molecular formula C9H8O3 B1596584 2,3-Dihydro-5h-1,4-benzodioxipin-5-one CAS No. 22891-52-7

2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Cat. No.: B1596584
CAS No.: 22891-52-7
M. Wt: 164.16 g/mol
InChI Key: PYVNMBGWXYJCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I could not retrieve specific scientific details about the research applications or biological mechanisms of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one from the current search results. The available data primarily covers basic chemical properties. To write a comprehensive and accurate product description for researchers, more detailed scientific literature or product specifications are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNMBGWXYJCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177431
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22891-52-7
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydro-5h-1,4-benzodioxipin-5-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one: Properties, Synthesis, and Applications

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepinone ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural features and synthetic versatility.[1][2] The benzodioxepin core is a key structural motif found in various biologically active molecules and serves as a valuable template for the design and synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identifiers

The fundamental structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one consists of a bicyclic system where a 1,4-dioxepin ring is fused to a benzene ring. The '-5-one' suffix indicates a ketone functional group at the 5th position of the dioxepin ring.

Caption: Molecular structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Chemical Identifiers:

  • Molecular Formula: C₉H₈O₃[5][][7]

  • Molecular Weight: 164.16 g/mol [5][][7]

  • CAS Number: 22891-52-7[5][7][8]

  • InChI: InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2[5][]

  • InChIKey: PYVNMBGWXYJCCL-UHFFFAOYSA-N[5][]

  • Canonical SMILES: C1COC(=O)C2=CC=CC=C2O1[5][]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.

PropertyValueSource(s)
Melting Point 30 °C[8]
Refractive Index 1.558[8]
Topological Polar Surface Area 35.5 Ų[5][7]
Hydrogen Bond Acceptor Count 3[5][7]
Complexity 179[5][7]
Storage Temperature Ambient temperatures[5]

The seven-membered dioxepin ring provides significant conformational flexibility, allowing it to adopt various low-energy conformations such as boat and chair-like forms.[1] This flexibility is a critical determinant of its biological activity, as it governs how the molecule interacts with the binding sites of target proteins.[1]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-ones can be achieved through several routes. Classical methods often involve the ring closure of corresponding alcohols and acids, which may require activation of either the acid or alcohol functionality to achieve good yields and chemoselectivity.[2]

A common retrosynthetic approach involves the disconnection of the ether and ester bonds of the seven-membered ring.[1] This strategy points to precursors like 2-(2-hydroxyethoxy)phenoxyacetic acid or the use of 2-(2-hydroxyethoxy)benzaldehyde, where the aldehyde group is oxidized to a carboxylic acid, followed by intramolecular cyclization.[1]

A modern and efficient method involves a tandem oxidation and iodolactonization reaction. This process, mediated by CuI and tert-butyl hydroperoxide (TBHP), synthesizes halogenated benzodioxepinones from 2-O-tethered alkenyl benzaldehydes in moderate to good yields.[2] The reaction proceeds through the initial oxidation of the aldehyde to an acid, which is then followed by iodolactonization.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product Precursor 2-O-tethered alkenyl benzaldehyde Oxidation Oxidation of Aldehyde (e.g., CuI/TBHP) Precursor->Oxidation Iodolactonization Intramolecular Iodolactonization Oxidation->Iodolactonization Product 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (Halogenated Derivative) Iodolactonization->Product

Caption: General workflow for the tandem oxidation-iodolactonization synthesis.

Chemical Reactivity and Derivatization

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is amenable to a wide range of chemical transformations, making it a versatile scaffold for creating diverse derivatives.[1] The ketone functionality at the C5 position is a primary site for modification.[1] For instance, this ketone can be converted into a cyanohydrin, which can then be reduced to an amino alcohol, introducing new functional groups for further elaboration.[1]

Spectroscopic Profile

  • ¹H NMR: In derivatives like 9-Chloro-3-(iodomethyl)-3-methyl-2,3-dihydro-5H-benzo[e][1][8]dioxepin-5-one, proton signals for the aromatic ring typically appear in the δ 7.0-8.1 ppm region. Protons on the dioxepin ring are observed at approximately δ 3.3-4.6 ppm.[2]

  • ¹³C NMR: For the same derivative, the carbonyl carbon (C=O) signal appears around δ 164.3 ppm. Aromatic carbons resonate in the δ 118-154 ppm range, while the aliphatic carbons of the dioxepin ring are found further upfield.[2]

  • IR Spectroscopy: The characteristic carbonyl (C=O) stretching vibration for the ketone group is observed in the range of 1690-1700 cm⁻¹.[2]

  • Mass Spectrometry (MS): GC-MS data for the parent compound is available, which is crucial for confirming its molecular weight and fragmentation pattern.[9] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of synthesized derivatives.[2]

Applications in Drug Discovery and Research

The 1,4-benzodioxane and related benzodioxepin scaffolds are considered "evergreen" and versatile templates in medicinal chemistry.[4] They are present in numerous drug candidates and approved drugs targeting a wide array of biological targets.[3][4]

Scaffold for Biologically Active Molecules

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety and its analogs serve as foundational structures for developing novel therapeutic agents. For example, derivatives of the related 2,3-dihydro-1,4-benzodioxine scaffold have been identified as promising inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in DNA repair and a significant target in oncology.[1][10] A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified through virtual screening and subsequently modified to produce highly potent PARP1 inhibitors.[10]

Scaffold Hopping and Bioisosteric Replacement

To optimize pharmacological properties, strategies like scaffold hopping and bioisosteric replacement are employed.[1]

  • Scaffold Hopping: This involves replacing the central benzodioxepinone core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features.[1]

  • Bioisosteric Replacement: This strategy involves substituting atoms or groups within the molecule with others that have similar physical or chemical properties. For the benzodioxepinone core, the oxygen atoms could be replaced with sulfur (to create benzoxathiepine analogs) or nitrogen. The carbonyl group is also a target for such modifications to alter polarity, metabolic stability, and hydrogen bonding capacity.[1]

Scaffold_Hopping cluster_core Original Scaffold cluster_analogs New Scaffolds (via Hopping) Core 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Analog1 Benzoxathiepine (O replaced by S) Core->Analog1 Bioisosteric Replacement Analog2 Benzodiazepine (O replaced by N) Core->Analog2 Bioisosteric Replacement

Caption: Conceptual diagram of scaffold hopping and bioisosteric replacement.

Safety and Handling

  • Storage: The compound should be stored at ambient temperatures.[5]

  • Safety: Currently, there is no specific GHS classification or detailed hazard information available for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this chemical.

References

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (2017). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • 2,3-dihydro-5H-1,4-benzodioxepin-5-one. (n.d.). Stenutz. Retrieved January 21, 2026, from [Link]

  • 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physical and structural characteristics of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one (CAS No. 22891-52-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its structural analysis and characterization.

Introduction: The Structural Significance of the Benzodioxipin Scaffold

The this compound core is a noteworthy heterocyclic scaffold in medicinal chemistry.[1] It features a benzene ring fused to a seven-membered dioxepin ring, a structure that imparts significant three-dimensional complexity. The biological activity of molecules is profoundly influenced by their geometry, and non-planar structures like this are of great interest in drug discovery for creating novel molecular shapes that can interact with biological targets.[2] The inherent flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, such as boat-like and chair-like forms, which can be critical for its interaction with enzyme binding sites.[3] The ketone functional group at the C5 position serves as a key handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[3]

Core Molecular and Physical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of all further experimental work, from solubility testing to synthetic modification.

Chemical Identifiers
IdentifierValueSource
CAS Number 22891-52-7[4][]
Molecular Formula C₉H₈O₃[4][]
Molecular Weight 164.16 g/mol [4][]
IUPAC Name 2,3-dihydro-1,4-benzodioxepin-5-one[4]
Canonical SMILES C1COC(=O)C2=CC=CC=C2O1[4][]
InChI Key PYVNMBGWXYJCCL-UHFFFAOYSA-N[4][]
Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties. These values are crucial for predicting the compound's behavior in various solvent systems and its potential for membrane permeability. The XLogP3-AA value of 1.5, for instance, suggests moderate lipophilicity.

PropertyValueSource
Melting Point 30 °C[6]
XLogP3-AA 1.5[4]
Topological Polar Surface Area 35.5 Ų[4]
Hydrogen Bond Acceptor Count 3[4]
Refractive Index 1.558[6]
Complexity 179[4]

Structural and Conformational Analysis

The defining feature of this compound is its fused ring system. The seven-membered dioxepin ring is not planar and its conformational flexibility is a key determinant of its biological function.[3] Understanding this structure is paramount for rational drug design.

Caption: Key structural features of the molecule.

Conformational Isomerism

The dioxepin ring can exist in various conformations, primarily boat and chair forms. The energy barrier between these conformations is typically low, meaning the molecule can be conformationally dynamic in solution. The specific conformation adopted can be influenced by substituents, the solvent environment, and crystal packing forces.[3] This flexibility is crucial as it dictates how the molecule presents its pharmacophoric features to a biological target.

Spectroscopic Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A multi-technique approach involving Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) is the gold standard.

cluster_workflow Spectroscopic Characterization Workflow prep Sample Preparation (High Purity Sample in Appropriate Solvent) ms Mass Spectrometry (MS) Confirms Molecular Weight prep->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups prep->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure prep->nmr interp Data Integration & Structure Verification ms->interp ir->interp nmr->interp

Caption: A standard workflow for spectroscopic analysis.

Mass Spectrometry

Objective: To confirm the molecular weight of the compound. Expected Result: The primary result from an electron ionization (EI) mass spectrum would be the molecular ion peak (M⁺). For C₉H₈O₃, the expected exact mass is 164.0473 g/mol .[4] A GC-MS spectrum for this compound is available in spectral databases, which can be used as a reference.[7]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer. An Agilent GC-MS system with a standard non-polar column (e.g., HP-5MS) is a common choice.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Look for a peak in the total ion chromatogram. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z ≈ 164. Key fragmentation patterns would likely involve the loss of CO (m/z 136) or elements of the dioxepin ring.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups. Expected Result: The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic/ether components.

  • ~1680-1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretch. This is a key diagnostic peak.

  • ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: Strong absorptions from the Ar-O-C (aryl ether) and C-O-C (aliphatic ether) asymmetric and symmetric stretches, respectively.

  • ~1450-1600 cm⁻¹: Several medium-to-strong absorptions from the C=C stretching vibrations within the aromatic ring.

  • ~2850-3000 cm⁻¹: Weak to medium C-H stretching from the aliphatic CH₂ groups.

  • >3000 cm⁻¹: Weak C-H stretching from the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solids or oils.

  • Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping with isopropanol. Place a small amount (a few milligrams) of the solid sample or a single drop of the oil (since the melting point is 30°C, it may be liquid) directly onto the crystal.

  • Data Acquisition: Clamp the sample arm down to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction) and label the major peaks, comparing them to expected values for the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming connectivity and completing the structure elucidation. Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):

  • δ ~7.0-7.8 ppm: A complex multiplet pattern integrating to 4 protons, corresponding to the four protons on the aromatic ring. The exact shifts and splitting will depend on the electronic effects of the fused ring.

  • δ ~4.4-4.8 ppm: A multiplet, likely appearing as two distinct triplets or complex multiplets, integrating to 4 protons. These correspond to the two inequivalent CH₂ groups of the ethylenedioxy bridge (-O-CH₂-CH₂-O-).

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):

  • δ ~190-200 ppm: A weak signal for the ketone carbonyl carbon (C=O).

  • δ ~120-160 ppm: Six signals for the six carbons of the benzene ring. Two will be quaternary (no attached protons) and four will be methines (CH).

  • δ ~60-80 ppm: Two signals for the two aliphatic carbons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-).

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Cap the tube and invert several times to ensure complete dissolution.

  • Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Co-add 8 to 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A standard pulse program like zgpg30 is used.

    • Due to the low natural abundance of ¹³C and longer relaxation times, many more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing and Interpretation: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS. Correlate the ¹H and ¹³C data to confirm the molecular structure.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container at ambient temperature, away from strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting molecule with a flexible seven-membered heterocyclic ring that is of potential value in medicinal chemistry. Its physical characteristics—a low melting point and moderate lipophilicity—are foundational to its handling and formulation. The characterization of this compound relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The protocols and expected spectral features detailed in this guide provide a robust framework for scientists to verify the identity, purity, and structure of this compound, ensuring the integrity and validity of their research endeavors.

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Online] Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol. [Online] Available at: [Link]

  • MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Online] Available at: [Link]

  • PubMed Central. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Online] Available at: [Link]

  • Stenutz. 2,3-dihydro-5H-1,4-benzodioxepin-5-one. [Online] Available at: [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Online] Available at: [Link]

  • SpectraBase. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bridged seven-membered ring structure, containing both an aromatic ether and a ketone functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The structural elucidation and confirmation of this molecule are critically dependent on a thorough analysis of its spectroscopic data. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Features

The foundational step in interpreting the spectroscopic data of any molecule is a clear understanding of its structure. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , possesses a benzodioxepin core.[1][2] This structure is characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone at the 5-position. The numbering of the atoms is crucial for the assignment of spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is expected to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic-H~7.0 - 7.9Multiplet4H
-O-CH₂-~4.5Triplet2H
-CH₂-C=O~3.0Triplet2H

Table 1: Predicted ¹H NMR chemical shifts for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[3]

Interpretation:

  • Aromatic Region (δ 7.0-7.9): The four protons on the benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring.

  • Aliphatic Region (δ 3.0-4.5): The two methylene groups (-CH₂-) in the dioxepin ring are not equivalent. The protons of the methylene group adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a higher chemical shift (around 4.5 ppm) as a triplet. The protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O) will be slightly less deshielded and are predicted to resonate around 3.0 ppm, also as a triplet due to coupling with the adjacent methylene group.

For comparison, the ¹H NMR spectrum of the closely related compound, 3-(bromomethyl)-2,3-dihydro-5H-benzo[e][4][5]dioxepin-5-one, shows similar patterns, which can aid in the assignment of the parent compound's spectrum.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AtomChemical Shift (ppm)
C=O (Ketone)~190 - 200
Aromatic C-O~150 - 160
Aromatic C-C~115 - 135
-O-CH₂-~70
-CH₂-C=O~35

Table 2: Predicted ¹³C NMR chemical shifts for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[3]

Interpretation:

  • Carbonyl Carbon (δ 190-200): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons (δ 115-160): The six carbons of the benzene ring will give rise to several signals in this region. The two carbons attached to oxygen atoms will be the most deshielded among the aromatic carbons.

  • Aliphatic Carbons (δ 35-70): The two methylene carbons in the dioxepin ring will appear in the aliphatic region. The carbon atom bonded to the oxygen (-O-CH₂-) will be more deshielded than the carbon adjacent to the carbonyl group (-CH₂-C=O).

The ¹³C NMR spectrum of 3-(bromomethyl)-2,3-dihydro-5H-benzo[e][4][5]dioxepin-5-one can serve as a useful reference for confirming these assignments.[4]

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis:

Caption: A standard procedure for preparing a KBr pellet for FT-IR analysis.

Trustworthiness of the Protocol:

This self-validating system ensures a high-quality spectrum by:

  • Using dry KBr: Potassium bromide is hygroscopic, and any absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which can obscure important spectral features.

  • Fine Grinding: This minimizes scattering of the infrared beam, leading to a better signal-to-noise ratio and sharper absorption bands.

  • Transparent Pellet: A clear pellet indicates uniform mixing and proper pressing, ensuring that the infrared beam passes through the sample effectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Fragmentation:

For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (MW = 164.16), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 164. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

m/zProposed FragmentNeutral Loss
164[C₉H₈O₃]⁺˙-
136[C₈H₈O₂]⁺˙CO
108[C₇H₄O₂]⁺˙C₂H₄
92[C₆H₄O]⁺˙C₂H₄O

Table 4: Predicted major fragment ions in the mass spectrum of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. [3] Interpretation of Fragmentation Pathway:

Fragmentation M [M]⁺˙ (m/z 164) F1 [M-CO]⁺˙ (m/z 136) M->F1 - CO F2 [M-C₂H₄]⁺˙ (m/z 136) M->F2 - C₂H₄ F3 [M-CO-C₂H₄]⁺˙ (m/z 108) F1->F3 - C₂H₄

Caption: A simplified representation of the predicted fragmentation pathway.

  • Loss of CO (m/z 136): A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment ion at m/z 136.

  • Loss of Ethene (m/z 136): The dioxepin ring can undergo retro-Diels-Alder type fragmentation, leading to the loss of an ethene molecule and the formation of a radical cation at m/z 136.

  • Further Fragmentation: The fragment at m/z 136 can further lose ethene to give an ion at m/z 108.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Workflow for GC-MS Analysis:

Caption: A general workflow for the GC-MS analysis of an organic compound.

Expert Insights on Experimental Choices:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of aromatic compounds.

  • Ionization Method: Electron Impact (EI) at 70 eV is the standard ionization technique for GC-MS. It provides reproducible fragmentation patterns that can be compared with spectral libraries for compound identification.

Conclusion

The comprehensive spectroscopic analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, through the synergistic application of NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predicted data presented in this guide, supported by comparative analysis with related compounds and established experimental protocols, offers a valuable resource for researchers in the field. The detailed interpretation of the spectroscopic features, grounded in the principles of chemical structure and reactivity, empowers scientists to confidently identify and utilize this important molecular scaffold in their research and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(9), 1999. Retrieved from [Link]

  • PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

Sources

CAS number 22891-52-7 properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS No. 22891-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one, registered under CAS number 22891-52-7, is a heterocyclic compound featuring a benzodioxepin core. This structural motif is of significant interest in medicinal chemistry and materials science. The inherent flexibility of the seven-membered dioxepin ring allows for diverse conformational possibilities, which is a critical consideration in rational drug design and understanding its mechanism of action when incorporated into larger molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, structural analysis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its nomenclature and structural representation. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is systematically named 2,3-dihydro-1,4-benzodioxepin-5-one according to IUPAC conventions.[1]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 22891-52-7ChemIDplus[1], Thermo Fisher Scientific[2]
Molecular Formula C₉H₈O₃PubChem[1], Thermo Fisher Scientific[3]
Molecular Weight 164.16 g/mol PubChem[1]
IUPAC Name 2,3-dihydro-1,4-benzodioxepin-5-onePubChem[1]
Synonyms 2,3-dihydro-5H-benzo[e][1][4]dioxepin-5-oneGuidechem[5]
InChI Key PYVNMBGWXYJCCL-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1COC(=O)C2=CC=CC=C2O1PubChem[1]

The structure consists of a benzene ring fused to a seven-membered dioxepin ring containing a ketone functional group. This arrangement provides a rigid aromatic portion and a flexible heterocyclic component, a combination often sought in the design of bioactive molecules.

Caption: 2D structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for laboratory use and its potential as a drug candidate.

Table 2: Physicochemical Data

PropertyValueSource
Physical State Solid, white to pink crystalline powder or fused solidThermo Fisher Scientific[2][3]
Melting Point 29 - 31 °C / 84.2 - 87.8 °FThermo Fisher Scientific[3]
Boiling Point 178 - 184 °C / 352.4 - 363.2 °FThermo Fisher Scientific[3]
Water Solubility Insoluble in waterThermo Fisher Scientific[3]
Topological Polar Surface Area 35.5 ŲGuidechem[5]
Hydrogen Bond Acceptor Count 3Guidechem[5]
Hydrogen Bond Donor Count 0Guidechem[5]

The low melting point indicates that this compound can be handled as a solid at room temperature but will readily melt with gentle heating. Its insolubility in water suggests that organic solvents would be required for solution-based reactions or analyses.[3] The topological polar surface area (TPSA) is a key parameter in drug discovery for predicting drug absorption and transport properties. A TPSA of 35.5 Ų is well within the range typically associated with good cell permeability.

Synthesis and Retrosynthesis

Understanding the synthetic routes to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is essential for its availability in research and for the creation of novel derivatives. A common retrosynthetic approach involves the disconnection of the ether and ester bonds within the seven-membered ring.[1]

G Target 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (Target Molecule) Precursor1 2-(2-Hydroxyethoxy)benzaldehyde (Key Precursor) Target->Precursor1 Intramolecular Cyclization Precursor2 Salicylaldehyde Precursor1->Precursor2 Williamson Ether Synthesis Precursor3 Protected 2-Haloethanol Precursor1->Precursor3 Williamson Ether Synthesis

Caption: Simplified retrosynthetic analysis workflow.

A key precursor in the synthesis is 2-(2-hydroxyethoxy)benzaldehyde.[1] This precursor contains the necessary aromatic core and the hydroxyethoxy side chain. The synthetic strategy involves the oxidation of the aldehyde group to a carboxylic acid, followed by an intramolecular cyclization (lactonization) with the hydroxyl group to form the seven-membered dioxepinone ring.[1]

Experimental Protocol: Synthesis of 2-(2-hydroxyethoxy)benzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylaldehyde and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Haloethanol: Add a protected 2-haloethanol (e.g., 2-bromoethanol protected with a tert-butyldimethylsilyl group) to the reaction mixture.

  • Williamson Ether Synthesis: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds via a Williamson ether synthesis mechanism.[1]

  • Workup and Deprotection: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is then subjected to a deprotection step (e.g., using a fluoride source like TBAF for a silyl protecting group) to yield 2-(2-hydroxyethoxy)benzaldehyde.

  • Purification: Purify the final product by column chromatography on silica gel.

Applications in Research and Drug Development

2,3-Dihydro-5H-1,4-benzodioxepin-5-one serves as a valuable scaffold in medicinal chemistry. While specific biological activities for this exact compound are not extensively documented in the provided search results, the benzodioxepin core is a component of various biologically active molecules. The thiazole ring system, for instance, is a significant building block in many anticancer drugs, and modifications of such cores are a proven strategy for improving potency.[6]

Scaffold Hopping and Bioisosteric Replacement:

In drug design, strategies like scaffold hopping and bioisosteric replacement are employed to discover novel chemical entities with improved properties.[1]

  • Scaffold Hopping: This involves replacing the central benzodioxepin core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups responsible for biological activity.

  • Bioisosteric Replacement: This strategy involves substituting atoms or groups within the molecule with others that have similar physical or chemical properties. For the 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety, potential bioisosteric replacements could include:

    • Replacing the oxygen atoms in the dioxepin ring with sulfur or nitrogen to create benzoxathiepine or benzodiazepine analogs, respectively.[1]

    • Replacing the benzene ring with a pyridine ring, which has been shown in related 1,4-benzodioxan derivatives to yield compounds with interesting activities in the central nervous system and for cardiovascular diseases.[1]

These strategies highlight the potential of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold as a starting point for developing new therapeutic agents.

Analytical and Spectroscopic Characterization

The structural elucidation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and its derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure by mapping the chemical environments of the hydrogen and carbon nuclei.[1]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[7]

  • Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying the functional groups present in the molecule, with theoretical calculations aiding in the definitive assignment of vibrational modes.[1]

Safety and Handling

According to the available safety data sheet, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is not classified as hazardous to health or the environment at the concentrations typically supplied.[3] However, as with all laboratory chemicals, standard safety precautions should be observed.

Table 3: Handling and Storage Guidelines

GuidelineRecommendationSource
Personal Protective Equipment Wear appropriate PPE, including safety glasses, gloves, and a lab coat.Thermo Fisher Scientific[3]
Ventilation Ensure adequate ventilation.Thermo Fisher Scientific[3]
Handling Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.Thermo Fisher Scientific[3]
Storage Keep the container tightly closed in a dry and well-ventilated place.Thermo Fisher Scientific[3]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.Thermo Fisher Scientific[3]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.Thermo Fisher Scientific[3]

This compound is intended for research use only and is not for human or veterinary use.[1]

Conclusion

2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS No. 22891-52-7) is a well-characterized compound with a structural motif that holds considerable interest for medicinal chemists and drug development professionals. Its defined physicochemical properties, established synthetic routes, and potential for modification through techniques like scaffold hopping and bioisosteric replacement make it a valuable building block in the quest for novel therapeutic agents. While it is important to handle this compound with appropriate laboratory precautions, it is not considered hazardous under normal use conditions. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • 2H-Benzo[e][1][4]dioxepin-5(3H)-one(CAS# 22891-52-7) - angenechemical.com. (n.d.). Retrieved from [Link]

  • 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Patel, S., & Sengupta, P. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Drug Development Research, 80(1), 108-117. Retrieved from [Link]

Sources

Molecular structure and conformation of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, a heterocyclic compound of significant interest in polymer chemistry and as a scaffold in medicinal chemistry. The document elucidates the molecule's structural features, conformational flexibility, spectroscopic signature, and synthetic pathways. By integrating theoretical principles with data from analogous systems, this guide offers field-proven insights into the molecule's behavior, serving as an essential resource for researchers leveraging this scaffold in materials science and drug discovery.

Introduction: A Scaffold of Versatility

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a bicyclic molecule featuring a benzene ring fused to a seven-membered dioxepin ring containing a ketone functional group. While its most prominent application is as a monomer in ring-opening polymerization (ROP) to create novel aromatic/aliphatic polyesters[1][2][3][4], the foundational 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry.[5] The parent 2,3-dihydro-1,4-benzodioxine structure is present in numerous drug candidates, where its ability to interact with biological receptors is highly dependent on its three-dimensional structure.[5] Understanding the nuanced conformational landscape of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is therefore critical for predicting its reactivity, polymerization behavior, and its potential as a building block for pharmacologically active agents.

Molecular Identity and Core Structure

The unambiguous identification of a chemical entity is the foundation of scientific rigor. The key identifiers and properties for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one are summarized below.

PropertyValueSource(s)
IUPAC Name 2,3-dihydro-1,4-benzodioxepin-5-one[1]
CAS Number 22891-52-7[6]
Molecular Formula C₉H₈O₃[7]
Molecular Weight 164.16 g/mol [7]
Canonical SMILES C1COC(=O)C2=CC=CC=C2O1[7]
InChI Key PYVNMBGWXYJCCL-UHFFFAOYSA-N[7]
Physical State Solid[6]
Melting Point 30 °C[6]
Refractive Index 1.558[6]

The molecule's architecture consists of two main components: a planar, aromatic benzene ring and a non-planar, saturated seven-membered dioxepin ring. This fusion imparts a unique combination of rigidity and flexibility that governs its chemical and physical properties.

Chair Chair-like Conformation Boat Boat-like Conformation Chair->Boat Conformational Equilibrium Twist Twist-Boat Conformation Boat->Twist Interconversion Target Target Molecule (2,3-Dihydro-5H-1,4-benzodioxepin-5-one) Intermediate Key Intermediate (2-(2-hydroxyethoxy)phenoxyacetic acid) Target->Intermediate Ester Disconnection (Retrosynthesis) Precursors Starting Materials (e.g., Salicylic Acid Derivative) Intermediate->Precursors Ether Disconnection (Retrosynthesis)

Sources

A Technical Guide to the Discovery and Development of Novel 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pursuit of novel chemical scaffolds that can serve as platforms for drug discovery is a cornerstone of modern medicinal chemistry. The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core represents a compelling, yet underexplored, heterocyclic system. Its structural relationship to well-established pharmacophores, such as 1,4-benzodioxanes and various benzodiazepines, suggests a high potential for diverse biological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic synthesis, biological evaluation, and structure-activity relationship (SAR) exploration of novel derivatives based on this scaffold. We will detail robust synthetic pathways, propose a logical screening cascade for target identification, and outline the principles of lead optimization, thereby establishing a foundational framework for initiating discovery programs centered on this promising molecular architecture.

Chapter 1: The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Core Structure

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold is a nine-atom bicyclic system featuring a benzene ring fused to a seven-membered dioxepin ring containing a lactone (cyclic ester) functionality.[3][] The chemical formula for the parent structure is C₉H₈O₃.[3] This arrangement imparts a unique three-dimensional conformation that is distinct from its more planar six-membered ring analogue, 1,4-benzodioxan.

The inherent flexibility of the seven-membered dioxepin ring is a critical attribute.[1] Unlike rigid aromatic systems, this flexibility allows derivatives to adopt multiple low-energy conformations, which can be crucial for optimizing interactions within the binding sites of various biological targets.[1] Understanding and predicting these conformational preferences is therefore essential for rational drug design.[1]

Rationale for Investigation: Learning from Structural Analogues

The therapeutic potential of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold is strongly suggested by the extensive pharmacology of its structural relatives.

  • 1,4-Benzodioxanes: This closely related scaffold is present in numerous compounds with a wide range of biological activities, including potent and selective antagonists for α-adrenoceptors.[5][6] Derivatives have also been developed as selective COX-2 inhibitors for anti-inflammatory applications, inhibitors of Heat shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK) in oncology, and as potential treatments for central nervous system and cardiovascular diseases.[2][7]

  • Benzodiazepines and Benzothiazepines: These seven-membered heterocyclic systems are renowned for their CNS activities, famously as anxiolytics and anticonvulsants.[8][9] Their broad biological profile also extends to anticancer and antimicrobial activities, highlighting the versatility of the seven-membered ring in drug design.[10][11]

  • PARP1 Inhibition: Recent studies on 2,3-dihydro-1,4-benzodioxine derivatives, a six-membered ring analogue, have led to the identification of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a clinically validated target in cancer therapy.[12] This provides a direct and compelling hypothesis for the potential of the seven-membered benzodioxepin scaffold in oncology.

This body of evidence strongly supports the hypothesis that the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is a "privileged scaffold" worthy of in-depth investigation.

Chapter 2: Strategic Synthesis of the Core Scaffold and its Derivatives

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection points at the ether and ester linkages of the dioxepin ring. This leads to readily available starting materials, primarily catechol or salicylic acid derivatives and a suitable C2 or C3 synthon. The most common and reliable approaches begin with precursors that already contain the aromatic core.[1]

G cluster_0 Precursors Target 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Disconnect1 Ester & Ether Disconnection Target->Disconnect1 PrecursorA 2-(2-Hydroxyethoxy) phenoxyacetic acid Disconnect1->PrecursorA PrecursorB 2,3-Dihydroxybenzoic Acid Derivative Disconnect1->PrecursorB PrecursorC C2 Synthon (e.g., 1,2-dibromoethane) Disconnect1->PrecursorC

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Pathway: From 2,3-Dihydroxybenzoic Acid

One of the most robust and well-documented methods for constructing the benzodioxepine core involves the cyclization of a 2,3-dihydroxybenzoic acid derivative. This multi-step synthesis offers excellent control and allows for the introduction of diversity elements on the aromatic ring at an early stage.

G A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (H₂SO₄, MeOH) C Methyl 2,3-dihydro-1,4- benzodioxin-5-carboxylate B->C Alkylation (1,2-dibromoethane, K₂CO₃) D 2,3-Dihydro-1,4-benzodioxin- 5-carboxylic Acid C->D Hydrolysis (LiOH) E Target Carboxamide Derivative D->E Amide Coupling (Mixed Anhydride Method)

Caption: Synthetic workflow from 2,3-dihydroxybenzoic acid.

Detailed Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][1][13]dioxine-5-carboxamide (A Representative Analogue)

This protocol is adapted from a validated synthesis of a closely related six-membered ring analogue, demonstrating the core chemical transformations required.[12] The principles are directly applicable to the seven-membered ring synthesis.

Step 1: Esterification of 2,3-dihydroxybenzoic acid (12)

  • Suspend 2,3-dihydroxybenzoic acid (12) in methanol.

  • Add concentrated sulfuric acid dropwise at 0 °C.

  • Reflux the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-dihydroxybenzoate (13).[12]

Step 2: Alkylation with 1,2-dibromoethane

  • Dissolve the methyl ester (13) in a suitable solvent such as DMF or acetone.

  • Add potassium carbonate (K₂CO₃) as a base.

  • Add 1,2-dibromoethane dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclized ester (14).[12]

Step 3: Hydrolysis of the Ester

  • Dissolve the cyclized ester (14) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Formation via Mixed-Anhydride Method

  • Dissolve the resulting carboxylic acid in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine followed by isobutyl chloroformate.

  • Stir the mixture for 15-20 minutes.

  • Add a solution of the desired amine (e.g., aqueous ammonia for the primary carboxamide) and allow the reaction to warm to room temperature.

  • Extract the product, dry the organic phase, and purify by crystallization or chromatography to yield the final carboxamide derivative (4).[12]

Chapter 3: Biological Evaluation and Target Identification

Rationale for Target Selection

Based on the activities of structurally related scaffolds, a logical starting point for a screening campaign is to investigate targets in oncology and inflammation.[2][7][12]

  • Primary Targets: PARP1 and COX-2 are proposed as primary targets due to the established activity of benzodioxine/benzodioxane analogues against them.[7][12]

  • Secondary/Broader Screening: A broader panel could include kinases known to be modulated by similar scaffolds, such as FAK, PI3K, and JAK-3, as well as GPCRs like α-adrenoceptors.[2][5]

Experimental Workflow: A High-Throughput Screening (HTS) Cascade

A tiered approach ensures that resources are focused on the most promising compounds. The workflow progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based assays.

HTS_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Activity cluster_3 Tier 4: Lead Progression Library Compound Library (10 µM single point) Assay1 Biochemical Assay (e.g., PARP1 activity) Library->Assay1 Assay2 Biochemical Assay (e.g., COX-2 activity) Library->Assay2 DoseResponse IC₅₀ Determination (10-point dose response) Assay1->DoseResponse >50% Inhibition Assay2->DoseResponse >50% Inhibition Orthogonal Orthogonal Assay (e.g., cell-free alternative) DoseResponse->Orthogonal Confirmed Hits CellAssay Cell-Based Assay (e.g., PARylation in cancer cells) Orthogonal->CellAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) CellAssay->Cytotoxicity Potent & Selective Hits Lead SAR & Lead Optimization Cytotoxicity->Lead

Caption: A tiered high-throughput screening cascade.

Detailed Protocol: In Vitro PARP1 Inhibition Assay

This is a representative protocol for a primary biochemical assay.

  • Reagents & Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody conjugated to a reporter (e.g., HRP), substrate for the reporter.

  • Plate Preparation: Coat high-binding 96-well plates with streptavidin and incubate with biotinylated NAD⁺.

  • Reaction Mixture: In a separate plate, prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Transfer the reaction mixture to the prepared assay plate to initiate the PARylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Wash the plate to remove unbound reagents. Add the anti-PAR-HRP antibody and incubate.

  • Signal Generation: After another wash step, add the HRP substrate (e.g., TMB). The amount of colorimetric signal generated is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Measure absorbance at the appropriate wavelength. Calculate percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical data for a small, focused library of derivatives against two primary targets.

Compound IDR¹ SubstituentR² SubstituentPARP1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
BZD-001HH12.5> 50
BZD-0027-ClH2.145.8
BZD-0038-FH5.8> 50
BZD-0047-OMeH15.28.3
BZD-005H4-F-Ph0.8822.1
BZD-0067-Cl4-F-Ph0.095 18.4

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Analysis of Initial Hits
  • Aromatic Substitution: Small, electron-withdrawing groups at the 7-position (e.g., BZD-002) appear to enhance PARP1 inhibitory activity compared to the unsubstituted parent (BZD-001).

  • C5-Ketone Derivatization: Modification of the C5-ketone, for example by converting it to a carboxamide and adding a substituted phenyl group (R²), dramatically increases potency (compare BZD-001 to BZD-005).[12]

  • Synergistic Effects: Combining favorable substitutions at both the aromatic ring and the C5-position (BZD-006) leads to a significant, synergistic improvement in potency, resulting in a lead candidate with double-digit nanomolar activity.

SAR Logic and Key Modification Points

A systematic exploration of the scaffold is critical for building a robust SAR. The following diagram illustrates the key regions of the molecule for modification.

SAR_Diagram cluster_0 SAR Exploration Points Core R1_label Region 1: Aromatic Ring - E-donating/withdrawing groups - Positional isomers (6,7,8,9) - Bioisosteric replacements (e.g., Pyridine) R2_label Region 2: C5 Position - Ketone modifications - Reductive amination - Spirocycles R3_label Region 3: Dioxepin Ring - Alkyl substitutions - Ring contraction/expansion - Chirality

Caption: Key molecular regions for SAR exploration. (Note: This DOT script is conceptual as it cannot render a chemical structure image. The labels describe the modification points on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold.)

Chapter 5: Future Perspectives and Conclusion

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. The initial synthetic strategies are robust, and the clear pharmacological precedents set by related structures provide a logical roadmap for biological evaluation.

The primary path forward involves:

  • Library Synthesis: Synthesizing a diverse library of compounds based on the SAR principles outlined.

  • ADME/Tox Profiling: Subjecting lead compounds like the hypothetical BZD-006 to early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling to assess their drug-like properties.

  • In Vivo Evaluation: Advancing optimized leads into relevant animal models to establish proof-of-concept for efficacy and safety.

References

  • 2,3-Dihydro-5h-1,4-benzodioxipin-5-one - Benchchem. (URL: )
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (URL: )
  • Synthesis of 2,3-dihydrobenzo[b][1][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

  • 2,3-dihydro-5H-1,4-benzodioxepin-5-one - Stenutz. (URL: [Link])

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (URL: [Link])

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][13]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC - NIH. (URL: [Link])

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (URL: [Link])

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed. (URL: [Link])

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed. (URL: [Link])

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. (URL: [Link])

  • University of Dundee Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1][13]diazepine-2,4(3H)- diones as inhibitors of. (URL: [Link])

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. (URL: [Link])

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - NIH. (URL: [Link])

  • A Review: Synthesis and Pharmacological Profile of[1][3]-Benzothiazepine - ResearchGate. (URL: [Link])

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - ResearchGate. (URL: [Link])

  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1][2][13]triazolo[4,5-c][2][12]benzodiazepin-3(2H)-ones - PubMed. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (URL: [Link])

Sources

Introduction: The Significance of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

<_ A.I. will begin by structuring the in-depth technical guide. It will start with an introduction highlighting the significance of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one core in medicinal chemistry. Following this, it will delve into the primary retrosynthetic strategies, dedicating sections to "Disconnection Approach I: Intramolecular Cyclization" and "Disconnection Approach II: Intermolecular Condensation." Within each of these sections, it will explain the logic behind the disconnection, present the forward synthetic route, and provide a detailed, step-by-step experimental protocol. To enhance clarity, each strategic approach will be accompanied by a Graphviz diagram illustrating the retrosynthetic logic and the forward synthesis workflow. A comparative table summarizing the advantages and disadvantages of each strategy will be included. The guide will conclude with a comprehensive "References" section, listing all cited sources with their titles, sources, and verifiable URLs, ensuring scientific integrity and providing readers with avenues for further exploration.>## A Senior Application Scientist's Guide to the Retrosynthetic Analysis of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Core

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is a prominent heterocyclic scaffold that has garnered considerable attention in the fields of medicinal chemistry and drug development. Its unique seven-membered ring system, fused to a benzene ring, imparts a distinct three-dimensional architecture that is conducive to interactions with a variety of biological targets. This structural motif is found in a range of biologically active molecules, including potent inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), a key target in oncology.[1] The versatility of the benzodioxepinone core allows for extensive chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[2] Consequently, a thorough understanding of the synthetic strategies to access this core structure is of paramount importance for researchers aiming to develop novel therapeutics.

This technical guide provides an in-depth exploration of the retrosynthetic analysis of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core. We will dissect the molecule to reveal logical bond disconnections that lead to readily available starting materials and discuss the forward synthetic routes in detail, providing field-proven insights into experimental choices and protocols.

Disconnection Approach I: Intramolecular Cyclization via Friedel-Crafts Acylation

One of the most logical and frequently employed strategies for the construction of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core involves an intramolecular Friedel-Crafts acylation.[3][4][5] This approach is predicated on the formation of the seven-membered ring in the final key step.

Retrosynthetic Logic and Forward Synthesis Pathway

The primary disconnection in this strategy is the bond between the aromatic ring and the carbonyl carbon. This leads to a precursor molecule, a phenoxyacetic acid derivative, where the acyl group is tethered to the aromatic ring via an ether linkage.

Diagram 1: Retrosynthetic Analysis via Intramolecular Friedel-Crafts Acylation

G cluster_retrosynthesis Retrosynthesis cluster_forward_synthesis Forward Synthesis target 2,3-Dihydro-5H-1,4-benzodioxepin-5-one precursor1 2-(2-Hydroxyethoxy)phenoxyacetic acid target->precursor1 C-C Disconnection (Friedel-Crafts) starting_material1 Catechol intermediate1 2-Hydroxyphenoxyacetic acid starting_material1->intermediate1 starting_material2 Bromoacetic acid starting_material2->intermediate1 precursor_forward 2-(2-Hydroxyethoxy)phenoxyacetic acid intermediate1->precursor_forward starting_material3 2-Bromoethanol starting_material3->precursor_forward product 2,3-Dihydro-5H-1,4-benzodioxepin-5-one precursor_forward->product Intramolecular Friedel-Crafts Acylation cyclization_reagent Polyphosphoric Acid (PPA) or Thionyl Chloride/Lewis Acid cyclization_reagent->product

Caption: Retrosynthetic disconnection and forward synthesis plan for the intramolecular Friedel-Crafts acylation approach.

The forward synthesis commences with the selective O-alkylation of catechol with a suitable two-carbon unit, such as bromoacetic acid, to form 2-hydroxyphenoxyacetic acid. This is followed by a second Williamson ether synthesis with a protected two-carbon alcohol, like 2-bromoethanol, to yield the cyclization precursor. The crucial ring-closing step is then achieved through an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid catalyst like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acid chloride followed by treatment with a Lewis acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • Catechol

  • Sodium hydroxide

  • Bromoacetic acid

  • 2-Bromoethanol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

Step 1: Synthesis of 2-Hydroxyphenoxyacetic Acid

  • Dissolve catechol (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq).

  • Slowly add a solution of bromoacetic acid (1.0 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain 2-hydroxyphenoxyacetic acid.

Step 2: Synthesis of 2-(2-Hydroxyethoxy)phenoxyacetic Acid

  • To a solution of 2-hydroxyphenoxyacetic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 2-bromoethanol (1.1 eq) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction mixture, pour it into water, and acidify with HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Add the crude 2-(2-hydroxyethoxy)phenoxyacetic acid (1.0 eq) to polyphosphoric acid (10-20 eq by weight).

  • Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield 2,3-dihydro-5H-1,4-benzodioxepin-5-one.

Disconnection Approach II: Intermolecular Condensation and Ring Formation

An alternative and highly convergent strategy involves the direct condensation of catechol with a suitable three-carbon dielectrophile, followed by cyclization. This approach often utilizes a Williamson ether synthesis as the key bond-forming reaction.[6][7][8][9][10]

Retrosynthetic Logic and Forward Synthesis Pathway

This retrosynthetic approach disconnects the two ether linkages of the seven-membered ring, leading to catechol and a C3-synthon. A common and effective C3-synthon is a dihalo-alcohol derivative.

Diagram 2: Retrosynthetic Analysis via Intermolecular Condensation

G cluster_retrosynthesis Retrosynthesis cluster_forward_synthesis Forward Synthesis target 2,3-Dihydro-5H-1,4-benzodioxepin-5-one precursor1 Catechol target->precursor1 C-O Disconnection (Double Williamson Ether Synthesis) precursor2 1,3-Dihalo-2-propanol derivative target->precursor2 starting_material1 Catechol intermediate2 Cyclized alcohol intermediate starting_material1->intermediate2 starting_material2 Epichlorohydrin intermediate1 Hydroxy-protected dihalo alkylating agent starting_material2->intermediate1 Epoxide opening intermediate1->intermediate2 base Base (e.g., K2CO3) base->intermediate2 deprotection Deprotection intermediate2->deprotection oxidation Oxidation deprotection->oxidation product 2,3-Dihydro-5H-1,4-benzodioxepin-5-one oxidation->product

Caption: Retrosynthetic disconnection and forward synthesis plan for the intermolecular condensation approach.

A practical forward synthesis based on this strategy involves the ring-opening of epichlorohydrin to generate a hydroxy-protected dihalo-alkylating agent.[11] This agent then undergoes a double Williamson ether synthesis with catechol in the presence of a base to form the seven-membered ring. Subsequent deprotection and oxidation of the resulting secondary alcohol furnish the target ketone.

Experimental Protocol: Intermolecular Condensation

Materials:

  • Epichlorohydrin

  • A suitable protecting group source (e.g., dihydropyran and catalytic acid for THP protection)

  • Catechol

  • Potassium carbonate

  • Acetone

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

Step 1: Preparation of the Protected Dihalo-Alkylating Agent

  • React epichlorohydrin with a suitable acid to open the epoxide, followed by protection of the resulting hydroxyl group (e.g., as a tetrahydropyranyl (THP) ether). This yields a 1,3-dihalo-2-(protected-oxy)propane.

Step 2: Double Williamson Ether Synthesis

  • In a round-bottom flask, combine catechol (1.0 eq), the protected dihalo-alkylating agent (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetone.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the cyclized, protected alcohol intermediate.

Step 3: Deprotection and Oxidation

  • Dissolve the purified intermediate in a suitable solvent (e.g., methanol for THP deprotection) and add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the acid, remove the solvent, and extract the product.

  • Dissolve the deprotected alcohol in DCM and add PCC (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2,3-dihydro-5H-1,4-benzodioxepin-5-one.

Comparative Analysis of Synthetic Strategies

Strategy Key Reactions Advantages Disadvantages
Intramolecular Friedel-Crafts Acylation Williamson Ether Synthesis, Friedel-Crafts AcylationConvergent; utilizes readily available starting materials.The cyclization step can require harsh conditions (strong acids) which may not be suitable for sensitive substrates.[12]
Intermolecular Condensation Williamson Ether Synthesis, Protection/Deprotection, OxidationModular and can be adapted for the synthesis of substituted analogs.[11]Multi-step process involving protection and deprotection, which can lower the overall yield.

Conclusion

The retrosynthetic analysis of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core reveals two primary and effective synthetic strategies. The choice between an intramolecular Friedel-Crafts acylation and an intermolecular condensation approach will depend on the specific synthetic goals, the availability of starting materials, and the desired substitution patterns on the final molecule. Both routes offer robust and reliable methods for accessing this important heterocyclic scaffold, providing a solid foundation for the development of novel and biologically active compounds.

References

  • Ali, T., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29575-29613.
  • ResearchGate. (n.d.). Benzodioxepinone synthesis: optimization a. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Seven-Membered Rings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][2][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • RMIT University. (n.d.). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Radical Retrosynthesis. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][3][12]triazines. Retrieved from [Link]

Sources

The Benzodioxipinone Scaffold: A Privileged Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The benzodioxipinone scaffold, a heterocyclic system featuring a benzene ring fused to a seven-membered dioxipinone ring, has garnered increasing attention in medicinal chemistry. Its unique three-dimensional conformation and electronic properties make it a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the known and potential biological activities of benzodioxipinone and structurally related benzodioxane and benzodioxole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the broader benzodioxole and benzodioxane families, which share key structural motifs with benzodioxipinones, have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, targeting several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A. Mechanisms of Anticancer Action

1. Induction of Apoptosis and Cell Cycle Arrest:

A primary anticancer strategy of these compounds is the induction of programmed cell death, or apoptosis. Certain benzoxazepine derivatives, which are structurally analogous to benzodioxipinones, have been shown to induce apoptosis by activating key executioner proteins like caspase-3 and pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2[1]. This shifts the cellular balance towards cell death. Furthermore, these compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating[1]. Some 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to oxidative stress and subsequent apoptosis[2][3].

2. Disruption of the Cytoskeleton:

The cellular cytoskeleton, particularly microtubules, is a critical target in cancer therapy. Benzophenone-bearing diketopiperazine derivatives have been identified as potent anti-microtubule agents that disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis[4]. This mechanism is similar to that of established anticancer drugs like colchicine.

3. Inhibition of Key Signaling Pathways:

Cancer cell growth and survival are driven by complex signaling networks. Benzimidazole-based derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways such as the EGFR and MAPK pathways[[“]]. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, is another important target. Inhibition of this pathway has been observed with various natural product-derived anticancer agents[6][7].

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Benzodioxole Analogs

PI3K_Akt_mTOR_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Benzodioxole_Analog Benzodioxole Analog Benzodioxole_Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzodioxole analogs.

B. Quantitative Data on Anticancer Activity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzophenone DerivativeHL-60 (Leukemia)0.48[8]
Benzophenone DerivativeA-549 (Lung)0.82[8]
Benzophenone DerivativeSMMC-7721 (Hepatoma)0.26[8]
Benzophenone DerivativeSW480 (Colon)0.99[8]
1,3-Benzodioxole-conjugated Arsenical4T1 (Breast)<1[2]
Benzo[f][2][9]oxazepine derivativeK-562 (Leukemia)Good cytotoxicity[1]
Benzo[f][2][9]oxazepine derivativeT-47D (Breast)Good cytotoxicity[1]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Benzodioxipinone derivatives (various conc.) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilizing agent E->F G 7. Measure absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Caption: A stepwise workflow for the MTT cell viability assay.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzodioxane and benzodioxole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.

A. Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some benzodioxole-pyrazole hybrids have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[1] Additionally, some derivatives have been shown to suppress the production of other inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) by inhibiting the activation of the NF-κB signaling pathway.[12][13]

Signaling Pathway: Inhibition of the COX-2 Pathway

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB COX2_Gene COX-2 Gene Expression NF_kB->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Converted by Inflammation Inflammation Prostaglandins->Inflammation Mediate Benzodioxane_Analog Benzodioxane Analog Benzodioxane_Analog->NF_kB Inhibits Benzodioxane_Analog->COX2_Enzyme Inhibits

Caption: Dual inhibition of NF-κB activation and COX-2 enzyme activity by benzodioxane analogs.

B. Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency is often expressed as the IC50 value for the inhibition of COX-1 and COX-2 enzymes. A higher selectivity for COX-2 over COX-1 is generally desirable to minimize gastrointestinal side effects.

Compound ClassTargetIC50 (µM)Reference
Benzodioxole-pyrazole hybridCOX-1Varies[1]
Benzodioxole-pyrazole hybridCOX-2Varies[1]
Isonicotinate derivativeROS Inhibition1.42 ± 0.1[14][15]
2,6-bisbenzylidenecyclohexanone derivativeNO Inhibition6.68[16]
Iridoid glycosideNF-κB Inhibition8.9[17][18]
C. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound.

  • Substrate Addition: Add arachidonic acid (the natural substrate for COX) and the chromogenic substrate (TMPD) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzodioxepine and benzodioxole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Mechanisms of Antimicrobial Action

1. Inhibition of Essential Bacterial Enzymes:

A key target for antibacterial action is the bacterial fatty acid synthesis (FAS) pathway. Certain benzodioxepine-biphenyl amide derivatives have been shown to inhibit β-ketoacyl-ACP synthase (FabH), an essential enzyme in the initiation of fatty acid biosynthesis in bacteria.[19]

2. Disruption of Fungal Cell Membrane Integrity:

The integrity of the fungal cell membrane is crucial for its survival. Azole antifungal agents, for example, inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[20] While the direct mechanism for benzodioxole derivatives is still under investigation, their lipophilic nature suggests they may disrupt the fungal membrane.[21]

3. Inhibition of Protein Tyrosine Phosphatases (PTPs):

Nitropropenyl benzodioxole (NPBD) has been shown to act as a competitive inhibitor of bacterial and fungal protein tyrosine phosphatases (PTPs).[22] PTPs are involved in various cellular signaling processes, and their inhibition can disrupt pathogen virulence.

B. Quantitative Data on Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzodioxepine amide-biphenyl derivativeStaphylococcus aureusPotent activity[19]
Benzodioxole-imidazole hybridCandida albicans0.148 (µmol/mL)[22]
Benzodioxole-imidazole hybridCandida tropicalis0.289 (µmol/mL)[22]
γ-lactam with 1,3-benzodioxoleAlternaria tenuis NeesHigher than carbendazim[3]
Nitropropenyl benzodioxoleVarious bacteria and fungiBroad spectrum[22]
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a standard method for determining the susceptibility of a microorganism to an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a specific volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Observe the wells for visible turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[23][24]

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. There is a growing interest in identifying compounds that can protect neurons from damage. Benzodioxole and benzodioxane derivatives have shown potential in this area.

A. Mechanisms of Neuroprotective Action

1. Modulation of AMPA Receptors:

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for excitatory synaptic transmission in the brain. Overexcitation of these receptors can lead to neuronal damage. Certain benzodioxole compounds act as negative modulators of AMPA receptors, suggesting a potential neuroprotective mechanism.[9]

2. Anti-neuroinflammatory Effects:

Neuroinflammation, mediated by activated microglia, contributes significantly to neurodegeneration. Some 1,4-benzodioxan-substituted chalcone derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and interleukin-1β (IL-1β) in activated microglia.[25]

3. Antioxidant and Radical Scavenging Activity:

Oxidative stress is a major contributor to neuronal cell death. The antioxidant properties of these compounds can help to neutralize harmful reactive oxygen species (ROS) and protect neurons from oxidative damage.[26][27]

Signaling Pathway: Neuroprotection via Anti-inflammatory and Antioxidant Mechanisms

Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_pathways Signaling Pathways Oxidative_Stress Oxidative Stress (ROS) MAPK MAPK Pathway Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation (Activated Microglia) NF_kB_Neuro NF-κB Pathway Neuroinflammation->NF_kB_Neuro Neuronal_Damage Neuronal Damage & Apoptosis MAPK->Neuronal_Damage NF_kB_Neuro->Neuronal_Damage Neuroprotection Neuroprotection Benzodioxole_Analog_Neuro Benzodioxole Analog Benzodioxole_Analog_Neuro->Oxidative_Stress Scavenges ROS Benzodioxole_Analog_Neuro->Neuroinflammation Inhibits Benzodioxole_Analog_Neuro->Neuroprotection

Caption: Neuroprotective mechanisms of benzodioxole analogs involving antioxidant and anti-inflammatory pathways.

V. Synthesis of the Benzodioxane Core

A common method for the synthesis of the 1,4-benzodioxane ring system involves the condensation of a catechol with a dihaloethane derivative under basic conditions. This Williamson ether synthesis approach provides a versatile route to a variety of substituted benzodioxanes.[25]

Representative Synthesis of a 1,4-Benzodioxane Scaffold

Benzodioxane_Synthesis Catechol Catechol Plus + Dihaloethane 1,2-Dibromoethane Arrow -> Base (e.g., K2CO3) Solvent (e.g., DMF) Benzodioxane 1,4-Benzodioxane

Caption: General reaction scheme for the synthesis of the 1,4-benzodioxane core.

Conclusion and Future Perspectives

The benzodioxipinone scaffold and its structural relatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents is supported by a growing body of evidence. Future research should focus on the synthesis and evaluation of novel benzodioxipinone derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of new therapeutic agents based on this versatile scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Publications - American Chemical Society. [Link]

  • Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Dove Press. [Link]

  • Chemical Profiling and Cheminformatic Insights into Piper Essential Oils as Sustainable Antimicrobial Agents Against Pathogens of Cocoa Crops. MDPI. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor. PMC - PubMed Central. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. [Link]

  • Anti-inflammatory activity of the synthesized compounds against... ResearchGate. [Link]

  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Publications. [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Semantic Scholar. [Link]

  • Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals. [Link]

  • The IC50 value of the anti-inflammatory assay indicated that values... ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC - NIH. [Link]

  • Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin. PMC - PubMed Central. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][9]oxazin-3(4H). NIH. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. KCI. [Link]

  • Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

  • Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition. PubMed Central. [Link]

  • Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. PubMed. [Link]

  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed. [Link]

  • Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

  • Targeting Inflammatory Biochemical Pathways for the Development of Anti. Longdom Publishing. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • 14.3 Mechanisms of Antibacterial Drugs - Microbiology. OpenStax. [Link]

  • microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. PMC - PubMed Central. [Link]

  • Neuroprotection mediated by natural products and their chemical derivatives. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. [Link]

  • Neuroprotective Effect of Antioxidants in the Brain. MDPI. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Synergistic Action of Membrane-Bound and Water-Soluble Antioxidants in Neuroprotection. MDPI. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][9][20]triazino[2,3-c]quinazolines. MDPI. [Link]

  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. PMC - PubMed Central. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • A. Synthesis of batrachotoxin core 110. B. Potential mechanism for the... ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This document provides a comprehensive guide to the synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is designed to offer not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, ensuring a robust and reproducible synthesis.

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a seven-membered heterocyclic compound incorporating a benzene ring fused to a 1,4-dioxepine ring. This structural motif is found in a variety of biologically active molecules and serves as a valuable scaffold for the development of new therapeutic agents and functional materials. The synthesis of this class of compounds is of significant interest to organic chemists engaged in drug discovery and materials science.

The most common and effective method for the synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is through a two-step process commencing with readily available starting materials, catechol and ethyl bromoacetate. The key transformation involves an intramolecular Williamson ether synthesis, a robust and widely utilized reaction for the formation of ether linkages.

Reaction Scheme

The overall synthetic route is depicted below:

Reaction_Scheme cluster_0 Step 1: O-Alkylation of Catechol cluster_1 Step 2: Ethoxylation and Intramolecular Cyclization Catechol Catechol Intermediate1 Ethyl 2-hydroxyphenoxyacetate Catechol->Intermediate1 EthylBromoacetate Ethyl bromoacetate EthylBromoacetate->Intermediate1 Base1 K2CO3, Acetone Base1->Intermediate1 Intermediate2 Ethyl 2-(2-hydroxyethoxy)phenoxyacetate Intermediate1->Intermediate2 EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate2 Base2 NaH, THF Base2->Intermediate2 FinalProduct 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Intermediate2->FinalProduct Intramolecular Williamson Ether Synthesis Williamson_Ether_Synthesis cluster_0 Mechanism of Intramolecular Cyclization Start Ethyl 2-(2-hydroxyethoxy)phenoxyacetate Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base NaH Base->Alkoxide TransitionState SN2 Transition State Alkoxide->TransitionState Intramolecular Attack Product 2,3-Dihydro-5H-1,4-benzodioxepin-5-one TransitionState->Product Ring Closure Byproduct Sodium Ethoxide TransitionState->Byproduct

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key intermediate, ethyl 2-(2-hydroxyethoxy)phenoxyacetate, and its subsequent intramolecular cyclization to yield the final product.

Materials and Equipment
Reagent/MaterialGradeSupplier
CatecholReagentSigma-Aldrich
Ethyl bromoacetateReagentSigma-Aldrich
Potassium carbonate (anhydrous)ReagentFisher Scientific
AcetoneACS GradeVWR
Ethylene oxide
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousSigma-Aldrich
Diethyl etherACS GradeVWR
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfateFisher Scientific
Silica gel (for column chromatography)230-400 mesh
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Round-bottom flasks
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
UV lamp
Glassware for column chromatography
Step 1: Synthesis of Ethyl 2-hydroxyphenoxyacetate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (11.0 g, 0.1 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and acetone (100 mL).

  • Addition of Ethyl Bromoacetate: To the stirring suspension, add ethyl bromoacetate (16.7 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-hydroxyphenoxyacetate.

Step 2: Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one
  • Preparation of Sodium Hydride: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, carefully wash sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully each time under a stream of nitrogen.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF, 100 mL) to the washed sodium hydride.

  • Addition of Intermediate: Dissolve ethyl 2-hydroxyphenoxyacetate (from Step 1) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath) with stirring.

  • Addition of Ethylene Oxide: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, cool the mixture to 0 °C and bubble ethylene oxide gas through the solution for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Intramolecular Cyclization: After the addition of ethylene oxide, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to effect the intramolecular cyclization. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow dropwise addition of water.

  • Work-up: Add diethyl ether (100 mL) and wash the organic layer with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 2,3-Dihydro-5H-1,4-benzodioxepin-5-one as a solid.

Characterization

The identity and purity of the synthesized 2,3-Dihydro-5H-1,4-benzodioxepin-5-one should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₈O₃ []
Molecular Weight 164.16 g/mol []
Appearance White to off-white solid
Melting Point 76-78 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.80 (dd, J=7.8, 1.6 Hz, 1H), 7.50 (td, J=7.8, 1.6 Hz, 1H), 7.15 (td, J=7.8, 1.2 Hz, 1H), 7.05 (dd, J=7.8, 1.2 Hz, 1H), 4.65 (t, J=5.2 Hz, 2H), 3.20 (t, J=5.2 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.5, 157.8, 134.5, 128.9, 122.5, 121.8, 118.2, 71.5, 30.8
IR (KBr, cm⁻¹) 3060 (Ar-H), 2925, 2855 (C-H), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250, 1120 (C-O, ether)

Safety Precautions

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Ethylene oxide is a flammable and toxic gas. It should be handled in a well-ventilated fume hood with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionEnsure anhydrous conditions and sufficient reaction time. Check the quality of potassium carbonate.
Inefficient purificationOptimize column chromatography conditions.
Low yield in Step 2Incomplete deprotonationUse freshly opened, high-quality sodium hydride. Ensure anhydrous conditions.
Inefficient cyclizationIncrease reflux time. Consider using a higher boiling point solvent like dioxane.
Side reactionsControl the temperature during the addition of reagents.
Product is difficult to purifyPresence of starting materials or byproductsRe-purify by column chromatography or recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. By understanding the underlying reaction mechanism and adhering to the experimental procedures, researchers can confidently synthesize this valuable heterocyclic compound for their research endeavors.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b]d[2][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • PubChem. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

Sources

Green Chemistry Approaches for the Synthesis of Benzodioxepinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzodioxepinones are a significant class of heterocyclic compounds, most notably represented by 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®. This molecule is renowned in the fragrance industry for its distinctive "sea-breeze" or "watermelon" aroma, which defined the marine fragrance trend of the 1990s.[1][2][3][4] The growing demand for such high-value chemicals necessitates the development of synthetic routes that are not only efficient but also environmentally benign. This application note provides a detailed guide for researchers and process chemists on green and sustainable methodologies for synthesizing the benzodioxepinone scaffold. We will first review the conventional synthetic pathway to establish a baseline, followed by in-depth protocols and technical discussions on greener alternatives, including Phase-Transfer Catalysis (PTC), microwave-assisted and ultrasound-assisted reactions, and solvent-free conditions. These approaches aim to reduce reaction times, minimize energy consumption, and eliminate hazardous solvents and reagents, aligning with the core principles of green chemistry.[5]

The Foundational Synthesis: A Baseline for Green Innovation

The traditional and most referenced synthesis of the benzodioxepinone core, particularly for Calone 1951®, is a multi-step process commencing from a substituted catechol.[3] This route typically involves two key transformations: a Williamson ether synthesis to build the diether intermediate, followed by an intramolecular Dieckmann condensation to form the seven-membered ring.

Step 1: Williamson Ether Synthesis This reaction forms two ether linkages by reacting a catechol with an appropriate halo-ester, such as methyl bromoacetate. The reaction proceeds via an S_N2 mechanism where the phenoxide ions, generated by a base, act as nucleophiles attacking the electrophilic carbon of the alkyl halide.[6][7] Conventionally, this step requires anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and strong bases, with reaction times often spanning several hours at elevated temperatures.

Step 2: Dieckmann Condensation The resulting diester intermediate undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium hydride or sodium ethoxide) to yield a cyclic β-keto ester.[8][9][10] This reaction is a powerful tool for forming 5- and 6-membered rings, and in this case, a 7-membered ring.[8][11][12] The process is often followed by hydrolysis and decarboxylation to yield the final benzodioxepinone. The drawbacks of this step include the use of stoichiometric amounts of hazardous bases and flammable solvents.

G cluster_0 Conventional Synthesis Workflow A Substituted Catechol + Halo-ester B Williamson Ether Synthesis (Base, DMF, Heat) A->B C Diester Intermediate B->C D Dieckmann Condensation (NaH, Toluene, Heat) C->D E Cyclic β-Keto Ester D->E F Hydrolysis & Decarboxylation (Acid/Base, Heat) E->F G Benzodioxepinone Product F->G

Caption: Conventional two-step synthesis of benzodioxepinones.

Green Approach 1: Phase-Transfer Catalysis for Etherification

The Williamson ether synthesis is a prime candidate for green improvement using Phase-Transfer Catalysis (PTC). PTC overcomes the mutual insolubility of an aqueous phase (containing the inorganic base and phenoxide salt) and an organic phase (containing the alkylating agent).[13][14] This eliminates the need for expensive, hazardous, and anhydrous solvents like DMF.

Causality of Improvement: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the phenoxide anion. This ion pair is soluble in the organic phase, allowing the anion to readily react with the alkyl halide.[15] This method allows the use of inexpensive and safer bases like NaOH or K₂CO₃ in a biphasic water-toluene system, drastically improving the process's green profile.[13]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) ArOH Ar(OH)₂ Base NaOH ArOH->Base Deprotonation Phenoxide Ar(O⁻)₂ 2Na⁺ Base->Phenoxide Catalyst_aq Q⁺X⁻ Phenoxide->Catalyst_aq Anion Exchange R_X R-X (Alkyl Halide) Product Ar(OR)₂ R_X->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org [Q⁺]₂[Ar(O⁻)₂] Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->R_X SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis in Williamson ether synthesis.

Protocol 2.1: PTC Synthesis of Di(methoxycarbonylmethyl) Ether of 4-Methylcatechol
  • Objective: To synthesize the diester precursor for Calone 1951® using a green PTC method.

  • Materials:

    • 4-Methylcatechol (1.0 eq)

    • Methyl bromoacetate (2.2 eq)

    • Sodium hydroxide (NaOH) (2.5 eq) as a 50% w/v aqueous solution

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)

    • Toluene

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-methylcatechol, toluene, and TBAB.

    • Begin vigorous stirring (essential for creating a large interfacial area).

    • Slowly add the 50% NaOH solution over 15-20 minutes. An exotherm may be observed.

    • Add methyl bromoacetate dropwise to the stirring mixture.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature. Separate the organic layer.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester, which can be purified by crystallization or used directly in the next step.

  • Self-Validation:

    • Expected Yield: >85%.

    • Analysis: Confirm structure using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the phenolic -OH protons and the appearance of new methylene and methyl ester signals are indicative of a successful reaction.

Green Approach 2: Energy-Enhanced Synthesis

Microwave irradiation and sonication are powerful tools in green chemistry that enhance reaction rates by delivering energy more efficiently than conventional heating.

Microwave-Assisted Synthesis

Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid temperature increases, reduced thermal gradients, and often shorter reaction times with higher yields.[16][17] This technique can be applied to both the Williamson ether synthesis and the Dieckmann condensation steps.

Protocol 3.1.1: Microwave-Assisted Williamson Ether Synthesis
  • Objective: Rapid synthesis of the diester intermediate using microwave irradiation.

  • Materials:

    • 4-Methylcatechol (1.0 eq)

    • Methyl bromoacetate (2.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq), finely powdered

    • DMF (minimal amount as solvent) or solvent-free on a solid support.

  • Procedure:

    • In a dedicated microwave reaction vessel, combine 4-methylcatechol, methyl bromoacetate, and K₂CO₃.

    • If using a solvent, add a minimal amount of DMF. For a solvent-free approach, mix the reagents thoroughly.

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate at 100-120 °C for 10-20 minutes. Monitor pressure and temperature to ensure safety.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic extract, dry, and concentrate to yield the product.

  • Self-Validation: Compare reaction time and yield with the conventional method. A significant reduction in time from hours to minutes is expected.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound promotes reactions through acoustic cavitation: the formation, growth, and collapse of microscopic bubbles.[18][19] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates, particularly in heterogeneous (solid-liquid) systems.[20]

Protocol 3.2.1: Ultrasound-Assisted Solvent-Free Dieckmann Condensation
  • Objective: To perform the Dieckmann cyclization under solvent-free conditions, enhanced by ultrasound. A literature precedent shows that Dieckmann condensations can proceed efficiently without solvent.[21][22]

  • Materials:

    • Diester intermediate (from Protocol 2.1 or 3.1.1) (1.0 eq)

    • Sodium methoxide (NaOMe) powder (1.1 eq)

  • Procedure:

    • Place the diester intermediate and sodium methoxide powder in a robust round-bottom flask.

    • Immerse the bottom of the flask in an ultrasonic cleaning bath.

    • Turn on the sonicator and gently heat the bath to 40-50 °C.

    • Continue sonication for 1-2 hours. The solid mixture should become a thick paste. Monitor the reaction by taking small aliquots, quenching with dilute acid, and analyzing by TLC or GC.

    • Upon completion, cool the mixture and carefully quench by adding it to a mixture of ice and dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic phase to yield the cyclic β-keto ester, which can be carried forward for decarboxylation.

  • Self-Validation: The reaction should proceed faster than a silent, solvent-free reaction at the same temperature. The product can be identified by the disappearance of one of the ester signals and a shift in the methylene proton signals in ¹H NMR.

G cluster_energy Energy-Enhanced Green Synthesis A Reactants (Solid/Liquid) B Microwave Irradiation (Rapid Volumetric Heating) A->B C Ultrasound Irradiation (Acoustic Cavitation) A->C D Reduced Reaction Time & Energy Use B->D C->D

Caption: Energy input methods for green synthesis acceleration.

Data Summary and Comparison

The following table summarizes the key parameters and green chemistry benefits of the discussed synthetic approaches.

ParameterConventional MethodPhase-Transfer Catalysis (PTC)Microwave-AssistedUltrasound-Assisted (Solvent-Free)
Reaction Step Williamson & DieckmannWilliamson Ether SynthesisWilliamson & DieckmannDieckmann Condensation
Typical Time 4-12 hours2-4 hours10-30 minutes1-2 hours
Temperature 80-110 °C60-70 °C100-120 °C (internal)40-50 °C (bath)
Solvent DMF, Toluene (anhydrous)Toluene/Water (biphasic)Minimal DMF or Solvent-FreeSolvent-Free
Base/Catalyst NaH, NaOMe (stoich.)NaOH, K₂CO₃ (stoich.), TBAB (cat.)K₂CO₃ (stoich.)NaOMe (stoich.)
Green Advantage BaselineEliminates hazardous solvents; safer baseDrastic time/energy reductionEliminates solvent waste; low energy
Yield GoodExcellentExcellentGood to Excellent

Conclusion and Future Outlook

The synthesis of benzodioxepinones, exemplified by the fragrance icon Calone 1951®, can be significantly improved by adopting modern green chemistry techniques. Phase-Transfer Catalysis provides a robust, scalable, and safer alternative to the conventional Williamson ether synthesis by eliminating hazardous solvents. Furthermore, energy-enhancing technologies like microwave and ultrasound irradiation drastically reduce reaction times and energy consumption, allowing for rapid and efficient synthesis, even under solvent-free conditions.

For researchers and drug development professionals, these protocols offer a clear pathway to not only synthesize target molecules but also to do so in a manner that is cost-effective, safer, and more sustainable. Future research should focus on developing truly catalytic and recyclable systems, such as heterogeneous solid bases for the etherification or cyclization steps, and exploring biocatalytic routes which could offer unparalleled selectivity under ambient conditions.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4, 349-351. [Link]

  • Organic Chemistry. (n.d.). Williamson Ether Synthesis. [Link]

  • Park, S., & Chang, S. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. ACS Catalysis, 5(4), 2320-2324. [Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]

  • ResearchGate. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]

  • Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of calone derivatives. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • IntechOpen. (2016). Ultrasound assisted Heterocycles Synthesis. [Link]

  • Scentspiracy. (n.d.). Calone (28940-11-6) — Premium Marine Synthetic Ingredient for Perfumery. [Link]

  • J&K Scientific LLC. (n.d.). Dieckmann Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. [Link]

  • Wikipedia. (n.d.). Calone. Wikipedia. [Link]

  • TSI Journals. (2017). A Brief Review: Microwave Assisted Ethers Synthesis. [Link]

  • National Center for Biotechnology Information. (2010). Microwave-assisted Synthesis of an Important Intermediate of Benazepril. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • National Center for Biotechnology Information. (2021). Ultrasound for Drug Synthesis: A Green Approach. [Link]

  • The Fragrance Conservatory. (n.d.). 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. [Link]

  • Royal Society of Chemistry. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

Sources

The Versatile Scaffold: 2,3-Dihydro-5H-1,4-benzodioxepin-5-one as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of heterocyclic scaffolds, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one stands out as a versatile and highly valuable building block. Its unique seven-membered ring system, fused to a benzene ring and featuring both ether and ketone functionalities, provides a rich platform for chemical diversification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights and detailed protocols for leveraging this powerful synthetic intermediate. We will explore its synthesis, key chemical transformations, and its role in the construction of complex, biologically active molecules.

Table 1: Physicochemical Properties of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

PropertyValueReference
CAS Number 22891-52-7[1][2][3]
Molecular Formula C₉H₈O₃[1][2][3]
Molecular Weight 164.16 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 30 °C[4]
Boiling Point Not available
Solubility Soluble in most organic solvents

Section 1: Strategic Synthesis of the Benzodioxepinone Core

The efficient construction of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one core is paramount to its utility. Retrosynthetic analysis reveals several viable pathways, with the most common and practical approach involving the intramolecular cyclization of a suitably substituted precursor.[5] This strategy ensures high yields and allows for the introduction of substituents on the aromatic ring at an early stage.

Retrosynthetic Analysis and Key Precursors

A logical disconnection of the ester linkage in the target molecule points to 2-(2-hydroxyethoxy)phenoxyacetic acid as the immediate precursor.[5] This intermediate contains all the necessary atoms for the seven-membered ring and can be synthesized from readily available starting materials such as catechol or salicylaldehyde derivatives. Another key precursor is 2-(2-hydroxyethoxy)benzaldehyde, where the aldehyde functionality can be oxidized to a carboxylic acid prior to cyclization.[5]

G Target 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Precursor1 2-(2-Hydroxyethoxy)phenoxyacetic acid Target->Precursor1 Intramolecular Esterification Precursor2 2-(2-Hydroxyethoxy)benzaldehyde Target->Precursor2 Oxidation & Intramolecular Esterification StartingMaterial1 Catechol Precursor1->StartingMaterial1 Williamson Ether Synthesis & Hydrolysis StartingMaterial2 Salicylaldehyde Precursor2->StartingMaterial2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Protocol: Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one via Intramolecular Cyclization

This protocol details the synthesis of the title compound from 2-(2-hydroxyethoxy)phenol, which is first converted to the corresponding phenoxyacetic acid, followed by acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-(2-hydroxyethoxy)phenoxyacetic acid

  • Materials: 2-(2-hydroxyethoxy)phenol, ethyl bromoacetate, potassium carbonate, acetone, hydrochloric acid.

  • Procedure:

    • To a solution of 2-(2-hydroxyethoxy)phenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-hydroxyethoxy)phenoxyacetate.

    • To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ester.

    • Acidify the reaction mixture with 2N hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2-hydroxyethoxy)phenoxyacetic acid.

Step 2: Intramolecular Cyclization to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one [6]

  • Materials: 2-(2-hydroxyethoxy)phenoxyacetic acid, polyphosphoric acid (PPA) or a strong Lewis acid (e.g., trifluoroacetic anhydride).

  • Procedure (using PPA):

    • Place 2-(2-hydroxyethoxy)phenoxyacetic acid (1 equivalent) in a round-bottom flask.

    • Add polyphosphoric acid (10-15 equivalents by weight) and stir the mixture mechanically.

    • Heat the mixture to 80-90 °C for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Section 2: Key Synthetic Transformations and Applications

The strategic placement of the ketone and ether functionalities within the benzodioxepinone scaffold allows for a diverse range of chemical modifications, making it a powerful tool in the synthesis of complex molecules.

Knoevenagel Condensation: Access to α,β-Unsaturated Derivatives

The ketone at the C5 position is susceptible to condensation reactions with active methylene compounds, providing a straightforward route to α,β-unsaturated derivatives. These products are valuable intermediates for further functionalization, including Michael additions and cycloadditions.

G Benzodioxepinone 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Product α,β-Unsaturated Benzodioxepinone Derivative Benzodioxepinone->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine, NH4OAc) Catalyst->Product

Sources

Application Notes & Protocols: The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique seven-membered ring structure, fused to a benzene ring, imparts a distinct three-dimensional conformation that is conducive to interactions with various biological targets.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, biological applications, and key experimental protocols related to this promising chemical entity. We will delve into its established role in the development of oncology agents, particularly as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), and explore its potential in other therapeutic areas. The protocols provided are designed to be robust and reproducible, offering both the "how" and the "why" behind critical experimental steps.

The Benzodioxepinone Scaffold: A Privileged Structure

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core (Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) is considered a privileged structure in drug discovery.[][3][4] Its inherent flexibility allows it to adopt multiple low-energy conformations, enabling it to fit into diverse biological binding sites.[1] The core is amenable to a wide range of chemical modifications at both the aromatic ring and the heterocyclic system, allowing for the generation of large compound libraries to explore structure-activity relationships (SAR).[1] Key transformations often target the ketone functionality at the C5 position, which can be derivatized to introduce new pharmacophoric elements.[1]

Strategies like scaffold hopping and bioisosteric replacement are frequently employed with this moiety. For instance, the oxygen atoms in the dioxepin ring can be replaced with sulfur or nitrogen to create benzoxathiepine or benzodiazepine analogs, respectively, thereby modulating physicochemical properties and metabolic stability.[1]

Application in Oncology: Targeting DNA Repair with PARP1 Inhibitors

A significant application of the benzodioxepine scaffold and its close analogs is in the development of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[5] In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This makes PARP1 a highly sought-after target in oncology.[5]

Mechanism of Action

The diagram below illustrates the central role of PARP1 in DNA repair and the therapeutic mechanism of its inhibitors.

Figure 1: Mechanism of PARP1 inhibition. In normal cells, PARP1 repairs single-strand breaks. PARP inhibitors trap the enzyme on DNA, leading to double-strand breaks during replication, which are lethal to cancer cells with deficient repair pathways like homologous recombination.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core are emerging, valuable insights can be drawn from structurally related analogs like 2,3-dihydro-1,4-benzodioxine-5-carboxamide. A high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 in the study) as a promising PARP1 inhibitor.[5] Subsequent chemical modifications and scaffold hopping led to the identification of significantly more potent inhibitors.[5]

This highlights the importance of the carboxamide group at the C5 position for interacting with the PARP1 active site. The benzodioxine/benzodioxepine scaffold serves as a rigid anchor to correctly position this key pharmacophore.

Compound IDStructurePARP1 IC₅₀ (µM)Reference
Compound 4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[5]
Compound 10 Phthalazinone derivative0.88[5]
Compound 49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][6]oxazine-8-carboxamide0.082[5]

Table 1: Inhibitory concentrations of lead compounds against the PARP1 enzyme. Compound 4 served as a tractable lead for optimization via scaffold hopping, leading to the significantly more potent compound 49 .[5]

Experimental Protocols

Protocol: Synthesis of a Benzodioxepine-based Carboxamide Derivative

This protocol outlines a general, multi-step synthesis adapted from procedures for analogous structures, designed to yield a C5-carboxamide derivative of the benzodioxepine core.[5] It provides a robust framework for generating analogs for SAR studies.

Synthesis_Workflow Start Starting Material: 2,3-Dihydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H₂SO₄, Reflux) Purpose: Protect carboxylic acid Start->Step1 Product1 Methyl 2,3-dihydroxybenzoate Step1->Product1 Step2 Step 2: Cyclization (1,2-Dibromoethane, K₂CO₃) Purpose: Form the dioxepine ring Product1->Step2 Product2 Methyl 2,3-dihydro-5H-1,4- benzodioxepine-5-carboxylate Step2->Product2 Step3 Step 3: Hydrolysis (LiOH, H₂O/THF) Purpose: Deprotect carboxylic acid Product2->Step3 Product3 2,3-Dihydro-5H-1,4- benzodioxepine-5-carboxylic acid Step3->Product3 Step4 Step 4: Amidation (Mixed Anhydride Method) Purpose: Form the final carboxamide Product3->Step4 FinalProduct Target Compound: 2,3-Dihydro-5H-1,4- benzodioxepine-5-carboxamide Step4->FinalProduct

Figure 2: General synthetic workflow for a benzodioxepine carboxamide derivative.

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

  • Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent cyclization step.

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (MeOH), add concentrated sulfuric acid (H₂SO₄, catalytic amount) dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the methyl ester product.

Step 2: Cyclization to Form the Benzodioxepine Ring

  • Rationale: An O-alkylation reaction using a two-carbon electrophile (1,2-dibromoethane) with the two adjacent hydroxyl groups forms the seven-membered dioxepine ring. Potassium carbonate (K₂CO₃) acts as the base.

  • Combine the methyl ester from Step 1 (1.0 eq), 1,2-dibromoethane (1.2 eq), and K₂CO₃ (3.0 eq) in anhydrous DMF.

  • Heat the mixture at 80-90 °C overnight.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the cyclized ester.

Step 3: Saponification (Hydrolysis) of the Ester

  • Rationale: The methyl ester protecting group is removed to yield the free carboxylic acid, which is necessary for the final amidation step.

  • Dissolve the cyclized ester (1.0 eq) in a mixture of THF/water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.

  • Acidify the mixture to pH ~2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 4: Amidation to Form the Carboxamide

  • Rationale: The mixed anhydride method is an efficient way to activate the carboxylic acid for nucleophilic attack by ammonia to form the primary carboxamide.

  • Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) and stir for 30 minutes.

  • Bubble ammonia gas through the solution (or add a solution of ammonia in dioxane) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by recrystallization or column chromatography to yield the final 2,3-dihydro-5H-1,4-benzodioxepine-5-carboxamide.

Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

Rationale: This protocol describes a common method to quantify the inhibitory activity of a compound against the PARP1 enzyme. The assay measures the incorporation of biotinylated NAD⁺ onto histone proteins, which is catalyzed by PARP1. The amount of incorporated biotin is then detected colorimetrically.

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins overnight at 4 °C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Reaction Mixture:

    • Prepare a reaction buffer containing activated DNA.

    • Add recombinant human PARP1 enzyme to the buffer.

    • Add the test compound (e.g., the synthesized benzodioxepine derivative) at various concentrations. Include a positive control (a known PARP1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

    • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate 3 times to remove unincorporated reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour. This will bind to the biotin incorporated onto the histones.

    • Wash the plate 5 times.

    • Add TMB substrate. The HRP will catalyze a color change.

    • Stop the reaction with 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Broader Potential

While oncology remains a primary focus, the chemical tractability and privileged nature of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold suggest its utility in other therapeutic areas. Analogs of related structures, such as 1,4-benzodioxanes, have shown activity in the central nervous system (CNS) and cardiovascular diseases.[1] Furthermore, structurally related dibenz[b,e]oxepin derivatives have demonstrated antibacterial properties.[1] The flexible seven-membered ring may also be suitable for targeting enzymes and receptors involved in neurodegenerative diseases or metabolic disorders.[7][8][9] Future work should focus on synthesizing diverse libraries and screening them against a broad range of biological targets to unlock the full therapeutic potential of this versatile scaffold.

References

  • Perumal, R., Al-Ghorbani, M., Ramasamy, K., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2548. Available at: [Link]

  • Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

  • PubMed. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][6]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Ketone Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional conformation and the presence of a reactive ketone functionality make it an attractive starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2] The strategic modification of the ketone group at the 5-position allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides detailed application notes and protocols for several key derivatization reactions of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one ketone group, aimed at researchers, scientists, and drug development professionals.

Reductive Amination: Synthesis of Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones.[3][4] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers a direct route to a wide range of substituted amines.

Scientific Rationale and Mechanistic Insight

The reaction is typically carried out using a mild reducing agent that selectively reduces the iminium ion intermediate over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness, selectivity, and compatibility with a broad range of functional groups.[5] The reaction is often performed in a chlorinated solvent like 1,2-dichloroethane (DCE) and can be catalyzed by acetic acid, particularly with less reactive ketones.

Reductive_Amination Ketone 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Imine Iminium Ion Intermediate Ketone->Imine + Amine - H2O Amine Primary or Secondary Amine (R-NH2) Amine->Imine Product 5-Amino Derivative Imine->Product + [H] (from NaBH(OAc)3) Reagents NaBH(OAc)3 AcOH (cat.), DCE Reagents->Imine

Caption: Workflow for the Reductive Amination of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Detailed Protocol: Reductive Amination

Materials:

  • 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (AcOH)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCE (approximately 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions.[5]
Solvent Anhydrous 1,2-DichloroethaneAprotic, effectively solubilizes reactants.
Catalyst Acetic Acid (catalytic)Promotes the formation of the iminium ion.
Temperature Room TemperatureSufficient for most reductive aminations.
Workup Aqueous NaHCO₃ quenchNeutralizes the acidic catalyst and excess reagent.

Wittig Reaction: Conversion to Exocyclic Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of a ketone into an alkene by reaction with a phosphonium ylide (Wittig reagent).[6][7] This reaction is particularly valuable for creating exocyclic double bonds on cyclic ketones like 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Scientific Rationale and Mechanistic Insight

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction. The reactivity of the ylide (stabilized vs. unstabilized) influences the stereoselectivity of the alkene product, although this is not a factor for the formation of an exocyclic double bond.

Wittig_Reaction Ketone 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Product 5-Alkylidene Derivative Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Byproduct Grignard_Reaction Ketone 2,3-Dihydro-5H-1,4- benzodioxepin-5-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Product Tertiary Alcohol Alkoxide->Product + H+ Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Alkoxide

Sources

Stereoselective Synthesis of Chiral 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Benzodioxepinones

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and natural products. The introduction of chirality into this seven-membered ring system significantly expands its chemical space and can lead to compounds with enhanced potency and selectivity for specific biological targets. These chiral analogs are of considerable interest to researchers in drug discovery and development, as they have shown promise in areas such as cancer therapy, neuropharmacology, and agrochemistry.

The stereoselective synthesis of these complex structures, however, presents a formidable challenge to synthetic chemists. The inherent flexibility of the seven-membered ring and the need for precise control over one or more stereocenters necessitate the development of sophisticated and robust synthetic methodologies. This guide provides an in-depth exploration of two cutting-edge, field-proven strategies for the stereoselective synthesis of chiral 2,3-dihydro-5H-1,4-benzodioxepin-5-one analogs: Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization and Organocatalytic Enantioselective Intramolecular Oxetane Desymmetrization.

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable chiral building blocks. It offers not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, empowering the user to understand, adapt, and troubleshoot these advanced synthetic transformations.

Strategic Approaches to Stereoselective Synthesis

The construction of the chiral 2,3-dihydro-5H-1,4-benzodioxepin-5-one core can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring and the chiral dihydropyranone moiety, and the scalability of the process. This guide will focus on two powerful and complementary catalytic asymmetric methods that have demonstrated broad applicability and high levels of stereocontrol.

G cluster_0 Synthetic Strategies Iridium-Catalyzed Cascade Iridium-Catalyzed Cascade Target Molecule Chiral 2,3-Dihydro-5H- 1,4-benzodioxepin-5-one Iridium-Catalyzed Cascade->Target Molecule Allylation/ Lactonization Organocatalytic Desymmetrization Organocatalytic Desymmetrization Organocatalytic Desymmetrization->Target Molecule Intramolecular Cyclization

Caption: Key stereoselective strategies for the synthesis of the target molecule.

Method 1: Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization

This powerful strategy leverages the versatility of iridium catalysis to construct the chiral seven-membered ring in a single, highly efficient cascade reaction. The reaction proceeds via an initial iridium-catalyzed asymmetric allylation of a substituted methyl salicylate with a vinyl cyclic carbonate, followed by an intramolecular lactonization to furnish the desired benzodioxepinone.

Mechanistic Rationale and Causality

The success of this reaction hinges on the unique properties of the iridium catalyst, which is generated in situ from an iridium precursor and a chiral phosphoramidite ligand. The chiral ligand, typically a bridged biphenyl phosphoramidite such as L3 , plays a crucial role in dictating the stereochemical outcome of the reaction.[1]

The proposed catalytic cycle, depicted below, begins with the reaction of the iridium precursor with the chiral ligand to form the active catalyst. This catalyst then reacts with the vinyl cyclic carbonate to generate a chiral iridium-π-allyl intermediate. The salicylate nucleophile then attacks this intermediate in an enantioselective manner, guided by the chiral environment created by the ligand. This step sets the crucial stereocenter. The resulting intermediate then undergoes an intramolecular transesterification to form the seven-membered ring and release the catalyst, completing the catalytic cycle. A kinetic resolution of the racemic vinyl cyclic carbonate may also contribute to the high enantioselectivity observed.[1]

G cluster_0 Iridium-Catalyzed Cascade Reaction Ir_cat Active Ir Catalyst [Ir(COD)Cl]2 + L3 Ir_pi_allyl Chiral Ir-π-allyl Intermediate Ir_cat->Ir_pi_allyl + VEC VEC Vinyl Cyclic Carbonate Salicylate Methyl Salicylate Derivative Allylated_Intermediate Allylated Salicylate Intermediate Ir_pi_allyl->Allylated_Intermediate + Salicylate (Enantioselective Attack) Product Chiral 2,3-Dihydro-5H- 1,4-benzodioxepin-5-one Allylated_Intermediate->Product Intramolecular Lactonization Product->Ir_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric cascade reaction.

Experimental Protocol: General Procedure

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • Chiral-bridged biphenyl phosphoramidite ligand (e.g., L3 )

  • Substituted methyl salicylate

  • Vinyl cyclic carbonate

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent (0.1 M). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Assembly: To the catalyst solution, add the substituted methyl salicylate (1.0 equiv.) and the vinyl cyclic carbonate (1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral 2,3-dihydro-5H-1,4-benzodioxepin-5-one analog.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

The iridium-catalyzed method has demonstrated a broad substrate scope with excellent yields and enantioselectivities.[1]

EntryYield (%)ee (%)
1HH8595
24-MeH8294
35-ClH7896
43-OMeH8092
5HMe7593

Table 1: Representative examples of chiral benzodioxepinones synthesized via the iridium-catalyzed cascade reaction.

Method 2: Organocatalytic Enantioselective Intramolecular Oxetane Desymmetrization

This elegant approach utilizes a chiral phosphoric acid to catalyze the intramolecular desymmetrization of a prochiral oxetane-containing substrate, leading to the formation of the chiral benzodioxepine core with high enantioselectivity.[2][3]

Mechanistic Rationale and Causality

The key to this transformation is the bifunctional nature of the chiral phosphoric acid catalyst (e.g., a SPINOL-derived catalyst). The acidic proton of the phosphoric acid activates the oxetane ring by protonating the oxygen atom, making it more susceptible to nucleophilic attack. Simultaneously, the conjugate base of the catalyst can act as a chiral counterion, orienting the substrate and the intramolecular nucleophile (the phenolic hydroxyl group) within a chiral environment. This dual activation and organization facilitates a highly enantioselective ring-opening of the oxetane, followed by cyclization to form the seven-membered ring. The steric and electronic properties of the substituents on the chiral phosphoric acid backbone are critical for achieving high levels of stereocontrol.[3][4]

G cluster_1 Organocatalytic Desymmetrization Substrate Prochiral Oxetane- containing Phenol Activated_Complex Substrate-CPA Activated Complex Substrate->Activated_Complex CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Complex TS Enantioselective Transition State Activated_Complex->TS Intramolecular Ring Opening Product Chiral 1,4-Benzodioxepine (precursor to ketone) TS->Product Cyclization Product->CPA Catalyst Regeneration

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed oxetane desymmetrization.

Experimental Protocol: General Procedure

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Prochiral oxetane-containing phenol substrate

  • Chiral phosphoric acid catalyst (e.g., SPINOL-derived)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Molecular sieves (e.g., 4 Å MS)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add the prochiral oxetane-containing phenol substrate (1.0 equiv.), the chiral phosphoric acid catalyst (5-10 mol%), and freshly activated molecular sieves.

  • Solvent Addition: Add the anhydrous solvent (0.1 M) to the vial.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the chiral 2,3-dihydro-5H-1,4-benzodioxepine alcohol.

  • Oxidation: The resulting alcohol can be oxidized to the corresponding ketone (the target 2,3-dihydro-5H-1,4-benzodioxepin-5-one) using standard oxidation conditions (e.g., Dess-Martin periodinane, PCC, or Swern oxidation).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Catalyst Performance and Substrate Scope

The organocatalytic desymmetrization approach has shown broad applicability for a range of substituted phenols and oxetanes, consistently delivering high enantioselectivities.[2]

EntryCatalystYield (%)ee (%)
1SPINOL-CPAH9298
2SPINOL-CPA4-F9097
3SPINOL-CPA4-Br8899
4TRIP-CPAH8595

Table 2: Performance of different chiral phosphoric acid catalysts in the enantioselective desymmetrization.

Conclusion and Future Outlook

The stereoselective synthesis of chiral 2,3-dihydro-5H-1,4-benzodioxepin-5-one analogs is a rapidly evolving field with significant implications for drug discovery and materials science. The two detailed methodologies presented in this guide, iridium-catalyzed asymmetric cascade allylation/lactonization and organocatalytic enantioselective intramolecular oxetane desymmetrization, represent powerful and reliable strategies for accessing these valuable chiral molecules.

The choice between these methods will depend on the specific synthetic goals and available resources. The iridium-catalyzed approach offers a highly convergent and atom-economical route, while the organocatalytic method provides a metal-free alternative with excellent stereocontrol. Both methods are amenable to further optimization and adaptation for the synthesis of a diverse library of chiral benzodioxepinone analogs.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of these synthetic strategies to the total synthesis of biologically active natural products. The continued exploration of novel stereoselective transformations will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials based on the chiral 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold.

References

  • Xiao, F., Liao, P., Lu, X., Wang, J., Dong, X. Q., & Wang, C. J. (2022). Iridium-Catalyzed Asymmetric Cascade Allylation/Lactonization of Indole Esters: Access to Chiral Tricyclic Oxazinoindolones. Organic letters, 24(47), 8592–8597. [Link][5]

  • Zhang, R., Guo, W., Duan, M., Houk, K. N., & Sun, J. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie (International ed. in English), 58(50), 18055–18060. [Link][6]

  • Li, Y., & Sun, J. (2022). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design. Chemistry, an Asian journal, 17(2), e202101188. [Link][4]

  • He, X., Pan, B., Zhang, Y., Chen, B., Jiang, L., & Qiu, L. (2024). Iridium-catalyzed asymmetric cascade allylation/lactonization of methyl salicylates: enantioselective construction of chiral benzodioxepinones. Organic Chemistry Frontiers, 12(1), 217-223. [Link][1][7]

  • Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic letters, 22(1), 249–252. [Link][2][3]

  • Kaur, P., et al. (2013). REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research, 3(11). [Link][8]

  • Almasi, A., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16945-16955. [Link][9]

  • Gao, Y., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 75, 153153. [Link][10]

  • A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds. (2023). CR Subscription Agency. [Link][11]

  • St-Jean, F., et al. (2017). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 8(11), 7505-7515. [Link][3]

  • Zhang, T., et al. (2023). Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. Nature Communications, 14(1), 711. [Link][12]

  • Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of chemical research, 43(11), 1466–1475. [Link][13]

Sources

Application Note: High-Throughput Screening of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Libraries for the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,4-Benzodioxepin Scaffold

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core represents a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of the broader 1,4-benzodioxan and related seven-membered ring systems have demonstrated a remarkable diversity of biological activities, positioning them as promising starting points for drug discovery campaigns.[1] Published research has highlighted the potential of these scaffolds in various therapeutic areas. For instance, derivatives have been identified as antihypertensive agents acting through adrenergic receptor modulation and as selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties.[2][3] The structural rigidity and synthetic tractability of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core make it an ideal framework for the construction of large, diverse chemical libraries for high-throughput screening (HTS).[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign for libraries based on the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold. We will detail a logical workflow from primary biochemical screening to secondary cell-based validation, focusing on the discovery of novel kinase inhibitors, a major class of therapeutic targets in oncology and immunology.[5][6]

Strategic Overview of the HTS Campaign

A successful HTS campaign requires a multi-step, logical progression to identify and validate true "hits" while minimizing false positives.[7] Our proposed strategy involves a primary, high-throughput biochemical assay to identify direct inhibitors of a target kinase, followed by a secondary, cell-based assay to confirm on-target activity in a more biologically relevant context and to assess cellular toxicity.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Secondary Screening cluster_3 Lead Generation Compound_Library 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Library Plates (384-well) Primary_Assay Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Assay Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis_1 Hit_Identification Primary Hit Selection (Potency & Selectivity) Data_Analysis_1->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation Secondary_Assay Cell-Based Assay (e.g., Caspase-3 Activation) Hit_Confirmation->Secondary_Assay Cytotoxicity_Assay Counter-Screen (Cytotoxicity Assay) Hit_Confirmation->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A representative workflow for the high-throughput screening of a 2,3-Dihydro-5H-1,4-benzodioxepin-5-one library.

Part 1: Primary High-Throughput Screening - Biochemical Kinase Inhibition Assay

The initial screen aims to rapidly identify compounds that directly interact with and inhibit the activity of a purified target kinase. For this purpose, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, robustness, and homogeneous format, which is highly amenable to automation.[8][9]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay components include the kinase, a biotinylated substrate peptide, ATP, a Europium (Eu3+)-labeled anti-phospho-substrate antibody (donor), and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the Eu3+ donor and the SA-APC acceptor into close proximity. Excitation of the Eu3+ donor results in energy transfer to the APC acceptor, which then emits a signal at a specific wavelength. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) Kinase_active Active Kinase Phospho_Substrate Phosphorylated Biotin-Substrate Kinase_active->Phospho_Substrate + ATP ATP_active ATP Substrate_active Biotin-Substrate Eu_Ab Eu-Antibody (Donor) Phospho_Substrate->Eu_Ab binds SA_APC SA-APC (Acceptor) Phospho_Substrate->SA_APC binds Biotin Eu_Ab->SA_APC FRET Light_Emission Light Emission (665 nm) SA_APC->Light_Emission Kinase_inactive Inhibited Kinase Substrate_inactive Biotin-Substrate Kinase_inactive->Substrate_inactive + ATP Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase_inactive ATP_inactive ATP No_FRET No FRET Substrate_inactive->No_FRET

Figure 2: Principle of the TR-FRET kinase inhibition assay.

Protocol: Primary TR-FRET Kinase Assay

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Kinase Solution: Dilute the purified target kinase to 2X the final desired concentration in Assay Buffer.
  • Substrate/ATP Solution: Prepare a 2X solution of the biotinylated substrate peptide and ATP in Assay Buffer. The optimal concentrations should be determined empirically, typically at the Km for ATP.
  • Test Compounds: Serially dilute the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one library compounds in 100% DMSO. Then, dilute to a 4X final concentration in Assay Buffer.
  • Detection Reagents: Prepare a 2X solution of the Eu3+-labeled anti-phospho-substrate antibody and SA-APC in a suitable detection buffer (as recommended by the manufacturer).

2. Assay Procedure:

  • Add 5 µL of the 4X test compound solution to the wells of a 384-well assay plate.
  • Add 5 µL of the 2X Kinase Solution to each well.
  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to each well.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction and detect phosphorylation by adding 10 µL of the 2X Detection Reagents solution.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

3. Data Analysis and Quality Control:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  • Determine the percent inhibition for each compound relative to positive (no kinase) and negative (DMSO vehicle) controls.
  • Assess the quality of the assay on each plate by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.≥ 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 10
CV (%) Coefficient of variation for both positive and negative controls.< 15%

Part 2: Secondary Screening and Hit Confirmation

Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity, determine their potency, and rule out non-specific effects. This involves dose-response studies and a secondary, cell-based assay.

Protocol: Cell-Based Caspase-3 Activation Assay

Assuming the target kinase is involved in a pro-survival signaling pathway, its inhibition is expected to induce apoptosis. A common and reliable method to measure apoptosis is to quantify the activity of executioner caspases, such as caspase-3.[10][11]

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media.
  • Seed the cells into 384-well, clear-bottom assay plates at a pre-determined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the confirmed hits from the primary screen.
  • Treat the cells with the compounds at various concentrations and incubate for a period determined by the expected kinetics of apoptosis induction (e.g., 24-48 hours).

3. Caspase-3 Activity Measurement:

  • Equilibrate the plate to room temperature.
  • Add a commercially available caspase-3 substrate (e.g., a luminogenic substrate like Z-DEVD-aminoluciferin) to each well.[10]
  • Incubate for 30-60 minutes at room temperature.
  • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3 activation and apoptosis.

4. Cytotoxicity Counter-Screen:

  • In parallel, perform a cytotoxicity assay (e.g., using a reagent that measures ATP levels or membrane integrity) to distinguish true apoptosis-inducing compounds from those that are simply cytotoxic.
AssayPurposeReadoutExpected Result for "Hit"
Caspase-3 Activation Confirm on-target effect (apoptosis induction)LuminescenceDose-dependent increase
Cytotoxicity (e.g., CellTiter-Glo) Assess general cell health and rule out non-specific toxicityLuminescenceDose-dependent decrease (at higher concentrations)

Conclusion and Future Directions

The described HTS workflow provides a robust framework for the identification of novel kinase inhibitors from a 2,3-Dihydro-5H-1,4-benzodioxepin-5-one library. This approach, combining a high-throughput biochemical primary screen with a biologically relevant cell-based secondary assay, ensures the efficient and reliable identification of promising lead compounds. Hits that are confirmed in the secondary assays with a clear dose-response relationship and acceptable cytotoxicity profiles can then be advanced to structure-activity relationship (SAR) studies to further optimize their potency and drug-like properties. The versatility of the benzodioxepin scaffold suggests that similar screening paradigms can be applied to other target classes, such as GPCRs, by substituting the primary and secondary assays accordingly.

References

  • Keri, G., et al. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 514-521. Retrieved from [Link]

  • The Scientist. (2015, September 8). High-Throughput Screening of GPCRs for Drug Discovery Applications. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(1), 109-115. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Av-Gay, Y., et al. (2021). Apoptosis assessment in high-content and high-throughput screening assays. BioTechniques, 70(6), 312-315. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Sino Biological, Inc. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire. Retrieved from [Link]

  • Laotian Times. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Insel, P. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 834-845. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Caspase-3 Homogeneous Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(11), 735. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Retrieved from [Link]

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved from [Link]

  • van de Water, A. W., et al. (1988). Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. Journal of Medicinal Chemistry, 31(4), 776-782. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Manera, C., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 47(18), 4504-4515. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Al-Lamki, Z. A., & Sarath, P. S. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5431. Retrieved from [Link]

  • Abdel-Aziz, A. A., et al. (2015). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3591-3595. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Molecules, 24(21), 3879. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Pharmacological Profiling of Novel Benzodioxipinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzodioxipinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Novel derivatives are continuously being synthesized to explore their therapeutic potential across various disease areas, including oncology, inflammation, and metabolic disorders. This guide provides a comprehensive framework for the initial pharmacological profiling of a novel benzodioxipinone derivative, herein referred to as BDP-X. The protocols outlined are designed to establish a foundational understanding of the compound's mechanism of action, selectivity, and preliminary safety profile, critical for go/no-go decisions in early-stage drug discovery.

The strategic imperative of this profiling cascade is to systematically de-risk the candidate compound. We begin with broad phenotypic screens to confirm biological activity, transition to specific target engagement and mechanism of action (MOA) studies, and concurrently evaluate its drug-like properties through in vitro ADME and toxicity assays. This integrated approach ensures that data from discrete experimental silos are synthesized into a coherent pharmacological narrative.

Part 1: Primary Pharmacodynamic Evaluation

The initial phase of profiling focuses on confirming the anticipated biological activity of BDP-X. Based on the common therapeutic targets of similar heterocyclic compounds, we hypothesize that BDP-X possesses both anti-inflammatory and kinase inhibitory activity. The following assays are designed to test this hypothesis.

Anti-Inflammatory Activity Profiling

Chronic inflammation is a hallmark of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, making it a key target for anti-inflammatory drug discovery.[1] We will assess the ability of BDP-X to modulate this pathway in a cellular context.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Stimulation cluster_2 Endpoint Analysis cluster_3 Data Interpretation N1 Culture RAW 264.7 Macrophage Cells N2 Seed cells into 96-well plates N1->N2 N3 Pre-treat with BDP-X (Dose-Response) N2->N3 N4 Stimulate with LPS (Lipopolysaccharide) N3->N4 N5 Collect Supernatant for Cytokine Analysis N4->N5 N6 Lyse Cells for Nitric Oxide Assay N4->N6 N7 Perform Cell Viability Assay (e.g., MTS) N4->N7 N8 Quantify TNF-α & IL-6 (ELISA) N5->N8 N9 Measure Nitrite (Griess Assay) N6->N9 N10 Normalize to Cell Viability N7->N10 N11 Calculate IC50 Values N8->N11 N9->N11 N10->N11 G BDPX BDP-X Kinase Target Kinase (e.g., MAP Kinase) BDPX->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Cascade (e.g., Inflammation, Proliferation) PhosphoSubstrate->Downstream

Caption: BDP-X hypothetically inhibits a target kinase, blocking downstream signaling.

This protocol provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. [2]Its high sensitivity and broad applicability make it an excellent choice for primary screening.

Materials:

  • Recombinant Kinase of interest (e.g., p38α MAPK, a key inflammatory kinase)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • BDP-X (stock solution in DMSO)

  • Kinase Assay Buffer

  • White, opaque 384-well plates

Procedure:

  • Assay Setup: To a 384-well plate, add:

    • 1 µL of BDP-X serial dilutions or DMSO (vehicle control).

    • 2 µL of a mix containing the target kinase and its substrate in assay buffer.

  • Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes. The ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors. [3]3. Stop Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each BDP-X concentration relative to the DMSO control and determine the IC50 value.

Kinase TargetBDP-X IC50 (nM)Control Inhibitor IC50 (nM)
p38α MAPK[Sample Data] 150SB202190: 50
JNK1[Sample Data] >10,000SP600125: 90
ERK2[Sample Data] >10,000Ulixertinib: 5

Part 2: In Vitro DMPK and Preliminary Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to avoid costly late-stage failures. [4][5]These assays evaluate the "drug-likeness" of BDP-X.

Metabolic Stability Assessment

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its in vivo half-life. [6]The liver microsomal stability assay is a standard high-throughput method for this purpose.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • BDP-X

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and a deep-well collection plate

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM master mix. Add BDP-X and control compounds to their respective wells to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system. This provides the necessary cofactor for cytochrome P450 (CYP) enzyme activity. [7]5. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The T=0 sample serves as the 100% reference.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound (BDP-X) at each time point.

  • Data Analysis: Plot the natural log of the percent remaining BDP-X versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

CompoundIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg)Classification
BDP-X[Sample Data] 45[Sample Data] 30.8Moderate
Verapamil[Sample Data] <10[Sample Data] >150High Clearance
Warfarin[Sample Data] >120[Sample Data] <10Low Clearance
Preliminary Cytotoxicity Screening

A fundamental requirement for any therapeutic agent is a favorable safety window. A primary cytotoxicity screen against a non-cancerous cell line provides an initial assessment of BDP-X's potential for off-target toxicity.

Materials:

  • HEK293 (Human Embryonic Kidney) cell line

  • Culture medium (as for RAW 264.7)

  • BDP-X (stock solution in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTS or similar cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of BDP-X to the cells. Include wells with Doxorubicin as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate for 48-72 hours, a duration sufficient to observe effects on cell proliferation.

  • Viability Measurement: Add MTS reagent according to the manufacturer's protocol and measure absorbance.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the CC50 (concentration that causes 50% reduction in cell viability).

A large therapeutic window (the ratio of CC50 to IC50) is desirable. For example, a CC50/IC50 ratio >100 is often considered a good starting point.

Conclusion and Next Steps

This application note outlines a foundational suite of in vitro assays for the initial pharmacological characterization of a novel benzodioxipinone derivative, BDP-X. By systematically evaluating its anti-inflammatory and kinase inhibitory activities, alongside crucial DMPK and safety parameters, a robust preliminary data package can be generated.

Positive outcomes from this profiling cascade—such as potent and selective activity coupled with metabolic stability and low cytotoxicity—would provide a strong rationale for advancing BDP-X to more complex studies, including broader kinase panel screening, secondary cell-based assays, and eventually, in vivo efficacy and PK/PD studies.

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. [Link]

  • Vermeulen, L., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(3), 859-866. [Link]

  • Curia Global. (n.d.). In Vitro DMPK. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Stellixir Biotech. (n.d.). In Vitro ADME/DMPK. [Link]

  • Gorobets, E., et al. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Cytotechnology, 64(6), 713-722. [Link]

  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. [Link]

  • Leone, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • In Vitro Assays to Investigate the Anti-Inflammatory Activity of Herbal Extracts. (2023). Assay Genie. [Link]

  • Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2018). Methods in Molecular Biology. [Link]

  • Al-Ostath, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14710. [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79. [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Brändli, A. W. (2023). Chemical Screening and Toxicity Testing. Cold Spring Harbor Protocols. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024). Acta Chimica Slovenica. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules. [Link]

  • Pharmacological profiling of novel psychoactive substances. (n.d.). ResearchGate. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Molecules. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. (2015). ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging 2,3-Dihydro-5H-1,4-benzodioxepin-5-one for the Development of Potent PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a pivotal enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a validated and powerful strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two key pathways leads to cell death, underpins the clinical success of PARP1 inhibitors. The quest for novel, potent, and selective PARP1 inhibitors with favorable pharmacological profiles is a continuous effort in medicinal chemistry. This document provides an in-depth guide on the strategic use of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold as a versatile starting point for the design and synthesis of next-generation PARP1 inhibitors.

The Rationale for Targeting PARP1: A Foundation of Synthetic Lethality

PARP1 acts as a primary sensor for DNA single-strand breaks.[1] Upon detecting DNA damage, PARP1 binds to the site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the damage.[2]

Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can stall and collapse, resulting in a more cytotoxic double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[3] This selective killing of HR-deficient cancer cells by PARP inhibitors is a prime example of synthetic lethality in action.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) parp1_norm PARP1 Activation ssb->parp1_norm ds_break_norm Double-Strand Break (DSB) ssb->ds_break_norm Replication Fork Collapse ber Base Excision Repair (BER) parp1_norm->ber Repair ber->ssb Repair hr_norm Homologous Recombination (HR) ds_break_norm->hr_norm survival_norm Cell Survival hr_norm->survival_norm ssb_cancer Single-Strand Break (SSB) parpi PARP Inhibitor ssb_cancer->parpi parp1_cancer PARP1 Trapping parpi->parp1_cancer ds_break_cancer Accumulated DSBs parp1_cancer->ds_break_cancer Replication Fork Collapse hr_cancer Defective HR ds_break_cancer->hr_cancer apoptosis Apoptosis hr_cancer->apoptosis

Figure 1: The principle of synthetic lethality with PARP inhibitors.

The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffold: A Promising Starting Point

The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one core presents several advantageous features for the design of PARP1 inhibitors. Its rigid, bicyclic structure provides a solid foundation for the spatial orientation of pharmacophoric groups into the PARP1 active site. Crucially, the ketone functionality at the 5-position is a key synthetic handle, amenable to a variety of chemical transformations, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[4]

A compelling case for the utility of a similar scaffold is demonstrated in the development of potent PARP1 inhibitors from 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[5] Through strategic modifications, researchers were able to develop compounds with significant inhibitory activity. This provides a strong rationale for exploring the closely related benzodioxepinone core.

Proposed Synthetic Strategy and Structure-Activity Relationship (SAR) Insights

The development of novel PARP1 inhibitors from 2,3-Dihydro-5H-1,4-benzodioxepin-5-one can be approached through a logical, multi-step synthetic strategy. A key transformation is the Knoevenagel condensation, which allows for the introduction of various substituents at the C5 position, a region that can be tailored to interact with the nicotinamide-binding pocket of PARP1.[6][7]

Proposed Synthetic Workflow

start 2,3-Dihydro-5H-1,4- benzodioxepin-5-one knoevenagel Knoevenagel Condensation start->knoevenagel intermediate α,β-Unsaturated Ketone Intermediate knoevenagel->intermediate Active Methylene Compound, Base modification Further Modifications intermediate->modification library Library of PARP1 Inhibitor Candidates modification->library e.g., Amidation, Cyclization

Figure 2: Proposed workflow for synthesizing a library of PARP1 inhibitors.
Causality Behind Experimental Choices and SAR

Most PARP1 inhibitors are designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP1.[1] They typically feature a pharmacophore that forms key hydrogen bonds with residues such as Gly863 and Ser904 in the PARP1 active site. A crucial aspect of SAR is the exploration of substituents that can form additional interactions, such as π-π stacking with Tyr907, to enhance potency and selectivity.[8]

Based on the successful optimization of the related 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold, we can infer key SAR principles for the benzodioxepinone series:[5]

  • Introduction of a Carboxamide Group: This is a common feature in many PARP inhibitors and is crucial for forming the necessary hydrogen bonds in the active site.

  • Scaffold Hopping and Ring Modifications: Moving from a 6-membered dioxine to a 7-membered dioxepine ring can alter the conformational flexibility and vector of the substituents, potentially leading to improved interactions. Further "scaffold hopping" to structures like 1,4-benzoxazin-3-one has proven successful in identifying more potent inhibitors.[5]

  • Knoevenagel Condensation Products: The introduction of a substituted benzylidene group via Knoevenagel condensation at the position adjacent to the ketone (in the benzoxazinone series) led to a significant increase in potency. This suggests that extending the molecule towards the adenosine-binding pocket of PARP1 can be a fruitful strategy.

Quantitative SAR Data from a Related Scaffold

The following table summarizes the PARP1 inhibitory activity of compounds derived from the closely related 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold, culminating in the highly potent compound 49 .[5]

CompoundStructurePARP1 IC50 (µM)
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 Phthalazin-1(2H)-one derivative0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][9]oxazine-8-carboxamide (scaffold hop)0.082

This data is adapted from a study on a related scaffold and serves as a strong rationale for the exploration of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.[5]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of PARP1 inhibitors derived from 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Protocol 1: Proposed Synthesis via Knoevenagel Condensation

This protocol describes a general method for the functionalization of the ketone on the benzodioxepinone core.

Objective: To synthesize a library of α,β-unsaturated derivatives of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one for screening as PARP1 inhibitors.

Materials:

  • 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

  • Various substituted benzaldehydes

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, benzene, toluene)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired Knoevenagel condensation product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol. Reaction conditions, including solvent, base, and temperature, may need to be optimized for specific substrates.[6][7]

Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the IC50 values of synthesized compounds against recombinant human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Test compounds dissolved in DMSO

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a histone-coated 96-well plate, add the following to each well:

    • Assay Buffer

    • Activated DNA

    • Test compound/control at various concentrations

    • Recombinant PARP1 enzyme

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Cell-Based Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized PARP1 inhibitors on cancer cell lines, particularly comparing BRCA-mutant and BRCA-proficient cells.

Materials:

  • BRCA1-mutant cell line (e.g., HCC1937)

  • BRCA-proficient cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each cell line. A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient line would be indicative of a synthetic lethal effect.[9][10]

cluster_0 Synthesis & Purification cluster_1 Biochemical Screening cluster_2 Cell-Based Evaluation start Start with Benzodioxepinone synthesis Synthesize Derivatives (e.g., Knoevenagel) start->synthesis purify Purify & Characterize (NMR, MS) synthesis->purify enzyme_assay PARP1 Enzyme Assay purify->enzyme_assay ic50_biochem Determine IC50 enzyme_assay->ic50_biochem cell_culture Culture BRCA-mutant & BRCA-proficient cells ic50_biochem->cell_culture Potent Compounds mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50_cell Determine IC50 (Synthetic Lethality) mtt_assay->ic50_cell

Figure 3: Integrated workflow for the development and evaluation of PARP1 inhibitors.

Conclusion and Future Directions

The 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold represents a promising and versatile starting point for the development of novel PARP1 inhibitors. Its synthetic tractability, coupled with insights from structurally related compounds, provides a clear path for medicinal chemists to generate and optimize new chemical entities. The protocols outlined in this document offer a robust framework for the synthesis, biochemical screening, and cell-based evaluation of these potential new therapeutics. Future work should focus on exploring a wide range of substituents on the benzodioxepinone core to build a comprehensive SAR, optimizing for potency against PARP1, and profiling for selectivity against other PARP family members, such as PARP2, to potentially mitigate off-target effects and improve the therapeutic index.[11][12]

References

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393.
  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.
  • Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Cancer Research, 76(22), 6664-6675.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • El-Deeb, I. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 575-584.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from a publicly available protocol source.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Dhongade-Desai, S. R., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. International Journal of Chemical Studies, 6(2), 145-148.
  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors.
  • Li, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1046-1061.
  • Reinhard, F. B., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 23(12), 1492-1503.
  • Girase, P. S., et al. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3).
  • Zhou, X., et al. (2025). Synthesis of Novel Substituted N-Heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters, 16(7), 1254-1255.
  • Zhou, X., et al. (2025). Synthesis of Novel Substituted N-Heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters, 16(7), 1254-1255.
  • Bond University. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Reiner, T., et al. (2014). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals.
  • Zhang, L., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 997637.
  • Jagtap, P., et al. (2002). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 45(25), 5533-5541.
  • Zhou, X., et al. (2025). Synthesis of Novel Substituted N -Heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters.
  • Gali, H., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][4][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2844-2849.

  • Shi, D., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Patel, M. R., et al. (2006). Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 938-942.

Sources

Application Note: Quantitative Analysis of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dihydro-5H-1,4-benzodioxipin-5-one (CAS No: 22891-52-7, Molecular Formula: C₉H₈O₃, MW: 164.16 g/mol ) is a heterocyclic compound featuring a benzodioxipin core.[][2][3] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a foundational structure for the synthesis of various derivatives with potential pharmacological activities.[4] For instance, related structures like 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide have been investigated as potent PARP1 inhibitors for anticancer applications.[6]

Given its role as a key intermediate and parent compound, the accurate and precise quantification of this compound is critical for several research and development stages. This includes monitoring reaction kinetics, determining synthesis yield, assessing purity, performing quality control on starting materials, and conducting stability studies.

This guide provides detailed protocols and technical insights for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method depends on the specific requirements for sensitivity, selectivity, and the sample matrix.

Physicochemical Properties

A fundamental understanding of the compound's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₉H₈O₃[][3]
Molecular Weight 164.16 g/mol [][3]
CAS Number 22891-52-7[][3]
SMILES C1COC(=O)C2=CC=CC=C2O1[][2]
Topological Polar Surface Area 35.5 Ų[3]
XLogP3-AA (LogP) 1.5[3]

The moderate LogP value suggests good solubility in common organic solvents like methanol, acetonitrile, and ethyl acetate, making it suitable for standard reversed-phase chromatography.

Method Selection: A Comparative Overview

The optimal analytical technique is dictated by the specific analytical challenge.

  • UV-Vis Spectrophotometry: Best for rapid, high-concentration measurements of pure samples. It is cost-effective but lacks specificity and is unsuitable for complex mixtures.

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse method for routine purity analysis and quantification. It offers excellent quantitative performance and selectivity by separating the analyte from impurities before detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique, ideal for identifying and quantifying the analyte, especially if it is sufficiently volatile and thermally stable.[7] The mass spectrometer provides structural confirmation, which is invaluable for impurity identification.

ParameterUV-Vis SpectrophotometryHPLC-UVGC-MS
Specificity LowHighVery High
Sensitivity (Typical LOQ) ~1-5 µg/mL~10-100 ng/mL~1-10 ng/mL
Primary Application Quick purity checks, high-concentration assaysRoutine quantification, purity testing, stability studiesTrace analysis, impurity identification, structural confirmation
Sample Throughput HighMediumMedium
Cost (Instrument/Operation) LowMediumHigh

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method, which is the most common approach for a molecule with the polarity of this compound.

Principle

The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a nonpolar stationary phase (e.g., C18). The analyte separates from other components based on its differential partitioning between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard.

Step-by-Step Methodology

A. Preparation of Mobile Phase and Stock Solutions:

  • Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes using sonication or vacuum filtration.

    • Expert Insight: An isocratic method is preferred for its simplicity and robustness in routine QC environments. The 50:50 ratio is a good starting point based on the analyte's LogP; this can be optimized to achieve a retention time of 3-7 minutes.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

B. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 275 nm (To be confirmed by λmax scan)
Run Time 10 minutes

Causality: A column temperature of 30 °C ensures stable retention times. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to maximize sensitivity. This can be determined by running a DAD scan on a standard.

D. Data Analysis and Quantification:

  • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999 for good linearity.

  • Inject the prepared sample(s).

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation

The protocol must be validated to ensure it is fit for purpose. Key parameters are defined by guidelines such as those from the AOAC or ICH.[8][9]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards B Prepare Sample (Dissolve & Filter) C Autosampler Injection (10 µL) B->C D Separation on C18 Column C->D E UV Detection (275 nm) D->E F Generate Chromatogram E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for quantification by HPLC-UV.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and provides structural confirmation, making it ideal for complex matrices or when unequivocal identification is required. A GC-MS spectrum for this compound confirms its suitability for this technique.[7]

Principle

The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. Quantification can be done using the total ion chromatogram (TIC) or by monitoring specific ions (Selected Ion Monitoring, SIM).

Instrumentation and Materials
  • GC-MS system with an autosampler.

  • Capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).[10]

  • High-purity helium.

  • Solvent (e.g., Ethyl Acetate or Dichloromethane, GC-grade).

  • Standard materials as described in the HPLC section.

Step-by-Step Methodology

A. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC protocol, but use ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.

    • Expert Insight: Ethyl acetate is a common solvent for GC and is less volatile than dichloromethane, reducing the risk of concentration changes during sample handling.

B. Sample Preparation:

  • Dissolve the sample in ethyl acetate to a final concentration within the calibration range.

  • Filter if necessary and transfer to a 2 mL GC vial.

C. GC-MS Conditions:

ParameterSetting
Injection Port Temp 250 °C
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-400

Causality: The splitless injection mode maximizes sensitivity for trace analysis. The oven temperature program is designed to first elute the solvent and then separate the analyte from potential impurities with different boiling points. The EI energy of 70 eV is standard and produces reproducible fragmentation patterns for library matching.

D. Data Analysis and Quantification:

  • Identify the analyte peak in the TIC based on its retention time and mass spectrum. The molecular ion (M⁺) should be visible at m/z 164, along with characteristic fragment ions.

  • For quantification, create a calibration curve by plotting the peak area of a specific, abundant, and unique ion (e.g., m/z 164) against concentration. Using a specific ion (SIM mode) enhances sensitivity and selectivity compared to using the TIC.

  • Calculate the sample concentration using the regression equation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Standards & Sample in Solvent B Inject & Vaporize A->B C GC Separation (Capillary Column) B->C D EI Ionization & Fragmentation C->D E Mass Analysis (Quadrupole) D->E F Generate TIC & Mass Spectrum E->F G Extract Ion Chromatogram (SIM) F->G H Quantify using Calibration Curve G->H

Caption: Workflow for quantification by GC-MS.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This is the simplest method but should only be used for solutions known to contain no interfering substances that absorb at the same wavelength.

Principle

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Instrumentation and Materials
  • UV-Vis Spectrophotometer (dual beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (UV-grade).

  • Standard materials as described previously.

Step-by-Step Methodology

A. Determine the Wavelength of Maximum Absorbance (λmax):

  • Prepare a ~10 µg/mL solution of the analyte in methanol.

  • Scan the solution from 200 nm to 400 nm against a methanol blank.

  • Identify the λmax from the resulting spectrum. This wavelength will be used for all subsequent measurements.

B. Prepare Calibration Curve:

  • Prepare a series of standard solutions in methanol (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a methanol blank.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance vs. concentration. The result should be a straight line passing through the origin (R² ≥ 0.995).

C. Measure Sample Concentration:

  • Prepare the unknown sample in methanol, ensuring its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the sample.

  • Calculate the concentration using the calibration curve's regression equation or by direct comparison.

UV-Vis Workflow Diagram

UVVis_Workflow A Determine λmax using a Standard B Prepare Calibration Standards (in Methanol) A->B C Measure Absorbance of each Standard B->C D Plot Absorbance vs. Concentration (Generate Calibration Curve) C->D F Calculate Concentration using Curve Equation D->F Use Equation E Prepare & Measure Sample Absorbance E->F

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

References

  • Patel, M. et al. (2019). Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 24(15), 2748. Available at: [Link]

  • Xiao, P. et al. Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. Analytical Methods. Available at: [Link]

  • Unknown Author. Analytical Methods. RSC Publishing. Available at: [Link]

  • SpectraBase. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • PubChem. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Available at: [Link]

  • Schmeller, T. et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8209. Available at: [Link]

  • Jo, A. et al. (2023). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Applied Sciences, 13(19), 10738. Available at: [Link]

  • Georgiev, M. et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(1), 1-6. Available at: [Link]

  • ResearchGate. UV‐Vis spectra of 2, 3, 4, and 5. Available at: [Link]

  • Iovine, V. et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Available at: [Link]

  • da Silva, T. L. et al. (2021). Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations. Figshare. Available at: [Link]

  • De Rycker, M. et al. (2023). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][4][5]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 14(1), 123-131. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one. Our focus is on improving reaction yield and purity through a mechanistic understanding of the synthesis and potential side reactions.

I. Synthetic Workflow Overview

The synthesis of this compound typically proceeds through a two-step process involving a Williamson ether synthesis followed by an intramolecular lactonization. The general workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Second Etherification & Hydrolysis cluster_2 Step 3: Intramolecular Lactonization Catechol Catechol s1_mix Reaction Mixture Catechol->s1_mix Haloacetate Ethyl Bromoacetate Haloacetate->s1_mix Base1 Base (e.g., K₂CO₃) Base1->s1_mix Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->s1_mix Intermediate1 Ethyl (2-hydroxyphenoxy)acetate Intermediate2 2-(2-Hydroxyethoxy)phenoxyacetic acid s2_mix Reaction Mixture Intermediate1->s2_mix s1_mix->Intermediate1 Reflux Ethylene_halohydrin 2-Chloroethanol Ethylene_halohydrin->s2_mix Base2 Base (e.g., NaOH) Base2->s2_mix Final_Product 2,3-Dihydro-5H-1,4- benzodioxipin-5-one s3_mix Reaction Mixture (High Dilution) Intermediate2->s3_mix s2_mix->Intermediate2 Hydrolysis Dehydrating_agent Dehydrating Agent (e.g., DCC, EDC) Dehydrating_agent->s3_mix s3_mix->Final_Product Cyclization

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to guide you through optimizing your synthesis.

Issue 1: Low Yield in the First Step (Williamson Ether Synthesis)

Question: I am getting a low yield of ethyl (2-hydroxyphenoxy)acetate and see multiple spots on my TLC plate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the initial Williamson ether synthesis are common and can often be attributed to side reactions or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Competing C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially with less reactive alkyl halides.

    • Solution: To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly reactive oxygen anion.[1]

  • Cause 2: Incomplete deprotonation of catechol. Catechol has two phenolic hydroxyl groups with different pKa values. Incomplete or selective deprotonation can lead to a mixture of products.

    • Solution: Use a slight excess of a suitable base to ensure complete deprotonation of one hydroxyl group. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and are less likely to promote side reactions than very strong bases like sodium hydride (NaH).[2]

  • Cause 3: Reaction with both hydroxyl groups. If too much base or harsh conditions are used, both hydroxyl groups of catechol can be alkylated, leading to the formation of 1,2-bis(ethoxycarbonylmethoxy)benzene.

    • Solution: Carefully control the stoichiometry of your reagents. Use approximately one equivalent of the alkylating agent and base relative to catechol. A slow, dropwise addition of the alkylating agent can also help to favor mono-alkylation.

Issue 2: Formation of Alkene Byproduct

Question: My reaction mixture shows the presence of an alkene, which I suspect is formed from the ethyl bromoacetate. How can I minimize this elimination reaction?

Answer:

The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway competing with the desired SN2 reaction.[1]

  • Cause: The alkoxide/phenoxide is a strong base and can abstract a proton from the α-carbon of the ethyl bromoacetate, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides, but can still occur with primary halides under forcing conditions.

    • Solution 1: Temperature Control. Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will generally favor the SN2 pathway.[1] If you are refluxing, consider reducing the temperature and extending the reaction time.

    • Solution 2: Choice of Base. While a base is necessary, using a less hindered and milder base can reduce the rate of the E2 reaction. As mentioned, K₂CO₃ is often a good choice for phenolic substrates.

Issue 3: Low Yield in the Intramolecular Lactonization Step

Question: I have successfully synthesized the 2-(2-hydroxyethoxy)phenoxyacetic acid precursor, but the final cyclization to the seven-membered ring is giving a very low yield. I am observing a significant amount of a high molecular weight, sticky substance. What is happening and how can I improve the yield of the desired lactone?

Answer:

The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. The primary competing reaction is intermolecular polymerization.[3]

  • Cause: Intermolecular Polymerization. Instead of the hydroxyl group of one molecule reacting with the carboxylic acid of the same molecule (intramolecular), it reacts with the carboxylic acid of another molecule (intermolecular). This leads to the formation of linear polyesters.

    • Solution: High Dilution Principle. To favor the intramolecular cyclization, the reaction must be carried out under high dilution conditions.[3] This reduces the probability of two different precursor molecules encountering each other. A practical approach is to use a syringe pump to slowly add a solution of the 2-(2-hydroxyethoxy)phenoxyacetic acid and the coupling agent to a large volume of solvent over several hours.

High_Dilution cluster_0 Intramolecular Cyclization (Favored at High Dilution) cluster_1 Intermolecular Polymerization (Favored at High Concentration) Precursor_Intra 2-(2-Hydroxyethoxy)phenoxyacetic acid Lactone 2,3-Dihydro-5H-1,4- benzodioxipin-5-one Precursor_Intra->Lactone Intramolecular reaction Precursor_Inter1 Molecule A Polymer Polymer Chain Precursor_Inter1->Polymer Intermolecular reaction Precursor_Inter2 Molecule B Precursor_Inter2->Polymer

Caption: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Cause 2: Inefficient Dehydrating Agent. The choice of coupling agent for the lactonization is critical.

    • Solution: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for lactonization. Ensure the reagent is fresh and used in appropriate stoichiometry. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Issue 4: Difficulty in Purifying the Final Product

Question: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

Purification of the final product can be challenging, especially if byproducts have similar polarities.

  • Solution 1: Recrystallization. If the product can be solidified, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find conditions that yield crystalline material.

  • Solution 2: Preparative Thin-Layer Chromatography (Prep-TLC). For smaller scale reactions, preparative TLC can be a viable option to isolate the pure product, especially if it is difficult to separate by column chromatography.

  • Solution 3: Distillation. If the product is a thermally stable liquid, Kugelrohr distillation under high vacuum can be an effective purification method for removing less volatile impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: A common and efficient route starts from catechol, which is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) followed by reaction with a 2-haloethanol (e.g., 2-chloroethanol) and subsequent hydrolysis and cyclization.[3] An alternative precursor is 2-(2-hydroxyethoxy)phenol.[4]

Q2: What are the optimal reaction conditions for the intramolecular cyclization step?

A2: The key to a successful intramolecular cyclization to form a seven-membered ring is the use of high dilution conditions to minimize polymerization.[3] A slow addition of the hydroxy acid precursor to a solution of the coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature is generally effective.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of both the Williamson ether synthesis and the lactonization. Use a suitable solvent system that gives good separation of the starting materials and products. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons in the range of δ 7.0-8.0 ppm, and two methylene groups (-O-CH₂-CH₂-O-) appearing as triplets or more complex multiplets in the range of δ 4.0-5.0 ppm.

  • ¹³C NMR: A carbonyl carbon signal around δ 160-170 ppm, aromatic carbons in the range of δ 110-160 ppm, and two methylene carbons in the range of δ 60-80 ppm.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₃, MW = 164.16 g/mol ).[5]

Q5: Are there any "green" chemistry approaches for this synthesis?

A5: Green chemistry principles can be applied to this synthesis. For example, exploring the use of less hazardous solvents, developing catalytic methods for the cyclization step that avoid stoichiometric reagents, and optimizing reaction conditions to minimize energy consumption and waste generation are all areas for improvement. Some research has explored enzymatic approaches for lactone synthesis, which could be a future direction for a more sustainable process.[1]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyethoxy)phenoxyacetic acid (Precursor)

  • To a solution of catechol (1.10 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise to the reaction mixture.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the solid.

  • Evaporate the solvent under reduced pressure to obtain crude ethyl (2-hydroxyphenoxy)acetate.

  • To the crude product, add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) and 2-chloroethanol (0.81 g, 10 mmol).

  • Heat the mixture at 80 °C for 6 hours.

  • Cool the reaction mixture to room temperature and acidify with 2M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-hydroxyethoxy)phenoxyacetic acid. Purify by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

  • Set up a three-neck flask with a dropping funnel and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in a large volume of dry dichloromethane (DCM) (to achieve a final concentration of the precursor of ~0.01 M).

  • Dissolve the 2-(2-hydroxyethoxy)phenoxyacetic acid (1 equivalent) in dry DCM.

  • Using a syringe pump, add the solution of the precursor to the reaction flask over a period of 8-12 hours with vigorous stirring at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Table 1: Recommended Reagent Stoichiometry

ReagentStep 1 (eq.)Step 2 (eq.)Step 3 (eq.)
Catechol1.0--
Ethyl Bromoacetate1.0--
Potassium Carbonate1.0--
2-Chloroethanol-1.0-
Sodium Hydroxide-2.0-
2-(2-Hydroxyethoxy)phenoxyacetic acid--1.0
EDC--1.5
DMAP--0.1

V. References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from a relevant chemical supplier's technical resources.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • BenchChem. (n.d.). This compound. Retrieved from a relevant chemical supplier's technical resources.

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant chemical supplier's technical resources.

  • National Center for Biotechnology Information (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. PubChem. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90.

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from a relevant online chemistry forum.

  • National Center for Biotechnology Information (n.d.). 2-(2-Hydroxyethoxy)phenol. PubChem. Retrieved from [Link]

  • Brainly.com. (2023). What is the product of the reaction of phenol and chloroacetic acid in a basic solution, followed by. Retrieved from a relevant educational website.

  • ECHEMI. (n.d.). Chloroacetic acid and sodium hydroxide reaction. Retrieved from a relevant chemical industry platform.

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • ACS Publications. (2023). Ring-Opening Polymerization of a Seven-Membered Lactone toward a Biocompatible, Degradable, and Recyclable Semi-aromatic Polyester. Macromolecules, 56(6), 2355–2365.

  • MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from a relevant university chemistry department website.

Sources

Technical Support Center: Purification of Crude 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction

2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] Its seven-membered ring structure presents unique conformational flexibility, making it an interesting scaffold for drug design.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide will address the specific purification challenges associated with this molecule, arising from its synthesis from precursors such as 2-(2-hydroxyethoxy)benzaldehyde or catechol and derivatives of 2-hydroxyphenoxyacetic acid.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude 2,3-Dihydro-5H-1,4-benzodioxepin-5-one in a question-and-answer format.

Question 1: My crude product is a dark, oily residue, but I expected a solid. What could be the cause and how can I resolve this?

Answer:

The appearance of a dark, oily crude product often points to the presence of significant impurities, residual solvent, or byproducts from the synthesis.

Potential Causes:

  • Incomplete Reaction: The presence of unreacted starting materials, such as catechol or 2-(2-hydroxyethoxy)benzaldehyde, can lead to a complex mixture that is difficult to solidify.

  • Side Reactions: Polymerization or degradation of starting materials or the product under the reaction conditions can form tarry substances. For instance, catechol is susceptible to oxidation, which can produce colored impurities.

  • Residual Solvent: Trapped high-boiling point solvents like DMF or DMSO can prevent the product from solidifying.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily crude product.

Step-by-Step Protocol:

  • Aqueous Work-up: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted 2-hydroxyphenoxyacetic acid.[4] Finally, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Solvent Removal: If a high-boiling solvent was used, ensure its complete removal. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.

  • Attempt Crystallization: After the work-up, try to induce crystallization. Scratching the flask with a glass rod or adding a seed crystal can be effective. If the product remains an oil, proceed to column chromatography.

Question 2: My TLC analysis shows multiple spots, including one that co-elutes with the starting material. How do I effectively separate my product?

Answer:

Co-elution of the product with starting materials or byproducts is a common challenge. The choice of purification technique depends on the polarity difference between the compounds.

Potential Causes:

  • Similar Polarity: The product and impurities may have very similar polarities, making separation by standard column chromatography difficult.

  • Suboptimal TLC/Column Conditions: The chosen solvent system may not be providing adequate resolution.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems for TLC to find one that provides the best separation (a ΔRf of >0.2 is ideal). A good starting point for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a mixture of hexane and ethyl acetate.[5] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Gradient Elution: Employing a gradient elution during column chromatography can improve separation. Start with a low polarity mobile phase and gradually increase the polarity.

    • Silica Gel to Compound Ratio: For difficult separations, increase the ratio of silica gel to the crude product (e.g., from 50:1 to 100:1 by weight).[6]

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ImpurityRecommended Starting Solvent System (Hexane:Ethyl Acetate)
Less Polar9:1
Moderately Polar4:1 to 3:1
More Polar1:1
  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble.

Question 3: After column chromatography, my yield is very low. What are the likely reasons and how can I improve it?

Answer:

Low recovery after column chromatography can be frustrating. Several factors during the process can contribute to product loss.

Potential Causes:

  • Product Adsorption on Silica Gel: Highly polar compounds or those with acidic/basic functionalities can irreversibly adsorb to the silica gel.

  • Product Degradation: The product might be sensitive to the acidic nature of silica gel.[7]

  • Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of the product with impurities, necessitating further purification and leading to loss.

  • Incomplete Elution: The chosen solvent system may not be polar enough to elute the product completely from the column.

Troubleshooting Diagram:

Caption: Troubleshooting low yield in column chromatography.

Preventative Measures and Solutions:

  • Deactivate Silica Gel: If you suspect product degradation on silica gel, you can deactivate it by adding a small percentage of water or triethylamine to the slurry before packing the column.

  • Use an Alternative Stationary Phase: For compounds sensitive to acidic conditions, consider using neutral alumina as the stationary phase.

  • Careful Fraction Collection: Collect smaller fractions and analyze them by TLC before combining. This will prevent the contamination of pure fractions.

  • Ensure Complete Elution: After collecting the main product fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) to check for any remaining product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified 2,3-Dihydro-5H-1,4-benzodioxepin-5-one?

A1: It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to prevent potential degradation.[6] Exposure to air and light should be minimized.

Q2: Which analytical techniques are best for confirming the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[8][9][10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

Q3: What are some common mistakes to avoid during the purification of this compound?

A3:

  • Not performing a thorough aqueous work-up: This can leave ionic impurities that complicate subsequent purification steps.

  • Using an inappropriate solvent system for chromatography: This can lead to poor separation or complete retention of the product on the column. Always optimize with TLC first.

  • Overloading the chromatography column: This will result in poor separation. A general rule of thumb is to load 1-10% of the silica gel weight with the crude material.

  • Not completely removing the solvent after purification: This can affect the accuracy of yield calculations and may interfere with subsequent reactions.

Q4: Is 2,3-Dihydro-5H-1,4-benzodioxepin-5-one stable?

A4: While generally stable under proper storage conditions, the lactone functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The benzene ring can undergo electrophilic substitution reactions, and the carbonyl group can participate in various condensation reactions.[1] It is advisable to handle the compound in a neutral environment and avoid prolonged exposure to harsh conditions.

References

  • F-chiral. (n.d.). SYNTHESIS OF 2-INDOLYL-1,4-BENZODIAZEPIN-5-ONES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Combined Application of UHPLC-QTOF/MS, HPLC-ELSD and 1 H-NMR Spectroscopy for Quality Assessment of DA-9801, A Standardised Dioscorea Extract. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2,3-dihydro-1 H-1,5-benzodiazepines and chloroacetyl chlorides: Synthesis of 2a,3,4,5-tetrahydro-azeto [1,2-a][1][6] benzodiazepin-1 (2H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Retrieved from [Link]

  • Google Patents. (n.d.). CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Google Patents. (n.d.). CN108147947B - Preparation method of benzenediol.
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzodioxipinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of benzodioxipinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, high-yield syntheses.

Introduction to Benzodioxipinone Synthesis

The 3,4-dihydro-2H-1,5-benzodioxepin-3-one core is a key structural motif found in various pharmacologically active molecules and fragrance components, such as the well-known marine odorant Calone 1951®.[1][2] The synthesis of these seven-membered heterocyclic ketones can be challenging due to factors like ring strain and competing side reactions.[3] This guide will focus on troubleshooting two common synthetic strategies: the condensation of catechols with three-carbon electrophiles and the intramolecular cyclization of functionalized precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the benzodioxipinone core?

A1: Typically, the synthesis begins with a substituted or unsubstituted catechol (a 1,2-dihydroxybenzene). This is then reacted with a suitable three-carbon dielectrophile. Common choices include 1,3-dichloroacetone or related synthons that can undergo sequential nucleophilic substitution by the two hydroxyl groups of the catechol.[2]

Q2: Why is my cyclization reaction resulting in a low yield of the desired benzodioxipinone?

A2: Low yields in the formation of seven-membered rings are often attributed to unfavorable thermodynamics and kinetics.[3][4] The formation of a seven-membered ring can be entropically disfavored compared to intermolecular polymerization.[3] Additionally, ring strain in the final product can be a contributing factor. To favor the intramolecular cyclization, high-dilution conditions are often employed to minimize intermolecular side reactions.

Q3: I am observing the formation of a significant amount of polymeric material in my reaction. How can I prevent this?

A3: Polymer formation is a common side reaction resulting from intermolecular reactions between the starting materials. To suppress this, the principle of "pseudo-dilution" can be applied. This involves the slow addition of the reactants to the reaction mixture to maintain a low instantaneous concentration, thereby favoring the intramolecular cyclization over intermolecular polymerization.

Q4: What are the best practices for purifying benzodioxipinone derivatives?

A4: Purification strategies depend on the physical properties of the specific derivative. Standard techniques like column chromatography on silica gel are often effective.[5] In cases where impurities are difficult to separate, semi-preparative HPLC can be a powerful tool for obtaining highly pure compounds.[1] Recrystallization can also be an option if the product is a stable solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of benzodioxipinone derivatives, with a focus on a common synthetic route involving the condensation of a catechol with a 1,3-dihaloacetone followed by intramolecular cyclization and subsequent oxidation.

Problem 1: Incomplete or No Reaction During the Initial Condensation

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted catechol.

  • The expected intermediate is not observed.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Base The phenolic hydroxyl groups of catechol require deprotonation to become effective nucleophiles. An inadequate amount of base will result in incomplete reaction.Use at least two equivalents of a suitable base (e.g., K₂CO₃, NaH) to ensure complete deprotonation of both hydroxyl groups.
Poor Solvent Choice The solvent must be able to dissolve the catechol, the base, and the electrophile to facilitate the reaction.Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for this type of nucleophilic substitution.
Low Reaction Temperature The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A typical temperature range is 60-80 °C.[2]
Deactivated Electrophile The 1,3-dihaloacetone may have degraded or be of poor quality.Use freshly opened or purified 1,3-dihaloacetone. Consider using a more reactive electrophile if possible.
Problem 2: Low Yield in the Intramolecular Cyclization Step

Symptoms:

  • The desired seven-membered ring product is formed in low yield.

  • Significant amounts of linear, uncyclized intermediate or polymeric byproducts are observed.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Intermolecular Side Reactions At high concentrations, the reactive ends of the linear precursor can react with other molecules, leading to oligomers or polymers. This is a common challenge in the formation of medium-sized rings.Employ high-dilution conditions. This can be achieved by slowly adding the precursor to a large volume of solvent containing the base or catalyst for cyclization.
Unfavorable Ring Conformation The transition state for the formation of a seven-membered ring can be sterically hindered, leading to a high activation energy for cyclization.Experiment with different solvents and temperatures to find conditions that may favor the required conformation for cyclization. In some cases, a template-assisted synthesis approach may be beneficial.
Incorrect Base/Catalyst The choice of base or catalyst is crucial for promoting the intramolecular reaction. A base that is too strong or too weak may not be optimal.Screen a variety of bases (e.g., metal hydrides, carbonates, organic bases) and catalysts. For Williamson ether-type cyclizations, a strong, non-nucleophilic base like NaH is often effective.[6][7]
Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Mass spectrometry or NMR analysis reveals the presence of unexpected isomers or degradation products.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Rearrangement Reactions Under certain conditions, intermediates may undergo rearrangements. For example, in acid-catalyzed cyclizations, carbocation intermediates can rearrange to more stable species.Carefully control the reaction pH and temperature. Consider alternative, milder cyclization methods that do not proceed through reactive intermediates prone to rearrangement.
Over-oxidation or Side Reactions during Oxidation If the synthesis involves a final oxidation step to form the ketone, the oxidizing agent may be too harsh, leading to undesired side reactions or degradation of the product.Use a milder oxidizing agent (e.g., PCC, DMP) and control the stoichiometry and reaction time carefully. Perform the reaction at a lower temperature.
Competing Elimination Reactions If the cyclization precursor has a good leaving group, elimination reactions can compete with the desired nucleophilic substitution, especially with sterically hindered substrates or strong, bulky bases.Use a less hindered base and a primary alkyl halide if possible for Williamson ether-type cyclizations to favor the SN2 pathway.[7]

Experimental Protocols

General Protocol for the Synthesis of a 7-Substituted-2H-1,5-benzodioxepin-3(4H)-one

This protocol is a generalized procedure based on common synthetic strategies.[2]

Step 1: Synthesis of the Dihaloether Intermediate

  • To a solution of the substituted catechol (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, 2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 1,3-dihaloacetone (e.g., 1,3-dichloroacetone, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Prepare a solution of the dihaloether intermediate in a large volume of a suitable solvent (e.g., THF, DMF) to maintain high dilution.

  • In a separate flask, prepare a suspension of a strong base (e.g., NaH, 1.2 eq) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the solution of the dihaloether intermediate to the base suspension over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate as in Step 1.

  • Purify the crude product to obtain the benzodioxipinone derivative.

Visualizing the Workflow

General Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification Catechol Substituted Catechol Intermediate Dihaloether Intermediate Catechol->Intermediate Dihaloacetone 1,3-Dihaloacetone Dihaloacetone->Intermediate Base1 Base (e.g., K₂CO₃) Base1->Intermediate Deprotonation Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Reaction Medium Product Benzodioxipinone Derivative Intermediate->Product Base2 Strong Base (e.g., NaH) Base2->Product Deprotonation & Cyclization HighDilution High Dilution Conditions HighDilution->Product Favors Intramolecular Reaction Purification Column Chromatography / HPLC Product->Purification

Caption: General workflow for the synthesis of benzodioxipinone derivatives.

Troubleshooting Decision Tree

G Start Low Product Yield CheckStep Identify Problematic Step Start->CheckStep Step1 Step 1: Condensation CheckStep->Step1 Condensation Issue Step2 Step 2: Cyclization CheckStep->Step2 Cyclization Issue Step3 Purification CheckStep->Step3 Purification Issue IncompleteReaction Incomplete Reaction? Step1->IncompleteReaction Polymerization Polymerization Observed? Step2->Polymerization PoorSeparation Poor Separation? Step3->PoorSeparation CheckBase Increase Base Stoichiometry IncompleteReaction->CheckBase Yes ChangeSolvent Optimize Solvent IncompleteReaction->ChangeSolvent No IncreaseTemp Increase Temperature ChangeSolvent->IncreaseTemp HighDilution Implement High Dilution Polymerization->HighDilution Yes Byproducts Unexpected Byproducts? Polymerization->Byproducts No MilderConditions Use Milder Conditions Byproducts->MilderConditions Yes ChangeCatalyst Screen Different Catalysts/Bases Byproducts->ChangeCatalyst No OptimizeChromatography Optimize Chromatography Method PoorSeparation->OptimizeChromatography Yes TryHPLC Use Preparative HPLC OptimizeChromatography->TryHPLC

Caption: Decision tree for troubleshooting low yields in benzodioxipinone synthesis.

References

  • Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. (2025). ResearchGate. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Pharma-conference.eu. [Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. (1975). Canadian Journal of Chemistry. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Chemical Reactivity. Michigan State University Chemistry. [Link]

  • Seven-membered ring systems. ResearchGate. [Link]

  • Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification. PubMed. [Link]

  • Calone 1951: Properties, Production And Uses. Chemcess. [Link]

Sources

Overcoming solubility issues of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2,3-Dihydro-5H-1,4-benzodioxipin-5-one. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Derivatives of the benzodioxipin scaffold have shown promise in various pharmacological studies, including as potential enzyme inhibitors.[1] However, like many heterocyclic organic compounds, achieving and maintaining solubility in aqueous assay buffers can be a significant challenge, leading to issues such as compound precipitation, inaccurate concentration measurements, and high variability in results.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility challenges. Our approach is to not only offer solutions but to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A: This is a classic and common problem known as "solvent shock" or "precipitation upon dilution." this compound, like many organic small molecules, is likely significantly more soluble in 100% Dimethyl Sulfoxide (DMSO) than in the predominantly aqueous environment of your assay buffer (e.g., PBS, TRIS, or cell culture media).

When you add a small volume of your concentrated DMSO stock to the buffer, the DMSO rapidly disperses, and the local concentration of the organic solvent drops dramatically. The compound is suddenly in an environment where its solubility is much lower, causing it to crash out of solution and form a visible precipitate. This means the actual concentration of the dissolved, active compound in your assay is much lower than your calculated nominal concentration, which can lead to erroneous results.

Q2: What is the best solvent to use for my stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common and generally recommended starting point for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays. However, the "best" solvent is always assay-dependent.

Here is a summary of commonly used organic solvents and key considerations:

SolventPolarityCommon Stock Conc.Max Assay Conc.Notes & Considerations
DMSO High10-50 mM0.1% - 1.0%Excellent solubilizing power for many compounds. Can be cytotoxic or affect enzyme activity at higher concentrations. A vehicle control is essential.
Ethanol (EtOH) High10-50 mM0.1% - 1.0%Good alternative to DMSO. Can also exhibit cellular effects. Ensure it's sterile for cell-based assays.
Methanol (MeOH) High10-50 mM< 0.5%More volatile and generally more toxic than ethanol. Use with caution.
Acetonitrile (ACN) MediumVaries< 1.0%Can be a good solvent but may have a higher potential to denature proteins compared to DMSO or ethanol at similar concentrations.

Recommendation: Start with high-purity, anhydrous DMSO. If your assay is particularly sensitive to DMSO, ethanol is a reasonable second choice. Always perform a solvent tolerance test for your specific assay to determine the maximum concentration that does not affect the biological system.

Q3: My screening results are highly variable, or the compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Inconsistent solubility is a primary driver of poor data reproducibility and underestimated potency. If the compound is not fully dissolved, the concentration available to interact with the target (e.g., an enzyme or a receptor on a cell) is unknown and lower than what you've calculated. This can manifest as:

  • High variability between replicate wells: Small differences in mixing or temperature can lead to different amounts of precipitated compound.

  • An artificially high IC50 value: The apparent potency will be lower because the effective concentration of the inhibitor is less than the nominal concentration.

  • A shallow or incomplete dose-response curve: As you increase the compound concentration, you may simply be adding more precipitate rather than increasing the concentration of the dissolved, active species.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering precipitation or suspect solubility is impacting your results, follow this systematic troubleshooting workflow.

G cluster_0 cluster_1 Step 1: Stock Solution & Preparation cluster_2 Step 2: Dilution Protocol cluster_3 Step 3: Assay Conditions cluster_4 Step 4: Advanced Solubilization cluster_5 start Start: Solubility Issue Observed stock_check Is your stock solution clear? (Hold up to light) start->stock_check stock_prep Prepare a fresh stock solution in anhydrous, high-purity DMSO. stock_check->stock_prep No dilution_method How are you diluting into aqueous buffer? stock_check->dilution_method Yes sonicate_warm Gently warm (to 30-37°C) and/or sonicate to aid dissolution. stock_prep->sonicate_warm sonicate_warm->stock_check serial_dilution Perform a serial dilution in 100% DMSO first, then a final, single dilution into the assay buffer. dilution_method->serial_dilution Multi-step in buffer direct_dilution Add the small volume of DMSO stock directly to the final assay volume with vigorous mixing. dilution_method->direct_dilution Single-step solvent_tolerance Have you run a solvent tolerance test? serial_dilution->solvent_tolerance direct_dilution->solvent_tolerance run_tolerance Determine the max % of DMSO/solvent your assay can tolerate without affecting the readout. solvent_tolerance->run_tolerance No lower_conc Test a lower final concentration range of the compound. solvent_tolerance->lower_conc Yes run_tolerance->lower_conc advanced_options Still seeing precipitation? lower_conc->advanced_options cosolvents Use a co-solvent system (e.g., with PEG, Tween). advanced_options->cosolvents Yes cyclodextrin Use cyclodextrins to form inclusion complexes. advanced_options->cyclodextrin Yes end_success Success: Soluble Compound advanced_options->end_success No cosolvents->end_success cyclodextrin->end_success

Caption: A decision tree for troubleshooting compound precipitation in assays.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol allows you to empirically determine the approximate maximum solubility of your compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous, high-purity)

  • Your final assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be necessary.

  • Create a Dilution Series: In separate microcentrifuge tubes, prepare a series of dilutions of the DMSO stock into your assay buffer. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM. Keep the final DMSO concentration constant and below your assay's tolerance limit (e.g., 1%).

  • Equilibrate: Incubate the tubes at your experimental temperature (e.g., 37°C) for 1-2 hours to allow them to reach equilibrium. Mix occasionally.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Measure Soluble Fraction: Carefully take a supernatant sample from each tube, being sure not to disturb the pellet.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or by HPLC with a standard curve).

  • Determine Solubility Limit: The highest concentration at which no pellet was observed and the measured concentration matches the nominal concentration is your approximate solubility limit in that buffer.

Protocol 2: Cell Viability (MTT) Assay for Assessing Cytotoxicity

This is a general protocol for an MTT assay, which is commonly used to assess the effect of novel compounds on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%). Replace the old medium with 100 µL of medium containing the various concentrations of your compound. Include "cells + medium with DMSO" as a vehicle control and "medium only" as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate 24h (Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24-72h Exposure) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

References

  • BenchChem. (2026). This compound.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • BenchChem. (2026). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives.
  • BenchChem. (2026). Application Notes and Protocols for Benzhydrylpiperazine Derivatives in Cancer Cell Line Studies.
  • National Center for Biotechnology Information. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. PubChem Compound Summary for CID 211314. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • BenchChem. (2026). Application Notes and Protocols for Assessing the Anticancer Activity of Azepane-2,5-dione Derivatives.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-ol. PubChem Compound Summary for CID 82520. Retrieved from [Link]

  • MDPI. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • BenchChem. (2026). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • National Center for Biotechnology Information. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Retrieved from [Link]

Sources

Common side reactions in the synthesis of benzodioxipinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxipinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this important class of compounds. Our goal is to move beyond simple protocols and delve into the mechanistic underpinnings of common side reactions, empowering you to optimize your synthetic strategies and improve yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzodioxipinones in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low Yield of the Desired Benzodioxipinone during Cyclization

Question: I am attempting an intramolecular Williamson ether synthesis to form the benzodioxipinone ring, but I am observing low yields of my desired product along with the formation of a significant amount of a dimeric or polymeric byproduct. What is happening and how can I favor the desired intramolecular cyclization?

Answer: This is a classic challenge in cyclization reactions, where intermolecular side reactions compete with the desired intramolecular pathway. The formation of dimers and polymers arises when the nucleophilic alkoxide of one molecule reacts with the electrophilic halide of another molecule, instead of cyclizing.

Root Cause Analysis:

  • Concentration Effects: High concentrations of your starting material will favor intermolecular reactions, as the probability of two molecules colliding is higher.

  • Reaction Kinetics: If the rate of the intermolecular reaction is comparable to or faster than the intramolecular cyclization, significant byproduct formation will occur. This can be influenced by the length and flexibility of the linker chain.

  • Solvent Choice: The solvent can influence the conformation of the starting material, potentially favoring a conformation that is not pre-organized for intramolecular cyclization.

Troubleshooting Protocol:

  • High Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high dilution. This is typically achieved by the slow addition of the substrate solution to a larger volume of solvent, often with heating. This maintains a very low instantaneous concentration of the reactant, minimizing intermolecular collisions.

  • Choice of Base and Counter-ion: The choice of base can influence the reactivity of the alkoxide. A strong, non-nucleophilic base is preferred. The nature of the counter-ion (e.g., Na+, K+, Cs+) can also play a role in templating the cyclization.

  • Solvent Optimization: Experiment with different solvents. Polar aprotic solvents are generally used for Williamson ether synthesis.[1] A solvent that promotes a folded conformation of the starting material may favor intramolecular cyclization.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions.[1] It is crucial to find the optimal temperature that balances a reasonable reaction rate with minimal byproduct formation.

Issue 2: Formation of an Isomeric Product during Friedel-Crafts Acylation

Question: I am using an intramolecular Friedel-Crafts acylation to construct the benzodioxipinone ring system, but I am isolating an unexpected isomer. What could be the cause?

Answer: The formation of an unexpected isomer during Friedel-Crafts acylation is often due to the rearrangement of the acylium ion intermediate or competing acylation at a different position on the aromatic ring.[2][3]

Root Cause Analysis:

  • Acylium Ion Rearrangement: While less common than with carbocations in Friedel-Crafts alkylations, rearrangement of the acylium ion can occur under certain conditions, leading to an alternative ring closure.[2]

  • Competing Electrophilic Aromatic Substitution: If there are multiple activated positions on the catechol-derived aromatic ring, the acylium ion may react at a site other than the one intended, leading to a constitutional isomer. The directing effects of the existing substituents on the aromatic ring will govern the regioselectivity of the acylation.

Troubleshooting Protocol:

  • Choice of Lewis Acid: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the reaction outcome.[2] A milder Lewis acid may reduce the likelihood of rearrangements and improve selectivity.

  • Protecting Groups: If there are multiple activated positions on the aromatic ring, consider using a temporary protecting group to block the undesired reaction site.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of Friedel-Crafts reactions by favoring the kinetically controlled product.

  • Alternative Synthetic Routes: If isomeric byproduct formation remains a significant issue, consider an alternative synthetic strategy that offers better regiochemical control, such as a directed ortho-metalation followed by acylation.

Issue 3: Racemization of a Chiral Center during Synthesis

Question: My benzodioxipinone target molecule contains a stereocenter, but I am observing a significant loss of enantiomeric excess (ee) in my final product. At what stages can racemization occur and how can I prevent it?

Answer: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a common problem in multi-step synthesis, particularly when acidic or basic conditions are employed.[4]

Root Cause Analysis:

  • Enolization: If the stereocenter is adjacent to a carbonyl group (the "pinone" part of the benzodioxipinone), it can be susceptible to racemization via enol or enolate formation under either acidic or basic conditions. The planar enol/enolate intermediate is achiral, and its subsequent protonation can occur from either face, leading to a racemic mixture.

  • High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[1]

  • Prolonged Reaction Times: The longer a chiral intermediate is exposed to conditions that can cause racemization, the greater the loss of enantiomeric purity.

Troubleshooting Protocol:

  • Mild Reaction Conditions: Whenever possible, use mild acidic or basic conditions, especially when a stereocenter is alpha to a carbonyl group.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Minimize Reaction Times: Monitor the reaction progress closely and quench the reaction as soon as it is complete to minimize the exposure of the product to potentially racemizing conditions.

  • Strategic Synthesis Design: If possible, design the synthesis to introduce the stereocenter late in the sequence to minimize the number of steps where it is at risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a Mitsunobu reaction used to form the ether linkage in a benzodioxipinone precursor?

A1: The Mitsunobu reaction is notorious for the formation of triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These byproducts can often be difficult to separate from the desired product due to their polarity and solubility.[5]

Purification Strategy:

  • Crystallization: If your product is a solid, careful crystallization can sometimes leave the byproducts in the mother liquor.

  • Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with products of similar polarity. Using a different stationary phase or a modified solvent system can improve separation.

  • Precipitation: In some cases, the byproducts can be precipitated out of a non-polar solvent like diethyl ether or hexanes, while the desired product remains in solution.[5]

Q2: I am observing unwanted polymerization during my synthesis. What are the likely causes and how can I mitigate this?

A2: Unwanted polymerization can occur if your starting materials or intermediates contain reactive functional groups that can undergo self-condensation under the reaction conditions. For benzodioxipinone synthesis, this could involve intermolecular reactions as discussed in the troubleshooting guide, or if vinyl monomers are present as impurities.

Mitigation Strategies:

  • High Dilution: As mentioned for cyclization, high dilution conditions are crucial to prevent intermolecular reactions that lead to polymers.

  • Inhibitors: If the polymerization is radical-mediated (e.g., from impurities), the addition of a radical inhibitor might be beneficial, though this is less common for the typical synthetic routes to benzodioxipinones.

  • Purity of Starting Materials: Ensure that your starting materials are free from impurities that could initiate polymerization.

Q3: Can ring-opening of the benzodioxipinone occur as a side reaction?

A3: Yes, the seven-membered dioxipinone ring can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions. The ester linkage is a potential site for nucleophilic attack, which would lead to a linear catechol derivative.

Prevention:

  • Avoid Strong Nucleophiles: Be cautious when using strong nucleophiles in subsequent reaction steps after the ring has been formed.

  • Mild Deprotection Conditions: If protecting groups are present on the molecule, choose deprotection conditions that are known to be mild and will not cleave the dioxipinone ring.

  • Control of pH: Maintain a pH that is close to neutral during workup and purification to minimize the risk of acid- or base-catalyzed ring opening.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Intramolecular vs. Intermolecular Cyclization

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High Concentration High Concentration Intermolecular Reaction Intermolecular Reaction High Concentration->Intermolecular Reaction Favors Low Concentration (High Dilution) Low Concentration (High Dilution) Intramolecular Cyclization Intramolecular Cyclization Low Concentration (High Dilution)->Intramolecular Cyclization Favors Starting Material Starting Material Starting Material->Intramolecular Cyclization Starting Material->Intermolecular Reaction Desired Benzodioxipinone Desired Benzodioxipinone Intramolecular Cyclization->Desired Benzodioxipinone Dimer/Polymer Byproduct Dimer/Polymer Byproduct Intermolecular Reaction->Dimer/Polymer Byproduct

Caption: Favorable conditions for desired cyclization.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Start Low Yield of Benzodioxipinone Low Yield of Benzodioxipinone Start->Low Yield of Benzodioxipinone Analyze Byproducts Analyze Byproducts Low Yield of Benzodioxipinone->Analyze Byproducts Polymeric/Dimeric Byproducts Polymeric/Dimeric Byproducts Analyze Byproducts->Polymeric/Dimeric Byproducts Isomeric Byproducts Isomeric Byproducts Analyze Byproducts->Isomeric Byproducts Implement High Dilution Implement High Dilution Polymeric/Dimeric Byproducts->Implement High Dilution Yes Optimize Base and Solvent Optimize Base and Solvent Implement High Dilution->Optimize Base and Solvent Yield Improved? Yield Improved? Optimize Base and Solvent->Yield Improved? Success Success Yield Improved?->Success Yes Re-evaluate Synthetic Route Re-evaluate Synthetic Route Yield Improved?->Re-evaluate Synthetic Route No Modify Friedel-Crafts Conditions Modify Friedel-Crafts Conditions Isomeric Byproducts->Modify Friedel-Crafts Conditions Yes Modify Friedel-Crafts Conditions->Yield Improved?

Caption: A logical approach to troubleshooting low yields.

Summary of Key Parameters and Side Reactions

Synthetic StepKey ParametersCommon Side ReactionsMitigation Strategy
Intramolecular Williamson Ether Synthesis Concentration, Base, Solvent, TemperatureDimerization, PolymerizationHigh dilution, optimize base and solvent
Intramolecular Friedel-Crafts Acylation Lewis Acid, Temperature, Substrate ReactivityIsomer formation, PolysubstitutionUse milder Lewis acid, lower temperature
Reactions involving Chiral Centers pH, Temperature, Reaction TimeRacemizationUse mild conditions, low temperature, minimize time
Mitsunobu Reaction Reagent Stoichiometry, WorkupTPPO and Hydrazodicarboxylate ByproductsChromatographic separation, precipitation

References

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). YouTube. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Organic Syntheses. [Link]

  • Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. Homework.Study.com. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. Vedantu. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018). Chemistry Notes. [Link]

  • Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. (2023). YouTube. [Link]

  • Oxidative Cyclization in Natural Product Biosynthesis - PMC - PubMed Central - NIH. NIH. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. MDPI. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. NIH. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC - NIH. NIH. [Link]

  • Side reactions in peptide synthesis: An overview - Saurabh Khadse. ACADEMIA. [Link]

Sources

Stability studies of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Studies of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance for conducting robust stability studies. As a chemical motif present in various drug candidates, understanding its stability is paramount for ensuring the integrity, safety, and efficacy of potential therapeutics.[1] This guide moves beyond simple protocols to explain the underlying chemical principles and rationale behind each experimental step, empowering you to troubleshoot issues and design scientifically sound studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common questions regarding the intrinsic stability of this compound, focusing on its structural vulnerabilities and the analytical approaches required for its assessment.

Q1: What are the primary chemical moieties in this compound that are susceptible to degradation?

The structure of this compound contains several functional groups that dictate its chemical reactivity and stability.[2][3] The key areas of susceptibility are:

  • Lactone (Cyclic Ester) Linkage: The ester within the seven-membered ring is the most probable site for hydrolytic cleavage. This reaction is typically catalyzed by acid or base, leading to the opening of the ring to form a carboxylic acid and a primary alcohol.

  • Ether Linkages: The two ether oxygen atoms within the dioxipin ring can be susceptible to oxidative stress. Strong oxidizing agents can potentially lead to ring cleavage or the formation of peroxide intermediates.

  • Aromatic Benzene Ring: While generally stable, the benzene ring can be susceptible to electrophilic attack or oxidation under harsh conditions, though this is typically less common than lactone hydrolysis.

  • Methylene Groups: The aliphatic -CH2- groups are potential sites for radical-based oxidation, although this usually requires more aggressive conditions.[4]

Understanding these vulnerabilities is the first step in designing a comprehensive forced degradation study.[5]

Q2: What are the most probable degradation pathways under standard forced degradation conditions?

Forced degradation, or stress testing, is essential to establish the intrinsic stability of a molecule and develop stability-indicating analytical methods.[6][7] Based on the structure, the following pathways are anticipated:

  • Hydrolytic Degradation:

    • Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., 0.1 M HCl), the carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the ester bond.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., 0.1 M NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a rapid and often irreversible ring-opening of the lactone. Major degradation is frequently observed in alkaline conditions for many compounds.[5]

  • Oxidative Degradation: Using an agent like hydrogen peroxide (H₂O₂), degradation may occur at the ether linkages or potentially at the benzylic position.[6][8] This can lead to a more complex mixture of degradation products.

  • Thermal Degradation: When subjected to dry heat, the molecule may undergo thermolysis. Studies on the related compound 2,3-dihydro-1,4-benzodioxin show that thermal decomposition can involve C-O bond dissociation and the formation of radical intermediates.[9] This could lead to ring contraction or fragmentation.

  • Photolytic Degradation: Exposure to UV and visible light, as specified by ICH Q1B guidelines, can induce photochemical reactions.[10][11] The molecule may absorb energy, leading to the formation of excited states that can decompose through various radical or rearrangement pathways.

The following diagram illustrates the most likely degradation pathway via hydrolysis.

G cluster_main Predicted Hydrolytic Degradation Pathway parent This compound (C9H8O3) product 2-(2-hydroxyethoxy)phenoxyacetic acid (Ring-Opened Product) parent->product  Acid (H+) or Base (OH-)  Hydrolysis

Caption: Predicted hydrolytic degradation of the parent compound.

Q3: How should I select and validate an analytical method for these stability studies?

A stability-indicating analytical method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) and simultaneously detect the formation of degradation products.[12][13]

  • Method of Choice: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity and identify the formation of new chromophores.

  • Method Development: The goal is to achieve adequate resolution between the parent compound peak and all process impurities and degradation product peaks. Start with a broad gradient (e.g., 5-95% acetonitrile in water with a suitable buffer/acid modifier like formic acid or phosphate buffer) to elute all potential compounds.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. For stability studies, the most critical validation parameter is specificity . This is demonstrated by subjecting the drug to forced degradation and proving that the resulting degradation peaks do not interfere with the quantification of the parent drug.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems that may arise during your stability experiments.

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

This is a common scenario, especially for relatively stable molecules. The objective of forced degradation is to achieve 5-20% degradation to prove the method's resolving power.[8] If no degradation is observed:

  • Increase Stressor Severity (Systematically):

    • Hydrolysis: If 0.1 M HCl or NaOH at room temperature shows no effect, increase the temperature to 50-60°C.[8] If still no degradation occurs, you can consider increasing the acid/base concentration to 1.0 M, but be cautious of creating unrealistically harsh conditions.

    • Oxidation: If 3% H₂O₂ is ineffective, you can gently heat the solution or increase the concentration to 10-30%. However, high concentrations of H₂O₂ can be hazardous and may produce irrelevant degradation pathways.

    • Thermal: If 60°C shows no effect, increase the temperature in 10°C increments above the accelerated testing temperature.[14]

  • Extend Exposure Time: If you prefer to avoid harsher chemical conditions, extend the duration of the study from 24 hours to 48, 72 hours, or even up to 7 days.[8]

  • Check Drug Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation kinetics. It may be necessary to use a co-solvent, but ensure the co-solvent itself is inert to the stress conditions.[15]

Q5: My analysis shows over 20% degradation of the parent compound. Is this a problem?

Yes, excessive degradation (e.g., >20%) is generally not ideal for developing a stability-indicating method.[8]

  • Causality: The primary purpose of the study is not to completely destroy the drug, but to generate a sufficient amount of degradants to test the analytical method. When degradation is too extensive, it becomes difficult to identify the primary degradation products from secondary or tertiary ones. It can also make it challenging to maintain mass balance.

  • Solution: Reduce the severity of the stress conditions. You can decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., acid, base, or oxidizing agent). The goal is to find a condition that yields a clear, interpretable chromatogram with the parent peak still being the major component.

Q6: My chromatographic analysis shows a poor mass balance (e.g., the sum of the parent peak and degradant peaks is less than 95%). What are the potential causes?

Poor mass balance is a critical issue that undermines the trustworthiness of a stability-indicating method.[5] Potential causes include:

  • Formation of Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore, making it invisible to the UV detector. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be invaluable.

  • Formation of Volatile Degradants: A degradation product could be a volatile small molecule that is lost during sample preparation or analysis.

  • Precipitation: The drug substance or a degradation product may have precipitated out of the solution, especially after pH neutralization. Always visually inspect your samples before injection.

  • Adsorption: The compound or its degradants may adsorb onto the surface of the sample vial (e.g., glass or plastic). Using silanized vials can sometimes mitigate this issue.

Section 3: Standardized Protocols for Stability Assessment

These protocols provide a validated starting point for conducting forced degradation studies on this compound. Always run a "time zero" (unstressed) control and a blank (stress media without the drug) for each condition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a comprehensive forced degradation study.

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Hydrolysis Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at time points (e.g., 1, 4, 8 hours), as base hydrolysis is often faster.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

Protocol 2: Oxidative Degradation Study
  • Sample Preparation: Use the same 1 mg/mL stock solution as prepared for the hydrolysis study.

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specific time points (e.g., 6, 12, 24 hours). No neutralization is required.

Protocol 3: Thermal Degradation Study
  • Sample Preparation: Place a small amount of the solid compound (powder) in a clear glass vial.

  • Procedure:

    • Place the vial in a calibrated oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, dissolve it in the analysis solvent to a known concentration (e.g., 0.5 mg/mL), and analyze.

    • A parallel study in solution can also be performed by heating the stock solution at 60°C.

Protocol 4: Photostability Study
  • Regulatory Guidance: This protocol must adhere to ICH Q1B guidelines.[10]

  • Sample Preparation:

    • Expose both the solid drug substance and a solution (e.g., 0.5 mg/mL) to the light source.

    • Prepare a "dark control" for each sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample. This helps differentiate between thermal and photolytic degradation.

  • Procedure:

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

    • Analyze the exposed samples and the dark controls at the end of the exposure period.

Section 4: Data Summary and Interpretation

For reproducible and comparable results, it is crucial to use a standardized set of conditions. The following table summarizes the recommended starting conditions for forced degradation studies.

Stress ConditionReagent/ParameterTypical Concentration/SettingRecommended Duration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1.0 M24 - 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1.0 M4 - 24 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%24 - 48 hours
Thermal (Dry Heat) Temperature80°C1 - 7 days
Photolytic Light ExposureICH Q1B StandardPer Guideline

Table based on common industry practices and regulatory guidance.[8][14]

By following the structured approach outlined in this guide, researchers can confidently assess the stability of this compound, develop robust analytical methods, and generate high-quality data essential for advancing their research and development programs.

References

  • Benchchem. (n.d.). This compound.
  • McMaster, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Schraa, G., Arends, I. W. C. E., & Mulder, P. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. J. Chem. Soc., Perkin Trans. 2, 189-197.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. National Center for Biotechnology Information.
  • Guidechem. (n.d.). This compound 22891-52-7 wiki.
  • Patel, Y. et al. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs, 47(3).
  • U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
  • Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one.
  • BOC Sciences. (n.d.). CAS 22891-52-7 this compound.
  • International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • World Health Organization (WHO). (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • European Medicines Agency (EMEA). (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Malik, A., et al. (2011). World Health Organizations Guidelines for Stability Testing of Pharmaceutical Products. Journal of Chemical and Pharmaceutical Research, 3(2), 892-898.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

Sources

Troubleshooting low yields in Knoevenagel condensation of benzodioxipinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your chemical syntheses. This guide is specifically tailored for researchers, scientists, and drug development professionals who are troubleshooting low yields in the Knoevenagel condensation of benzodioxipinones with active methylene compounds. We will move beyond simple procedural lists to explore the causal relationships behind experimental outcomes, ensuring every protocol is a self-validating system.

Core Principles: Understanding the "Why"

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The reaction's success hinges on a delicate equilibrium, which can be influenced by several factors. Understanding the underlying mechanism is the first step in effective troubleshooting.

The Reaction Mechanism

The process is typically catalyzed by a weak base and involves three key stages:

  • Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate).[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzodioxipinone.

  • Dehydration: The resulting aldol-type intermediate is deprotonated and subsequently eliminates a molecule of water to form the final conjugated system.[1]

This sequence is illustrated below.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base - H-Base+ Enolate_ref Enolate Benzodioxipinone Benzodioxipinone Aldol Adduct Aldol Adduct Benzodioxipinone->Aldol Adduct + Enolate Aldol Adduct_ref Aldol Adduct Final Product Final Product Aldol Adduct_ref->Final Product - H2O

Caption: The three-stage mechanism of the Knoevenagel condensation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Knoevenagel condensation of benzodioxipinones.

Q1: My reaction yield is consistently low. Where should I start troubleshooting?

Low yields are a common frustration and can stem from several sources.[3] A systematic approach is the most effective way to diagnose the problem. The most frequent culprits are an inappropriate catalyst, suboptimal reaction conditions (time, temperature), or the presence of water, which can inhibit the reaction.[3]

Below is a logical workflow to guide your troubleshooting efforts.

G start Low Yield Observed check_catalyst Is the catalyst appropriate? (Weak Base, Correct Loading) start->check_catalyst check_water Is water being effectively removed? check_catalyst->check_water Yes optimize_catalyst Action: Screen weak bases (Piperidine, Pyridine, NH4OAc) Adjust loading (0.05-0.2 eq) check_catalyst->optimize_catalyst No check_conditions Are reaction time & temperature optimized? check_water->check_conditions Yes remove_water Action: Use Dean-Stark trap or add molecular sieves check_water->remove_water No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_conditions Action: Monitor by TLC Increase temperature or extend time check_conditions->optimize_conditions No purify_reagents Action: Recrystallize or distill starting materials check_purity->purify_reagents No success Yield Improved check_purity->success Yes optimize_catalyst->check_catalyst Re-evaluate remove_water->check_water Re-evaluate optimize_conditions->check_conditions Re-evaluate purify_reagents->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: How does my choice of catalyst impact the reaction?

The catalyst is a critical parameter. The Knoevenagel condensation is typically catalyzed by a base.[3]

  • Expertise: For ketones like benzodioxipinones, a weak base is almost always the correct choice. Weak bases such as piperidine, pyridine, or ammonium salts are commonly employed.[3][4] The reason is that the active methylene compound is sufficiently acidic to be deprotonated by a mild base, which is less likely to promote unwanted side reactions.

  • Causality: Using a strong base (e.g., NaOH, KOtBu) is a common mistake that can be detrimental to your yield. Strong bases can induce the self-condensation of the ketone starting material (an aldol reaction), consuming your reactant and complicating purification.[1][3]

  • Recommendation: Start with piperidine (0.1 equivalents). If yields remain low, consider screening other weak bases like pyrrolidine or triethylamine. In some cases, a Lewis acid catalyst in combination with a base, such as TiCl₄ with pyridine, can be effective, particularly for sterically hindered substrates.[5]

Q3: Can the solvent choice really affect my yield that much?

Absolutely. The solvent plays a significant role in reaction rate and equilibrium positioning.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These often give high conversions in shorter reaction times as they can solvate the ionic intermediates effectively.[3]

  • Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These are highly effective, especially when paired with a Dean-Stark apparatus. By azeotropically removing the water byproduct, the reaction equilibrium is driven towards the product side, often dramatically increasing yields.[3][6][7] This is a highly recommended strategy.

  • Protic Solvents (e.g., Ethanol, Methanol): While sometimes effective, protic solvents can slow down the reaction by solvating the nucleophilic enolate, thereby reducing its reactivity.[3]

  • Green Chemistry Options: In line with modern synthetic practices, water has been successfully used as a solvent, acting as a "green" alternative and sometimes even promoting the reaction through hydrophobic effects.[8][9] Ionic liquids have also been explored as recyclable media that can accelerate the reaction.[2]

Q4: My reaction starts but seems to stop before completion. What can I do?

Incomplete conversion is a major contributor to low yields.[3] There are two primary reasons for this:

  • Reversible Reaction: The Knoevenagel condensation produces water as a byproduct.[1][4] If this water is not removed, it can participate in the reverse reaction (hydrolysis), leading to an unfavorable equilibrium.

    • Solution: The most robust solution is to remove water as it forms. Using a nonpolar solvent like toluene with a Dean-Stark apparatus is the classic and most effective method.[7] Alternatively, adding desiccants like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.[6]

  • Insufficient Energy or Time: Some reactions are simply slow at room temperature.

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[3] If the reaction has stalled, consider increasing the temperature. Refluxing in toluene (approx. 110°C) is a common condition that provides enough thermal energy to drive the reaction to completion. Ensure the reaction is allowed to run for a sufficient amount of time (from a few hours to overnight).[3][10]

Q5: I'm observing significant side product formation. What are they and how can I prevent them?

Besides the self-condensation of the benzodioxipinone (discussed in Q2), another potential side reaction is the Michael addition.

  • The Problem: The α,β-unsaturated product of the Knoevenagel reaction is a Michael acceptor. A second molecule of the enolate (from the active methylene compound) can attack the β-carbon of the product. This is more common with highly reactive methylene compounds like malononitrile.

  • Prevention:

    • Stoichiometry: Use a strict 1:1 stoichiometry of the benzodioxipinone to the active methylene compound. A slight excess of the ketone can sometimes help.

    • Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the enolate low, favoring the Knoevenagel condensation over the subsequent Michael addition.

    • Catalyst Choice: Using a less active catalyst or lower catalyst loading can sometimes mitigate this side reaction.

Experimental Protocols & Data

Optimized General Protocol for Benzodioxipinone Condensation

This protocol provides a robust starting point and incorporates best practices for maximizing yield.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add the benzodioxipinone (1.0 eq), the active methylene compound (1.05 eq), and a suitable solvent (e.g., toluene, sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting materials.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., cold ethanol or hexane).[3]

    • If no precipitate forms, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Parameter Selection Guide

The following table summarizes common choices for key reaction parameters.

ParameterRecommended ChoiceRationale & Comments
Active Methylene Malononitrile, Diethyl Malonate, Ethyl CyanoacetateChoice depends on the desired functional group. Malononitrile is highly reactive.
Catalyst Piperidine, Pyridine, Ammonium AcetateWeak bases are preferred to prevent ketone self-condensation.[1][3]
Catalyst Loading 0.05 - 0.2 equivalentsSufficient to catalyze the reaction without promoting side products.
Solvent Toluene, BenzeneIdeal for azeotropic water removal with a Dean-Stark trap.[3]
Temperature 80°C - RefluxTemperature should be high enough to ensure a reasonable reaction rate and facilitate water removal.[5][10]
Water Removal Dean-Stark ApparatusThe most effective method for driving the reaction equilibrium to completion.[7]

References

  • BenchChem Technical Support Team. (2025).
  • Kantharaju, K., & Hiremath, P. B. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters.
  • The Umbrella Academy. (2023, January 14).
  • Unknown. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube.
  • Wikipedia contributors. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Khare, R., Pandey, J., & Rupanwar, S. R. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Papanastasiou, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Nakagawa, H., et al. (2021).
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Study Prep in Pearson+.
  • Ghosh, K., et al. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus.

Sources

Addressing steric hindrance in the synthesis of substituted benzodioxipinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Benzodioxipinones

Welcome to the technical support center dedicated to the synthesis of substituted benzodioxipinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges, with a particular focus on overcoming steric hindrance, a frequent impediment to achieving high yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the synthesis of substituted benzodioxipinones.

Q1: What is the most common synthetic route for benzodioxipinones, and where does steric hindrance typically become an issue?

A: The most prevalent method for synthesizing benzodioxipinones is the acid-catalyzed intramolecular lactonization of a suitably substituted catechol derivative linked to a carboxylic acid. Steric hindrance primarily becomes a significant barrier at two key stages:

  • Esterification/Lactonization: Bulky substituents on the catechol ring or near the carboxylic acid can sterically shield the reactive centers, impeding the necessary bond formation to close the seven-membered ring.

  • Initial Coupling: In multi-step syntheses, the initial coupling of the catechol and the side-chain precursor can also be hindered by bulky groups on either fragment.

Q2: How do bulky protecting groups affect the synthesis?

A: Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers on the catechol hydroxyls, can be a double-edged sword.[1][2] While they are essential for preventing unwanted side reactions, their size can exacerbate steric hindrance during the crucial ring-closing step.[3] Interestingly, in some systems like rotaxanes, bulky macrocycles have been shown to accelerate reactions by pre-organizing the substrate into a reactive conformation, a concept known as a "mechanosteric effect."[4] However, in the context of benzodioxipinone synthesis, they more commonly act as steric shields.

Q3: Are there any general indicators in my reaction monitoring (TLC, LC-MS) that point towards steric hindrance being the primary problem?

A: Yes, several indicators can suggest steric hindrance is limiting your reaction:

  • Stalled Reaction: The reaction fails to proceed to completion, with a significant amount of starting material remaining even after extended reaction times or heating.

  • Formation of Intermolecular Products: Instead of the desired intramolecular cyclization, you may observe the formation of dimers or polymers, as intermolecular reactions become more favorable when the intramolecular pathway is sterically hindered.

  • Hydrolysis of an Activated Ester: If you are using a pre-activated carboxylic acid (e.g., an acid chloride or a mixed anhydride), you might observe significant hydrolysis back to the carboxylic acid, indicating that the nucleophilic attack by the catechol hydroxyl is too slow due to steric hindrance.

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.

Issue 1: Low to No Yield of the Desired Benzodioxipinone in an Acid-Catalyzed Lactonization

Q: I am attempting an acid-catalyzed lactonization of my substituted catechol-acid precursor, but I am observing very low conversion to the desired benzodioxipinone. What are the likely causes, and how can I resolve this?

A: This is a classic problem often rooted in steric hindrance around the reaction centers. The traditional acid-catalyzed mechanism for esterification (and by extension, lactonization) involves protonation of the carbonyl, making it more electrophilic for attack by the hydroxyl group.[5][6][7] Steric bulk can prevent the nucleophilic hydroxyl group from achieving the correct trajectory for attack.

// Catalyst Options lewis_acid [label="Use Smaller Lewis Acids\n(e.g., Sc(OTf)₃, Bi(NO₃)₃·5H₂O)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_acid [label="Employ Solid-Phase Catalysts\n(e.g., Amberlyst-15, Montmorillonite K-10)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; organocatalyst [label="Consider Organocatalysts\n(e.g., Chiral Phosphoric Acids)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

catalyst -> lewis_acid; catalyst -> solid_acid; catalyst -> organocatalyst;

// Conditions Options temp [label="Increase Temperature\n(within substrate stability limits)"]; pressure [label="Apply High Pressure\n(8-14 kbar)"]; water_removal [label="Ensure Efficient Water Removal\n(Dean-Stark, molecular sieves)"];

conditions -> temp; conditions -> pressure; conditions -> water_removal;

// Reagents Options coupling [label="Switch to a Coupling Reagent Strategy"]; alternative_route [label="Explore Alternative Synthetic Routes"];

reagents -> coupling; reagents -> alternative_route;

// Coupling Reagent Details coupling_reagents [label="Use Potent Coupling Reagents\n(e.g., BOP, PyAOP, HBTU/TBTU)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling -> coupling_reagents; } केंद Caption: Troubleshooting workflow for low-yield lactonization.

  • Catalyst Modification: Standard Brønsted acids (like H₂SO₄ or p-TsOH) might be too bulky or may not provide sufficient activation for sterically hindered substrates.

    • Switch to Lewis Acids: Consider using smaller, highly effective Lewis acids such as scandium triflate (Sc(OTf)₃) or bismuth-based catalysts.[8] These can coordinate to the carbonyl oxygen, enhancing its electrophilicity without the large counter-ion present in Brønsted acids.

    • Solid-Phase Catalysts: Reagents like Amberlyst-15 or montmorillonite K-10 clay can be effective and simplify workup.[8] Their heterogeneous nature can sometimes offer unique steric environments at the catalytic sites.

    • Organocatalysis: For certain substrates, organocatalysts like chiral phosphoric acids can act as bifunctional catalysts, activating the electrophile and enhancing the nucleophilicity of the hydroxyl group simultaneously.[9]

  • Optimize Reaction Conditions:

    • Azeotropic Water Removal: Lactonization is an equilibrium reaction.[5] Ensure the efficient removal of the water byproduct using a Dean-Stark apparatus with a suitable solvent like toluene to drive the equilibrium towards the product.[8]

    • High Pressure: Applying high pressure (8-14 kbar) can favor the formation of the more compact, cyclic product, overcoming activation energy barriers associated with steric hindrance.[8]

  • Alternative Reagents and Strategies: If the above methods fail, a more significant change in strategy is warranted. Instead of relying on direct acid catalysis, use a coupling reagent to pre-activate the carboxylic acid.

    • Protocol: Benzodioxipinone Synthesis via BOP Coupling

      • Dissolve the catechol-acid precursor (1.0 eq) in an anhydrous, non-protic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

      • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

      • Cool the solution to 0 °C.

      • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) portion-wise.[10]

      • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

      • Upon completion, perform a standard aqueous workup and purify by column chromatography.

    • Why this works: Coupling reagents like BOP, PyAOP, HBTU, or TBTU convert the carboxylic acid into a highly reactive activated ester in situ.[10] This intermediate is much more susceptible to nucleophilic attack by the sterically hindered hydroxyl group, allowing the reaction to proceed under milder conditions than forceful acid catalysis.

Issue 2: My Precursor with Bulky Substituents is Prone to Decomposition Under Strong Acidic Conditions

Q: My starting material is sensitive and degrades under the harsh conditions (high temperature, strong acid) typically used for lactonization. How can I form the benzodioxipinone ring under milder conditions?

A: This is a common issue when dealing with complex molecules. The key is to avoid strong acids and high temperatures. An excellent alternative is to use carbene catalysis, which allows the reaction to proceed under mild, oxidative conditions.[11]

G

This method involves an oxidative lactonization of a precursor aldehyde.

  • Precursor Synthesis: The starting material would be a catechol derivative with a tethered aldehyde group instead of a carboxylic acid.

  • Catalytic Reaction:

    • The hydroxy-aldehyde precursor is treated with a thiazolium precatalyst and a mild base (e.g., DBU) to generate the N-heterocyclic carbene (NHC) in situ.

    • An oxidant, such as azobenzene, is included in the reaction mixture.

    • The reaction proceeds at or near room temperature.

  • Mechanism Insight: The NHC attacks the aldehyde to form a Breslow intermediate. This intermediate is then oxidized to a highly reactive acyl azolium species. This acyl azolium is a potent acylating agent, and the nearby hydroxyl group can readily attack it in an intramolecular fashion to form the stable benzodioxipinone ring, regenerating the NHC catalyst.[11] This pathway completely bypasses the need for harsh acidic conditions and high temperatures.

Part 3: Data Summary and Comparison

For a hypothetical sterically hindered substrate, the following table summarizes potential outcomes based on the chosen synthetic strategy.

StrategyCatalyst/ReagentTemperatureTypical Yield RangeKey Advantages
Direct Acid Catalysis p-TsOH80-110 °C5-20%Simple setup, inexpensive reagents.
Lewis Acid Catalysis Sc(OTf)₃25-60 °C40-65%Milder conditions, improved yields for hindered cases.[8]
Coupling Reagent BOP / DIPEA0-25 °C60-85%High efficiency for hindered substrates, very mild conditions.[10]
NHC Catalysis Thiazolium Salt / DBU25 °C70-90%Excellent for sensitive substrates, avoids acidic conditions.[11]

References

  • Reis, F. C., et al. (2012). Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts. PubMed. [Link]

  • Zou, X., et al. (2020). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Chemistry Portal. [Link]

  • CN102766131A. Synthetic method of 1, 3-benzodioxole.
  • Protecting Groups for Organic Synthesis. (2024). Neliti. [Link]

  • Spotlight on Mechanosterics: A Bulky Macrocycle Promotes Functional Group Reactivity in a[9]Rotaxane. (2022). PMC - NIH. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Alonso, F., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews - ACS Publications. [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021). MDPI. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]

  • Protecting Groups in Organic Synthesis. (2023). ChemTalk. [Link]

  • General Acid Catalysis. (2019). YouTube. [Link]

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. (2017). ResearchGate. [Link]

  • Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation. (2022). ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. (2017). MDPI. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • acid-catalyzed mechanism of ester hydrolysis. (2019). YouTube. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable heterocyclic scaffold. Here, we address common challenges encountered during synthesis and scale-up, providing field-proven insights and solutions grounded in established chemical principles.

The synthesis of seven-membered rings, such as the dioxepinone core, is a well-known challenge in organic chemistry. These cyclizations can be hampered by unfavorable entropic factors and transannular strain, often leading to competing side reactions and lower yields when transitioning from bench-scale to pilot or manufacturing scale.[1] This guide provides a structured approach to troubleshooting these specific issues.

Section 1: Core Synthesis Pathway & Key Challenges

A prevalent and logical approach to constructing the 2,3-dihydro-5H-1,4-benzodioxepin-5-one core involves the intramolecular cyclization of a 2-(2-hydroxyethoxy)benzoic acid precursor. This precursor is typically prepared via a Williamson ether synthesis between a salicylic acid derivative and a suitable C2 synthon like 2-chloroethanol or ethylene carbonate.

The critical step, the intramolecular lactonization, is where most challenges arise. The goal is to favor the formation of the seven-membered ring over competing intermolecular reactions, which lead to dimers and polymers.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Intramolecular Lactonization (Key Challenge) A Salicylic Acid Derivative (e.g., Methyl Salicylate) C Intermediate: 2-(2-hydroxyethoxy)benzoate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B C2 Synthon (e.g., 2-Chloroethanol) B->C D Precursor Acid: 2-(2-hydroxyethoxy)benzoic acid C->D Base (e.g., LiOH, NaOH) Then Acid Workup E Target Molecule: 2,3-Dihydro-5H-1,4- benzodioxepin-5-one D->E Dehydrating Agent / Catalyst (High Dilution Principle) F Side Products: Dimers, Polymers D->F Concentration-Dependent (Intermolecular Reaction)

Caption: General workflow for the synthesis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis.

FAQ 1: Low Yields in the Intramolecular Cyclization Step

Question: My final intramolecular cyclization step to form the seven-membered ring has a very low yield (<30%). I'm observing a complex mixture of products. What are the primary causes and how can I optimize this?

Answer: This is the most common and critical challenge. The low yield is primarily due to the difficulty of forming a medium-sized ring, where competing intermolecular reactions (leading to dimers and polymers) often dominate over the desired intramolecular cyclization.[1]

Causality & Solutions:

  • High-Dilution Principle: The core principle for favoring intramolecular reactions is to keep the concentration of the reactive precursor extremely low. At high concentrations, two molecules are more likely to find each other than the two ends of the same molecule are to find each other.

    • Actionable Advice: Employ high-dilution conditions. Instead of adding all reagents at once, use a syringe pump to slowly add a solution of the 2-(2-hydroxyethoxy)benzoic acid precursor to a large volume of refluxing solvent containing the coupling agent over several hours (8-24 hours).

  • Choice of Reagents and Conditions: The selection of the base, solvent, and temperature is critical for activating the carboxylic acid for lactonization without promoting side reactions.

    • Expertise: While strong bases like NaH can be effective, they can also lead to degradation. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often milder and effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2] Modern methods, such as tandem oxidation and iodolactonization, offer an alternative pathway that can be highly efficient for forming such lactones under milder conditions.[3]

Data Summary: Comparison of Cyclization Conditions

Parameter Condition A (Standard) Condition B (High-Dilution) Condition C (Alternative Chemistry)
Method Standard Batch Reaction Syringe Pump Addition Tandem Oxidation/Iodolactonization[3]
Concentration 0.1 M 0.005 M 0.1 M
Base/Catalyst K₂CO₃ K₂CO₃ / DCC CuI / TBHP
Solvent DMF Acetonitrile Acetonitrile
Typical Yield 15-30% 50-70% 60-75%

| Primary Issue | High polymer formation | Requires long addition times | Requires specific alkenyl precursor |

FAQ 2: Persistent Formation of Oligomeric Sludge

Question: My reaction produces a significant amount of a sticky, high-molecular-weight sludge that complicates workup and purification. What is this material and how can it be minimized?

Answer: The "sludge" you are observing is almost certainly a mixture of linear polyesters formed via intermolecular esterification. This occurs when the concentration of your hydroxy acid precursor is too high, as discussed in FAQ 1.

Mechanistic Insight: The carboxylate of one molecule attacks the hydroxyl group of a second molecule, initiating a chain reaction that leads to dimers, trimers, and higher-order oligomers. This process is entropically favored at higher concentrations.

G cluster_0 Desired Pathway (Low Concentration) cluster_1 Side Reaction (High Concentration) Intra Intra Inter1 Molecule 1 HO-R-COOH Dimer Dimer HO-R-COO-R-COOH Inter1->Dimer Inter2 Molecule 2 HO-R-COOH Inter2->Dimer Intermolecular Reaction Polymer Polymer ...-R-COO-R-COO-... Dimer->Polymer

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Preventative Measures:

  • Strict Adherence to High Dilution: This cannot be overstated. A slow, controlled addition is the most effective way to prevent polymerization.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of intermolecular reactions relative to the intramolecular cyclization.

  • Protecting Groups: In some complex cases, one might consider using an orthogonal protecting group strategy, though this adds steps and is generally avoided for scalability unless necessary.

FAQ 3: Challenges in Final Product Purification at Scale

Question: Column chromatography works at the gram scale, but it's not viable for the multi-kilogram scale we are targeting. The crude product is often an oil. What are robust, scalable purification strategies?

Answer: Moving away from chromatography is a key goal for process chemistry. The strategy depends on the properties of the target compound and the main impurities.

Scalable Purification Options:

  • Crystallization: This is the most desirable method for large-scale purification.

    • Actionable Advice: Conduct a thorough solvent screen to find a system for crystallization. Start with single solvents (e.g., isopropanol, ethyl acetate, toluene) and then move to binary solvent systems (e.g., ethyl acetate/heptane, toluene/heptane). Seeding with a small amount of pure crystal can be critical to induce crystallization.

  • Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be a highly effective and scalable technique.

    • Trustworthiness: Check the thermal stability of your compound via TGA/DSC before attempting distillation. The primary impurity to remove is the linear dimer, which will have a significantly higher boiling point, making distillation an excellent choice.

  • Liquid-Liquid Extraction / Acid-Base Wash: Optimize your workup to remove as many impurities as possible before the final purification step.

    • Actionable Advice: Unreacted starting material (2-(2-hydroxyethoxy)benzoic acid) can be removed with a basic wash (e.g., dilute NaHCO₃). This simple step can significantly improve the purity of the crude product, potentially making subsequent crystallization or distillation easier.

Section 3: Recommended Protocol - Tandem Oxidation & Iodolactonization

For researchers seeking a modern, often higher-yielding alternative to classical lactonization, the following protocol, adapted from methodologies described in the literature, is recommended.[3] This method constructs the seven-membered lactone from an alkenyl benzaldehyde precursor.

Protocol: Synthesis of 3-(Iodomethyl)-3-methyl-2,3-dihydro-5H-benzo[e][1][4]dioxepin-5-one [3]

  • Step 1: Precursor Synthesis (Not Detailed Here): Synthesize the required 2-O-tethered alkenyl benzaldehyde starting material.

  • Step 2: Tandem Reaction:

    • To a solution of the alkenyl benzaldehyde precursor (1.0 equiv) in acetonitrile (CH₃CN), add Copper(I) Iodide (CuI) (0.2 equiv) and Iodine (I₂) (2.0 equiv).

    • Stir the mixture under a nitrogen atmosphere.

    • Add tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Step 3: Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation: The success of this reaction is often indicated by a distinct color change as the iodine is consumed. The product can be fully characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure, as detailed in the reference literature.[3]

References

  • Reddy, et al. (2018). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP.National Institutes of Health (NIH).[Link]

  • Chiacchio, et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.MDPI.[Link]

  • Kumar, et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.National Institutes of Health (NIH), PMC.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Validation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel or target molecules is the bedrock of reliable research. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS No: 22891-52-7), a heterocyclic ketone, serves as a valuable scaffold and intermediate in the synthesis of various biologically active compounds.[1] Its seven-membered dioxepin ring fused to a benzene ring presents a unique structural motif whose integrity must be rigorously verified.

This guide provides an in-depth, comparative analysis of the spectral data required to validate the structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one. Moving beyond a simple data sheet, we will explore the causal relationships between the molecule's structure and its spectral output, comparing it with structurally analogous compounds—Chroman-4-one and 1,4-Benzodioxan—to highlight the distinguishing features. Our approach is grounded in the principle of self-validating protocols, ensuring that the data you acquire is both accurate and defensible.

cluster_workflow Overall Spectral Validation Workflow cluster_analysis Spectroscopic Analysis synthesis Compound Synthesis (2,3-Dihydro-5H-1,4- benzodioxepin-5-one) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) ms Mass Spectrometry (MS) ir Infrared (IR) data_interp Data Interpretation & Structural Elucidation nmr->data_interp ms->data_interp ir->data_interp comparison Comparative Analysis vs. Alternatives data_interp->comparison validation Structure Validated comparison->validation

Caption: A generalized workflow for the synthesis and definitive structural validation of a target compound.

Section 1: Spectral Profile of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

The molecular structure is the ultimate determinant of a compound's spectral properties. Understanding the electronic environment of each atom is key to predicting and interpreting the resulting spectra.

Caption: Structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one with key atoms labeled.

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen environments in a molecule. For our target compound, we anticipate signals corresponding to eight distinct protons, which can be categorized into two regions.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring will give rise to a complex multiplet pattern. The fusion of the dioxepin ring and the presence of the carbonyl group break the symmetry, leading to four unique aromatic proton signals. Protons adjacent to the ether oxygen and the carbonyl group will be the most deshielded.

  • Aliphatic Region (δ 4.0-5.0 ppm): The four protons of the two methylene groups (-O-CH₂-CH₂-O-) are diastereotopic due to the rigid, non-planar seven-membered ring.[1] This means we should expect two distinct signals, each integrating to 2H. These signals will likely appear as complex multiplets or triplets, reflecting their coupling to each other. The protons at C2, being adjacent to an ether oxygen, will be significantly deshielded compared to a simple alkane.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, we expect to see nine distinct signals.

  • Carbonyl Carbon (δ ~190 ppm): The ketone carbonyl carbon is highly deshielded and will appear as a low-intensity signal in the far downfield region of the spectrum.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the benzene ring carbons. The two carbons attached to oxygen atoms (C5a and C9a) will be the most deshielded in this region.

  • Aliphatic Carbons (δ 60-80 ppm): The two methylene carbons (C2 and C3) will appear in the downfield aliphatic region due to the deshielding effect of the adjacent ether oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₉H₈O₃ will be at an m/z of 164.16.[2][3][4][] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within a few parts per million, validating the molecular formula.

  • Key Fragmentation: The stability of the aromatic ring dictates the fragmentation pathways. We can hypothesize key fragmentation steps that would serve as diagnostic markers.

parent [C₉H₈O₃]⁺˙ m/z = 164 frag1 [C₈H₈O₂]⁺˙ m/z = 136 parent->frag1 - CO frag2 [C₇H₅O₂]⁺ m/z = 121 parent->frag2 - C₂H₃O frag3 [C₆H₅O]⁺ m/z = 93 frag2->frag3 - CO

Caption: A plausible fragmentation pathway for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ , characteristic of an aromatic ketone. This is often the most prominent peak in the spectrum.

  • C-O Stretches: Strong bands corresponding to the aryl-ether and alkyl-ether C-O stretching vibrations will be visible in the fingerprint region, typically between 1200-1300 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak absorptions between 1450-1600 cm⁻¹ confirm the presence of the benzene ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.

Section 2: Comparative Spectral Analysis

To truly validate the structure, we must differentiate it from plausible alternatives. We've selected Chroman-4-one (a six-membered heterocyclic ketone) and 1,4-Benzodioxan (a six-membered diether without the ketone) as comparators.

Spectral Feature2,3-Dihydro-5H-1,4-benzodioxepin-5-one Chroman-4-one 1,4-Benzodioxan
Molecular Formula C₉H₈O₃C₉H₈O₂C₈H₈O₂
Molecular Weight 164.16 g/mol 148.16 g/mol 136.15 g/mol [6]
¹H Aliphatic Signals Two 2H signals (e.g., multiplets)Two 2H triplets (~4.5 ppm, ~2.7 ppm)[7]One 4H singlet or two 2H multiplets (~4.2-4.3 ppm)[8]
¹³C Carbonyl Signal ~190 ppm~192 ppm[9]Absent
IR C=O Stretch (cm⁻¹) ~1680-1700 cm⁻¹~1683 cm⁻¹[7]Absent
Key Differentiator 7-membered ring, two ether links, ketone6-membered ring, one ether link, ketone6-membered ring, two ether links, no ketone

Analysis of Differences:

  • Chroman-4-one vs. Target: While both are aromatic ketones, the key difference lies in the heterocyclic ring. Chroman-4-one's six-membered ring results in two distinct triplets for the aliphatic protons at C2 and C3.[7] This clean splitting pattern contrasts with the more complex multiplets expected for the seven-membered ring of our target compound.

  • 1,4-Benzodioxan vs. Target: 1,4-Benzodioxan shares the benzodioxo- moiety but lacks the carbonyl group and has a six-membered ring.[6][10] This is immediately evident in the absence of a ¹³C signal above 190 ppm and the lack of a strong C=O stretch in the IR spectrum.[11] Its aliphatic protons typically appear as a single, less complex signal, unlike the two distinct environments in our target.

Section 3: Experimental Protocols for Data Acquisition

The quality of spectral data is directly dependent on the rigor of the experimental procedure. The following are standardized, best-practice protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is critical for resolving the complex aromatic and aliphatic multiplets.

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-10 ppm).

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

      • The spectral width should be set appropriately (e.g., 0-220 ppm) to include the carbonyl carbon.

    • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition by determining the exact mass of the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, typically coupled with an electrospray ionization (ESI) source.

    • Acquisition: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: Determine the m/z value of the most intense peak in the molecular ion cluster. Compare this experimental value to the theoretical exact mass calculated for C₉H₈O₃ (+H). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is most efficient. Place a small amount of the solid sample directly on the ATR crystal.

    • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

    • Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal first.

      • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

    • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and compare their frequencies (in cm⁻¹) to established correlation charts. Pay special attention to the carbonyl and C-O stretching regions.

Conclusion

The structural validation of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. A conclusive identification is achieved by confirming:

  • The presence of four aromatic and four distinct aliphatic protons in the ¹H NMR spectrum.

  • Nine unique carbon signals in the ¹³C NMR spectrum, including a ketone carbonyl peak around 190 ppm.

  • A molecular ion in HRMS corresponding to the exact mass of C₉H₈O₃.

  • A strong C=O absorption band near 1680 cm⁻¹ and prominent C-O bands in the IR spectrum .

By comparing this comprehensive spectral fingerprint against those of structurally similar molecules like Chroman-4-one and 1,4-Benzodioxan, researchers can definitively and confidently report the synthesis and identity of their target compound, ensuring the integrity and reproducibility of their scientific work.

References

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dihydro-5H-1,4-benzodioxepin-5-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

  • RSC Publishing. (2017). Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. Retrieved from [Link]

  • PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

  • PhotochemCAD. (n.d.). 4-Chromanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Benzodioxipinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzodioxipinone scaffold is a privileged heterocyclic motif present in a range of biologically active molecules and commercial products, most notably in the fragrance industry with the iconic marine scent of Calone 1951®. The unique seven-membered ring system, fusing a 1,4-dioxepine-3-one moiety to a benzene ring, presents both a synthetic challenge and an opportunity for the development of novel therapeutics and materials. This guide provides a comparative analysis of the primary synthetic methodologies for constructing the benzodioxipinone core, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific application.

The Classic Approach: Williamson Ether Synthesis Followed by Dieckmann Condensation

This two-step sequence is a long-established and reliable method for the synthesis of benzodioxipinones, particularly for the industrial production of analogues like Calone 1951®. The strategy relies on the initial formation of a diether intermediate from a catechol derivative, which then undergoes an intramolecular cyclization to form the seven-membered ring.

Mechanistic Rationale

The synthesis begins with a Williamson ether synthesis , a robust S(_N)2 reaction. A catechol is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile, attacking an α-haloester (e.g., methyl bromoacetate). This process is typically repeated to install two ester-containing ether linkages on the catechol.

The subsequent Dieckmann condensation is an intramolecular Claisen condensation. In the presence of a strong base, such as sodium hydride or potassium tert-butoxide, one of the α-protons of the diester is abstracted to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic β-keto ester, and subsequent acidic workup and decarboxylation yield the desired benzodioxipinone.

Experimental Protocol: Synthesis of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®)

Step 1: Williamson Ether Synthesis

  • To a solution of 4-methylcatechol in a suitable solvent such as acetone or DMF, add a base like finely powdered potassium carbonate.

  • Add methyl bromoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude 4-methylcatechol dimethylacetate intermediate.

Step 2: Dieckmann Condensation and Decarboxylation

  • Dissolve the crude intermediate in a dry, aprotic solvent like toluene or THF under an inert atmosphere.

  • Add a strong base, such as sodium hydride or potassium t-butoxide, portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.

  • Quench the reaction carefully with a dilute acid (e.g., acetic acid in water).

  • Heat the mixture to effect decarboxylation.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation to yield the final product.[1]

Caption: Williamson Ether Synthesis followed by Dieckmann Condensation.

Modern Cyclization Strategy: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including the seven-membered ring of benzodioxipinones. This method offers a more convergent approach, starting from a di-olefin precursor that is cyclized using a ruthenium-based catalyst.

Mechanistic Rationale

The synthesis of the RCM precursor typically involves the O-allylation of a catechol with an allyl halide. The resulting 1,2-bis(allyloxy)benzene derivative is then subjected to a ruthenium catalyst, such as a Grubbs' first or second-generation catalyst.[2] The catalyst's metal-carbene species reacts with one of the terminal alkenes to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin and form a new metal-carbene. An intramolecular reaction with the second alkene chain then forms a larger metallacyclobutane, which upon another retro-[2+2] cycloaddition, releases the cyclic benzodioxipin product and regenerates a metal-carbene species that continues the catalytic cycle. The reaction is driven by the formation of a volatile byproduct, typically ethylene.[3]

Experimental Protocol: Representative Synthesis of a 2H-1,5-benzodioxepin derivative
  • Prepare the 1,2-bis(allyloxy)benzene precursor by reacting the corresponding catechol with allyl bromide in the presence of a base (e.g., K₂CO₃) in acetone.

  • Dissolve the purified di-olefin precursor in a degassed solvent such as dichloromethane or toluene.

  • Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC.

  • Upon completion, cool the reaction and quench it with an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the mixture and purify the product by flash column chromatography.[4]

Sources

A Comparative Guide to the Biological Activity of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and Other Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is a perpetual endeavor. Heterocyclic ketones represent a privileged class of compounds, with diverse structures underpinning a wide array of pharmacological effects. This guide provides an in-depth comparative analysis of the biological activity of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one against other prominent heterocyclic ketones, namely flavones, xanthones, and chromones. By synthesizing available preclinical data, this document aims to offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

The selection of these comparator scaffolds is deliberate, stemming from their structural relation as bicyclic systems containing a ketone functionality within a heterocyclic ring. While direct head-to-head comparative studies are limited, this guide collates and contrasts reported anticancer, antimicrobial, and anti-inflammatory data to provide a comprehensive overview of their relative potential.

Structural Comparison of Featured Heterocyclic Ketones

The fundamental structural motifs of the heterocyclic ketones discussed in this guide are presented below. Understanding their structural nuances is critical to appreciating their differential interactions with biological targets.

Structural_Comparison cluster_0 2,3-Dihydro-5H-1,4-benzodioxepin-5-one cluster_1 Flavone cluster_2 Xanthone cluster_3 Chromone a 2,3-Dihydro-5H-1,4- benzodioxepin-5-one b Flavone c Xanthone d Chromone

Caption: Core structures of the heterocyclic ketones under comparison.

Comparative Analysis of Biological Activities

This section delves into the anticancer, antimicrobial, and anti-inflammatory properties of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and the selected heterocyclic ketones. The presented data is a synthesis of findings from various independent studies. It is crucial to note that variations in experimental conditions (e.g., cell lines, microbial strains, assay methodologies) can influence the outcomes. Therefore, the following tables should be interpreted as a qualitative and semi-quantitative comparison to guide further research.

Anticancer Activity

The cytotoxicity of these compounds against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC₅₀ (µM)Citation
2,3-Dihydro-1,4-benzodioxepine (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracilMCF-7 (Breast)Data not quantified[1]
Flavones Halogen containing flavone (F3)MCF-7 (Breast)1.12[2]
Halogen containing flavone (F3)HeLa (Cervical)0.71[2]
Xanthones α-MangostinHL60 (Leukemia)<10[3]
AnanixanthoneA549 (Lung)4.84[4]
1,3-dihydroxyxanthone derivativeMCF-7 (Breast)3.28[5]
Chromones Chromone derivativesNot SpecifiedNot Specified[6]

Expert Insights: The benzodioxepine scaffold has been explored for its role in developing potent PARP1 inhibitors, a validated target in oncology.[1] Flavones and xanthones have demonstrated significant and broad-spectrum anticancer activities. The presence of specific substituents, such as halogens on the flavone ring or prenyl groups on the xanthone core, appears to be crucial for enhancing cytotoxicity.[2][4] While data for the parent 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is sparse, its derivatives show promise, warranting further investigation.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassRepresentative Compound/DerivativeMicroorganismMIC (µg/mL)Citation
2,3-Dihydro-1,4-benzodioxepine Dibenz[b,e]oxepin derivativesBacteriaNot Specified[1]
Flavones Luteolin-7-glucoside, Acacetin, Apigenin-7-O-glucoside, HesperetinE. coli, P. aeruginosa, B. subtilisNot Specified[1]
Xanthones α-MangostinStaphylococcus aureusNot Specified[7]
Chromones Chromone-tetrazole derivativePseudomonas aeruginosa20[8]
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Schiff basesMRSA PH217, MDR E. coli128-150[9]

Expert Insights: Derivatives of the 2,3-dihydro-1,4-benzodioxepine scaffold have shown antibacterial activity.[1] Flavonoids are known to be produced by plants in response to microbial infections and exhibit broad-spectrum antimicrobial effects.[10] Chromones, particularly when functionalized with moieties like tetrazoles or as Schiff bases, have demonstrated potent activity against clinically relevant and multidrug-resistant bacteria.[8][9] The antimicrobial potential of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one itself requires more dedicated investigation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research. The ability of a compound to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or nitric oxide (NO) production, is a common in vitro measure of its anti-inflammatory potential.

Compound ClassRepresentative Compound/DerivativeAssayIC₅₀ (µM) / InhibitionCitation
2,3-Dihydro-1,4-benzodioxine 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable to Ibuprofen[11]
Flavones Apigenin, LuteolinInhibition of arachidonic acid pathwayNot Specified[12]
Xanthones Parvifolixanthone BNO Production in RAW 264.7 cellsNot Specified[13]
Chromones Chromone amide derivative (5-9)NO Production in RAW 264.7 cells5.33 ± 0.57[14]

Expert Insights: Carboxylic acid derivatives of the 2,3-dihydro-1,4-benzodioxine ring system have shown in vivo anti-inflammatory activity comparable to the well-known NSAID, ibuprofen.[11] Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of the arachidonic acid cascade.[12] Xanthones and chromones have also demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide, a key inflammatory mediator.[13][14] This suggests that the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold holds promise for the development of novel anti-inflammatory agents.

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and ensure the comparability of results, this section provides detailed, step-by-step methodologies for key in vitro biological assays. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Workflow for SRB Cytotoxicity Assay

SRB_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h (Cell attachment) start->incubation1 treatment Add serially diluted test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 fixation Fix cells with cold 10% Trichloroacetic Acid (TCA) incubation2->fixation incubation3 Incubate at 4°C for 1h fixation->incubation3 washing1 Wash plates 5x with tap water incubation3->washing1 drying1 Air dry plates washing1->drying1 staining Stain with 0.4% SRB in 1% acetic acid drying1->staining incubation4 Incubate at room temp for 30 min staining->incubation4 washing2 Wash plates 4x with 1% acetic acid incubation4->washing2 drying2 Air dry plates washing2->drying2 solubilization Solubilize bound dye with 10 mM Tris base drying2->solubilization read Read absorbance at 510 nm solubilization->read

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. Rationale: A 24-hour pre-incubation ensures that cells are in a logarithmic growth phase at the time of drug addition.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Rationale: A dose-response curve is essential to determine the IC₅₀ value accurately.

  • Incubation: Incubate the plates for 48 to 72 hours. Rationale: This duration is typically sufficient for cytotoxic effects to manifest.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Rationale: TCA fixes the cells and precipitates cellular proteins.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Rationale: Thorough washing removes unbound TCA and media components.

  • Drying: Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes. Rationale: SRB binds to basic amino acids in cellular proteins under acidic conditions.

  • Washing: Discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Rationale: This step is critical for reducing background noise and ensuring that the measured absorbance is proportional to the cell number.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of test compound in broth dispense Dispense compound dilutions into 96-well plate start->dispense inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum to each well inoculum->add_inoculum dispense->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read Visually inspect for turbidity or measure absorbance incubation->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic NO_Inhibition_Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat cells with test compounds incubation1->pretreatment incubation2 Incubate for 1h pretreatment->incubation2 stimulation Stimulate with LPS (1 µg/mL) incubation2->stimulation incubation3 Incubate for 24h stimulation->incubation3 collect_supernatant Collect cell culture supernatant incubation3->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubation4 Incubate at room temp for 10 min griess_reaction->incubation4 read Read absorbance at 540 nm incubation4->read calculate Calculate % NO inhibition read->calculate

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

  • Griess Reaction: Mix an equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-only control wells. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Conclusion and Future Directions

This comparative guide highlights the significant biological potential of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and related heterocyclic ketones. While flavones and xanthones are well-established as potent anticancer and antimicrobial agents, the benzodioxepine scaffold demonstrates promising anti-inflammatory and potential anticancer activities that warrant more extensive investigation.

The lack of direct comparative studies underscores a critical gap in the current literature. Future research should focus on head-to-head comparisons of these heterocyclic ketones in standardized biological assays to provide a more definitive assessment of their relative potencies and selectivities. Structure-activity relationship (SAR) studies on 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives are also crucial to optimize their biological activities and identify lead compounds for further preclinical and clinical development. The experimental protocols provided herein offer a framework for such future investigations, promoting reproducibility and advancing our understanding of these valuable pharmacophores.

References

  • Shan, T., Ma, Q., Guo, K., Liu, J., Li, W., Wang, F., & Wu, E. (2011). Xanthones from mangosteen extracts as natural chemopreventive agents: potential anticancer drugs. Current molecular medicine, 11(8), 666–677. [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Pharmaceuticals, 14(11), 1144. [Link]

  • Shan, T., Ma, Q., Guo, K., Liu, J., Li, W., Wang, F., & Wu, E. (2011). Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. Current Molecular Medicine, 11(8), 666-677. [Link]

  • Synthetic flavonols and flavones: A future perspective as anticancer agents. (n.d.). [No valid URL found]
  • Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. (2024). Brazilian Journal of Microbiology, 55(1), 343-355. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2023). ACS Omega, 8(31), 27855-27879. [Link]

  • A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. (2023). Metabolites, 13(5), 659. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.). ResearchGate. [Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (1993). European Journal of Medicinal Chemistry, 28(11), 909-913. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [No valid URL found]
  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Pharmaceuticals, 14(11), 1144. [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]

Sources

The Benzodioxipinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Fragrance and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The benzodioxipinone framework, a seven-membered heterocyclic system, represents an intriguing, albeit less explored, scaffold with potential applications spanning from fragrance chemistry to therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzodioxipinone analogs, placing them in context with their more extensively studied structural cousins, the benzodioxanes and benzodiazepines. By presenting comparative experimental data and detailed methodologies, we aim to illuminate the subtle molecular modifications that govern the biological and sensory activities of these fascinating compounds.

Part 1: The Aromatic World of Benzodioxipinones: Structure-Odor Relationship Studies

The most well-documented application of benzodioxipinone analogs lies within the realm of fragrance chemistry. The archetypal marine odor of Calone 1951®, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, has spurred investigations into how structural modifications of the benzodioxipinone core influence olfactory perception.[1]

Key Structural Modifications and Their Olfactory Impact

Structure-odor relationship (SOR) studies have revealed that the marine character of Calone 1951® is highly sensitive to alterations in its molecular structure. The primary areas of modification include the aromatic ring and the cyclic ketone functionality.[1]

  • Aromatic Ring Substitution: The presence and position of substituents on the benzene ring play a crucial role in modulating the odor profile. While the methyl group at the 7-position in Calone 1951® reinforces the marine tonality, it is not an absolute requirement. However, the introduction of other functional groups can significantly alter the perceived scent.[1]

  • Cyclic Ketone Modification: Alterations to the ketone group within the seven-membered ring lead to significant deviations from the prototypical marine odor. This suggests that the carbonyl moiety is a critical pharmacophore for the desired olfactory response.[1]

  • Ring Size and Conformation: The seven-membered ring of the benzodioxipinone system adopts specific conformations that are influenced by substituents. These conformational changes are believed to be a key determinant of the molecule's interaction with olfactory receptors and, consequently, its odor character.[1]

Comparative Olfactory Data of Benzodioxipinone Analogs
CompoundStructureModification from Calone 1951®Olfactory ProfileOdor Potency
Calone 1951® 7-methyl-2H-1,5-benzodioxepin-3(4H)-one-Distinct marine, watermelonHigh
Analog 1 2H-1,5-benzodioxepin-3(4H)-oneRemoval of 7-methyl groupWeak marine, slightly metallicLow
Analog 2 7-methoxy-2H-1,5-benzodioxepin-3(4H)-one7-methyl replaced with 7-methoxyGreen, slightly fruity, loss of marine characterModerate
Analog 3 7-methyl-2H-1,5-benzodioxepineReduction of ketone to methyleneWoody, non-marineLow

Note: The olfactory profiles and potencies are qualitative descriptions based on the available literature.[1]

Synthetic Pathways to Benzodioxipinone Analogs

The construction of the benzodioxipinone skeleton is primarily achieved through established synthetic routes, including the Williamson ether synthesis followed by a Dieckmann condensation.[1] The choice of synthetic pathway is often dictated by the desired substituents on the aromatic ring.

Experimental Protocol: Synthesis of a Substituted Benzodioxipinone Analog

  • Williamson Ether Synthesis: A substituted catechol is reacted with an appropriate dihaloalkane in the presence of a base (e.g., potassium carbonate) to form the corresponding bis-ether.

  • Dieckmann Condensation: The resulting bis-ether is then subjected to an intramolecular cyclization using a strong base (e.g., sodium hydride) to form the seven-membered ring and the β-keto ester.

  • Hydrolysis and Decarboxylation: The ester is subsequently hydrolyzed and decarboxylated to yield the final benzodioxipinone analog.

Synthesis_Workflow Catechol Substituted Catechol BisEther Bis-Ether Intermediate Catechol->BisEther Williamson Ether Synthesis Dihaloalkane Dihaloalkane Dihaloalkane->BisEther Base1 Base (e.g., K2CO3) Base1->BisEther CyclizedProduct Cyclized β-keto ester BisEther->CyclizedProduct Dieckmann Condensation Base2 Strong Base (e.g., NaH) Base2->CyclizedProduct FinalProduct Benzodioxipinone Analog CyclizedProduct->FinalProduct Workup Hydrolysis Hydrolysis & Decarboxylation Hydrolysis->FinalProduct

Caption: Synthetic workflow for benzodioxipinone analogs.

Part 2: A Comparative Look at Related Scaffolds in Medicinal Chemistry

While the SAR of benzodioxipinones is primarily defined in the context of olfaction, their structural relatives, such as benzodioxanes and benzodiazepines, have been extensively explored for their therapeutic potential. Understanding the SAR of these related compounds provides valuable insights for the potential future development of benzodioxipinones as bioactive molecules.

Benzodioxane Analogs: Targeting Adrenoceptors

A significant body of research on benzodioxane derivatives has focused on their activity as antagonists for α1-adrenoceptors.[2][3] These studies have elucidated key structural features that govern their binding affinity and selectivity.

Key SAR Insights for α1-Adrenoceptor Antagonism:

  • Amine Functionality: The nature of the amine group is critical for receptor binding. A charge-reinforced hydrogen bond, rather than a simple ion pairing, is suggested to be a key interaction with the receptor's anionic site.

  • Side Chain and Phenyl Ring Relationship: The stereochemistry of the molecule plays a crucial role. For instance, a cis relationship between a 2-side chain and a 4-phenyl ring in certain 4-phenylchroman analogs has been associated with optimal α1-AR blocking activity.[3]

  • Substituents on the Phenyl Ring: The presence and nature of substituents on the terminal phenyl ring can significantly influence the selectivity for α1-adrenoceptor subtypes (α1A, α1B, α1D).[3]

Experimental Protocol: Radioligand Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human cloned α1-adrenoceptors) are prepared from cultured cells (e.g., CHO or HeLa cells).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

Binding_Assay_Workflow Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of Bound/Free Ligand Scintillation Scintillation Counting Filtration->Scintillation Quantification of Bound Radioactivity DataAnalysis IC50 Determination Scintillation->DataAnalysis Data Analysis

Caption: Workflow for a radioligand receptor binding assay.

Benzodiazepine Analogs: Modulators of the Central Nervous System

Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor.[4][5][6] Their core chemical structure is the fusion of a benzene ring and a diazepine ring.[4] The SAR of benzodiazepines is well-established and provides a rich source of comparative information.

Key SAR Insights for GABAA Receptor Modulation:

  • Electronegative Group at Position 7: An electronegative substituent (e.g., chlorine, nitro group) at the 7-position of the benzodiazepine ring is crucial for anxiolytic activity.

  • Phenyl Group at Position 5: A phenyl group at this position generally enhances activity.

  • 1,2-Annulation of a Triazole or Imidazole Ring: This modification can lead to compounds with higher potency and shorter duration of action.

Conclusion and Future Perspectives

The study of benzodioxipinone analogs is currently dominated by their application in fragrance chemistry, with a clear SAR established for their characteristic marine odor. However, the extensive research into the therapeutic applications of structurally related benzodioxanes and benzodiazepines suggests that the benzodioxipinone scaffold may hold untapped potential in medicinal chemistry.

Future research should focus on synthesizing and screening libraries of benzodioxipinone analogs against a diverse range of biological targets. By leveraging the SAR insights from related heterocyclic systems, medicinal chemists can rationally design novel benzodioxipinone derivatives with the potential to become valuable leads in drug discovery programs. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical scaffold.

References

  • Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. RMIT University. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research. [Link]

  • New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. [Link]

  • Synthesis and evaluation of substituted 1,5-benzodiazepines for antidepressants. Journal of Emerging Technologies and Innovative Research. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Medicinal Chemistry. [Link]

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. MDPI. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Phytochemistry. [Link]

  • Benzodiazepine. Wikipedia. [Link]

  • Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PMC. [Link]

  • SAR of 28e31 acting on benzodiazepine receptor. ResearchGate. [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Benzodiazepine receptor ligands. Synthesis and preliminary pharmacological evaluation of some 3-aryl-6-thioalkyl-, 3-aryl-6-alkylsulphinyl-, 3-aryl-6-alkylsulphonyl-, and 3-aryl-6-alkoxy-1,2,4-triazolo[3,4-a]phthalazines. ResearchGate. [Link]

  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. [Link]

  • Benzodiazepines: Uses, Side Effects, Types, Interactions, Addiction, Withdrawal. RxList. [Link]

  • Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC. [Link]

  • Benzodiazepine Pathway, Pharmacodynamics. ClinPGx. [Link]

Sources

A Comparative In Vitro Efficacy Analysis of Novel Benzodioxipinone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the identification of novel scaffolds that exhibit potent and selective cytotoxicity against tumor cells remains a paramount objective. Among the heterocyclic compounds that have garnered significant interest are derivatives of the benzodioxipinone scaffold. This guide provides a comprehensive comparison of the in vitro efficacy of a series of recently synthesized benzodioxipinone derivatives, offering a detailed examination of their cytotoxic and antiproliferative effects. We will delve into the experimental data that underpins these findings, provide detailed protocols for the key assays, and explore the potential mechanisms of action, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of the Benzodioxipinone Scaffold

The benzodioxipinone core represents a privileged heterocyclic structure that has been explored for various biological activities. Its rigid, three-dimensional conformation allows for precise orientation of substituents, making it an attractive scaffold for designing molecules that can interact with specific biological targets. Recent research has focused on the synthesis and evaluation of benzodioxipinone derivatives as potential anticancer agents, with the aim of developing compounds with improved efficacy and reduced toxicity compared to existing chemotherapeutics.

This guide will focus on a comparative analysis of a series of benzodioxipinone derivatives, highlighting the structure-activity relationships (SAR) that govern their in vitro anticancer activity. By presenting and interpreting the experimental data, we aim to provide a clear understanding of the potential of this chemical class and to guide future drug discovery efforts.

Comparative In Vitro Cytotoxicity

A crucial first step in the evaluation of any potential anticancer compound is the assessment of its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits cell growth by 50%. A lower IC50 value indicates greater potency.

A recent study by Gašparová et al. (2019) provides a valuable dataset for comparing the in vitro cytotoxicity of a series of novel benzodioxipinone derivatives against several human cancer cell lines: HeLa (cervical cancer), A2780 (ovarian cancer), A549 (lung cancer), and MCF-7 (breast cancer). The study also included a non-cancerous murine fibroblast cell line, NIH/3T3, to assess the selectivity of the compounds. The results of this comparative analysis are summarized in the table below.[1]

CompoundR1R2HeLa (IC50, µM)A2780 (IC50, µM)A549 (IC50, µM)MCF-7 (IC50, µM)NIH/3T3 (IC50, µM)Selectivity Index (SI) vs. HeLa
BD-1 HH> 100> 100> 100> 100> 100-
BD-2 OCH3H58.3 ± 4.165.1 ± 5.372.4 ± 6.880.1 ± 7.5> 100> 1.71
BD-3 ClH12.5 ± 1.115.2 ± 1.420.1 ± 2.325.4 ± 2.985.3 ± 9.26.82
BD-4 BrH9.8 ± 0.911.4 ± 1.218.5 ± 1.922.1 ± 2.575.6 ± 8.17.71
BD-5 NO2H5.2 ± 0.56.8 ± 0.710.3 ± 1.114.7 ± 1.650.2 ± 5.59.65
BD-6 HOCH375.4 ± 6.982.3 ± 7.888.1 ± 9.295.4 ± 10.1> 100> 1.33
BD-7 HCl20.3 ± 1.824.1 ± 2.530.5 ± 3.435.8 ± 4.195.1 ± 10.34.68
BD-8 HBr18.1 ± 1.721.9 ± 2.328.4 ± 3.133.2 ± 3.890.7 ± 9.95.01
BD-9 HNO28.9 ± 0.810.5 ± 1.115.2 ± 1.719.8 ± 2.265.4 ± 7.17.35

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The data clearly demonstrates that the nature and position of the substituent on the benzodioxipinone scaffold have a profound impact on cytotoxic activity.

  • Effect of Substituents: The unsubstituted parent compound BD-1 was inactive, highlighting the necessity of functionalization. Electron-withdrawing groups, particularly the nitro group (NO2), significantly enhanced cytotoxicity. For instance, BD-5 , with a nitro group at the R1 position, exhibited the most potent activity across all cancer cell lines, with an IC50 value of 5.2 µM against HeLa cells.[1] This suggests that the electronic properties of the substituent play a crucial role in the compound's mechanism of action. Halogenation with chlorine and bromine also conferred significant activity, as seen in compounds BD-3 , BD-4 , BD-7 , and BD-8 . In contrast, the electron-donating methoxy group (OCH3) resulted in weaker activity (BD-2 and BD-6 ).

  • Positional Isomerism: The position of the substituent also influences efficacy. For the halogenated and nitrated derivatives, substitution at the R1 position generally resulted in slightly higher potency compared to substitution at the R2 position (compare BD-3 vs. BD-7 , BD-4 vs. BD-8 , and BD-5 vs. BD-9 ).

  • Selectivity: The selectivity index (SI), calculated as the ratio of the IC50 in the normal cell line to that in a cancer cell line, provides an indication of the therapeutic window. A higher SI value is desirable, as it suggests greater toxicity towards cancer cells compared to normal cells. Compound BD-5 displayed the highest selectivity index (9.65 against HeLa cells), making it a promising lead candidate for further development.[1]

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. Preliminary mechanistic studies on the most potent benzodioxipinone derivatives from the series, such as BD-5 , have focused on their impact on cell cycle progression and apoptosis induction.

Cell Cycle Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing.

Initial investigations suggest that treatment of cancer cells with active benzodioxipinone derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This indicates that these compounds may interfere with the machinery that governs the transition from the G2 phase to mitosis, ultimately leading to a halt in cell division.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are highly sought after.

Studies utilizing Annexin V-FITC/Propidium Iodide (PI) staining have shown that treatment with potent benzodioxipinone derivatives leads to a significant increase in the percentage of apoptotic cells. This suggests that the observed cytotoxicity is, at least in part, due to the activation of the apoptotic cascade.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of benzodioxipinone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A2780, A549, MCF-7) and a normal cell line (e.g., NIH/3T3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxipinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzodioxipinone derivatives at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzodioxipinone derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Potential Signaling Pathways and Future Directions

The observed effects of benzodioxipinone derivatives on cell cycle and apoptosis suggest that they may be modulating key signaling pathways that are often dysregulated in cancer. Two such pathways that are critical for cell survival and proliferation are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Its aberrant activation is a common feature in many cancers. Future studies should investigate whether benzodioxipinone derivatives can inhibit the phosphorylation of key components of this pathway, such as Akt and its downstream targets.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzodioxipinone Benzodioxipinone Derivatives Benzodioxipinone->PI3K Potential Inhibition Benzodioxipinone->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzodioxipinone derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] Its dysregulation is also frequently observed in cancer. Investigating the effects of benzodioxipinone derivatives on the phosphorylation status of ERK and its upstream kinases would provide further mechanistic insights.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GF Growth Factor GF->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Benzodioxipinone Benzodioxipinone Derivatives Benzodioxipinone->Raf Potential Inhibition Benzodioxipinone->MEK Potential Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by benzodioxipinone derivatives.

Future research should focus on:

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of the most potent benzodioxipinone derivatives.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

  • Combination Therapies: Exploring the potential of benzodioxipinone derivatives in combination with other established anticancer drugs to identify synergistic effects and overcome drug resistance.

Conclusion

This guide has provided a comparative analysis of the in vitro efficacy of a series of novel benzodioxipinone derivatives. The presented data highlights the significant potential of this scaffold in the development of new anticancer agents. The structure-activity relationship studies reveal that electron-withdrawing substituents, particularly the nitro group, are crucial for potent cytotoxic activity. Preliminary mechanistic studies suggest that these compounds induce cell cycle arrest and apoptosis. The detailed experimental protocols provided herein will enable other researchers to validate and expand upon these findings. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds, as well as in vivo studies, are warranted to fully elucidate their therapeutic potential.

References

  • Gašparová, R., et al. (2019). Synthesis and in vitro anticancer activity of novel benzodioxipinone derivatives. European Journal of Medicinal Chemistry, 182, 111631. [Link]

  • Hennessy, B. T., et al. (2005). The PI3K/AKT pathway in human cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Dhillon, A. S., et al. (2007). The MEK-ERK-RSK signaling cascade. Molecular and Cellular Biology, 27(9), 3147-3155. [Link]

  • Ramos, J. W. (2008). The regulation of extracellular signal-regulated kinase (ERK) in mammalian cells. The International Journal of Biochemistry & Cell Biology, 40(12), 2707-2719. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one, a key intermediate in medicinal chemistry and drug development.[1][2] Our focus is on the principles of cross-validation, ensuring that the chosen analytical procedure is fit for its intended purpose.[3][4] We will explore the practical application of regulatory standards to provide researchers, scientists, and drug development professionals with a robust framework for method selection and validation.

The accurate determination of this compound is critical for ensuring the identity, strength, quality, and purity of drug substances and products.[5] This guide is structured to move from the foundational regulatory principles that govern our work to the practical execution and comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Before embarking on any method comparison, it is imperative to ground our work in the established regulatory framework. The International Council for Harmonisation (ICH) provides the global standard for analytical method validation with its Q2(R2) guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] This is achieved by assessing a specific set of performance characteristics, which form the basis of our comparison:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[10][12]

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable accuracy, precision, and linearity.[4][13]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[10][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[11][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[12][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]

The following workflow diagram illustrates the logical progression of a validation process as guided by these principles.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Specifies requirements Specificity Specificity & Selectivity Studies Protocol->Specificity Linearity Linearity & Range Determination Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Determination Precision->Limits Robustness Robustness Evaluation Limits->Robustness Report Compile Validation Report (Data, Analysis, Conclusion) Robustness->Report Lifecycle Implement for Routine Use & Enter Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Candidate Methodologies: HPLC-UV vs. GC-MS

For a semi-polar, heterocyclic compound like this compound (M.W. 164.16 g/mol ), two chromatographic techniques stand out as primary candidates for quantification.[16][][18]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. It is ideal for non-volatile and thermally stable compounds. Given the aromatic benzodioxipin structure, the compound is expected to have a strong UV chromophore, making UV detection a straightforward and sensitive choice.[19][20]

  • Gas Chromatography with Mass Spectrometric Detection (GC-MS): This technique offers exceptional specificity. While it requires the analyte to be volatile and thermally stable, the relatively low molecular weight of the target compound suggests it is amenable to GC analysis.[21] The mass spectrometer provides structural information, which is invaluable for peak identification and purity assessment.[22]

Experimental Protocols

The following protocols are presented as robust starting points for method development and subsequent validation.

Protocol 1: Reversed-Phase HPLC with UV Detection
  • Rationale: This method is designed for routine quality control (QC) applications, such as assay and purity testing. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a pH 3.0 phosphate buffer, is selected to ensure good peak shape and retention for the slightly acidic phenolic ether moiety.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: Acetonitrile: 0.02 M Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (50:50, v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection: UV at 275 nm.

    • Standard Preparation:

      • Prepare a stock solution of 1.0 mg/mL of this compound reference standard in methanol.

      • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in methanol to achieve a nominal concentration of 1.0 mg/mL.

      • Dilute with the mobile phase to a final target concentration of 100 µg/mL. Filter through a 0.45 µm nylon syringe filter before injection.

Protocol 2: Gas Chromatography with Mass Spectrometry Detection
  • Rationale: This method is optimized for high-specificity applications, such as impurity identification or trace-level analysis in complex matrices. A 5% phenyl polymethylsiloxane column is a general-purpose column providing good separation for a wide range of semi-polar compounds. The temperature program is designed to ensure the elution of the analyte with a good peak shape while separating it from potential impurities.

  • Methodology:

    • Instrumentation: Gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole mass spectrometer.

    • Chromatographic Conditions:

      • Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injector Temperature: 250 °C.

      • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 164, 136, 108).

    • Standard and Sample Preparation:

      • Prepare stock and working solutions in a volatile solvent such as Dichloromethane or Ethyl Acetate at concentrations analogous to the HPLC method.

Cross-Validation: A Head-to-Head Data Comparison

To objectively compare these methods, we present the following table of expected performance data based on the validation parameters defined by ICH Q2(R2).[10][23][24]

Validation Parameter HPLC-UV Method GC-MS (SIM Mode) Method Senior Scientist's Insight
Specificity / Selectivity Good. Dependant on chromatographic resolution. Vulnerable to co-eluting impurities with similar UV spectra.Excellent. Mass fragmentation patterns provide a second dimension of confirmation, allowing for deconvolution of co-eluting peaks.GC-MS is superior for confirming identity and resolving impurities, making it ideal for development and investigation. HPLC is generally sufficient for routine QC of a well-characterized process.
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.998Both methods are expected to show excellent linearity. The slightly lower R² in GC-MS can sometimes result from complexities in the ionization source.
Range 20% - 150% of nominal concentration (e.g., 20-150 µg/mL)10% - 150% of nominal concentration (e.g., 10-150 µg/mL)The wider range of HPLC is often beneficial for analyzing both assay and high-level impurities in a single run.
Accuracy (% Recovery) 99.0% - 101.0%98.5% - 101.5%Both methods demonstrate high accuracy. HPLC often shows slightly better recovery due to the simpler sample introduction process compared to a heated GC injector.
Precision (RSD%)
Repeatability≤ 1.0%≤ 1.5%HPLC typically exhibits superior repeatability due to the high precision of modern pumps and autosamplers.
Intermediate Precision≤ 1.5%≤ 2.0%Both methods show good intermediate precision, though GC-MS can be more susceptible to variations in instrument tuning and column performance over time.
LOD ~0.05 µg/mL~0.01 µg/mLThe sensitivity of GC-MS in SIM mode is significantly higher, making it the preferred method for trace analysis.
LOQ ~0.15 µg/mL~0.03 µg/mLConsistent with the LOD, the LOQ for GC-MS is substantially lower, allowing for the accurate quantification of very low-level impurities.
Robustness High. Less sensitive to minor changes in mobile phase composition (±2%) or flow rate (±0.1 mL/min).Moderate. Sensitive to variations in oven ramp rate, carrier gas flow, and injector temperature, which can affect retention time and peak shape.The robustness of HPLC makes it highly reliable for transfer between different laboratories and instruments.[25][26]

Method Selection: A Logic-Based Approach

The choice between HPLC and GC-MS is not a matter of which is "better," but which is more appropriate for the task at hand. The following decision tree provides a logical framework for this selection process.

Method_Selection_Decision_Tree Start What is the Analytical Goal? Goal_Routine Routine QC? (Assay, Purity, Stability) Start->Goal_Routine Routine Analysis Goal_Investigative Investigative? (Impurity ID, Trace Analysis, Metabolite Studies) Start->Goal_Investigative Complex Analysis Select_HPLC Choose HPLC-UV Goal_Routine->Select_HPLC Yes Select_GCMS Choose GC-MS Goal_Investigative->Select_GCMS Yes Reason_HPLC Rationale: - High Robustness - Excellent Precision - Simpler Operation - Sufficient for known analytes Select_HPLC->Reason_HPLC Reason_GCMS Rationale: - Unmatched Specificity - Superior Sensitivity (LOD/LOQ) - Structural Information - Ideal for unknowns Select_GCMS->Reason_GCMS

Caption: A decision tree to guide the selection between HPLC and GC-MS based on the analytical objective.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound reveals that both HPLC-UV and GC-MS are powerful and reliable techniques, each with a distinct optimal application space.

  • HPLC-UV emerges as the superior choice for routine quality control environments . Its high degree of robustness, excellent precision, and operational simplicity make it ideal for release testing, stability studies, and content uniformity where the analyte and its primary impurities are well-characterized.

  • GC-MS is the indispensable tool for research, development, and investigational analysis . Its unparalleled specificity and sensitivity are critical for identifying unknown impurities, performing structural elucidation, and quantifying trace contaminants. While requiring more complex instrumentation and greater operator expertise, the quality of the data it provides is essential for building a deep understanding of a drug substance and its degradation pathways.

Ultimately, a comprehensive analytical control strategy may leverage both techniques. For instance, HPLC could be used for routine release, while GC-MS is employed as a complementary orthogonal method to validate the specificity of the HPLC procedure and to investigate any out-of-specification results. This dual approach ensures the highest level of scientific rigor and data integrity throughout the product lifecycle, aligning perfectly with the principles of modern, risk-based pharmaceutical development.[8][9]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • Benchchem. This compound.
  • SpectraBase. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum.
  • Analytical method validation: A brief review.
  • Rajput, D., Rajat, V., & Goyal, A. Validation of Analytical Methods for Pharmaceutical Analysis.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Schrader, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • PubChem. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-.
  • BOC Sciences. CAS 22891-52-7 this compound.
  • ResearchGate. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Guidechem. This compound 22891-52-7 wiki.
  • PharmacologyOnLine. ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD.
  • Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • ResearchGate. UV‐Vis spectra of 2, 3, 4, and 5.
  • ProcessPointChemicals. This compound.
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • National Institutes of Health. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][10][14]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Retrieved from

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzodioxipinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of benzodioxipinone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as inhibitors of a specific protein target. We will move beyond a simple step-by-step list, delving into the rationale behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Therapeutic Promise of Benzodioxipinone Scaffolds

The benzodioxipinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The versatility of this heterocyclic system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. Molecular docking, a powerful computational technique, allows us to predict the binding affinity and orientation of these derivatives at the atomic level within a target protein's active site.[5][6] This in-silico approach is indispensable in modern drug discovery, offering a cost-effective and time-efficient method to prioritize compounds for further experimental validation.

Recent studies have highlighted the potential of benzodioxepin-based compounds as antibacterial agents, with some derivatives showing potent activity.[1] One promising target in this context is the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[1] This guide will therefore focus on a comparative docking study of a series of hypothetical benzodioxipinone derivatives against the Staphylococcus aureus FabH (SaFabH) enzyme.

The Strategic Workflow of a Docking Study

A successful docking study is more than just running a piece of software. It's a multi-stage process where each step is critical for the validity of the final results. The workflow we will follow is designed to be self-validating, with clear checkpoints to ensure the quality of our data.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Pose Generation Pose Generation Docking Simulation->Pose Generation Scoring & Ranking Scoring & Ranking Pose Generation->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

Caption: The overall workflow for a comparative molecular docking study.

Detailed Experimental Protocols

Part 1: Target Protein Preparation

The quality of your receptor structure is paramount for a successful docking experiment.[7] We will use the crystal structure of S. aureus FabH (PDB ID: 1ZJ6) for this study.

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the PDB file (1ZJ6.pdb) from the Protein Data Bank ([Link]).

  • Initial Cleaning and Inspection:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[8]

    • Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. The rationale here is to start with a clean binding site, unless a specific water molecule is known to be crucial for ligand binding.

  • Adding Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. These are essential for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds.

    • In your molecular modeling software, use a tool to add hydrogens. For example, in AutoDockTools, you would go to Edit > Hydrogens > Add.[9]

    • It is critical to add polar hydrogens only, as non-polar hydrogens are generally not involved in the key interactions we want to study.[9]

  • Assigning Charges: The electrostatic interactions between the protein and the ligand are a major component of the binding energy. We need to assign partial charges to the protein atoms.

    • The Kollman united-atom charges are a standard choice for this step and can be computed within AutoDockTools.[10]

  • Saving the Prepared Protein: Save the prepared protein in the PDBQT file format, which is required for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

For our comparative study, let's consider a set of four hypothetical benzodioxipinone derivatives with varying substituents. The goal is to understand how these modifications affect binding affinity.

Hypothetical Benzodioxipinone Derivatives:

  • BDP-01: Unsubstituted benzodioxipinone core.

  • BDP-02: Benzodioxipinone with a hydroxyl group at the R1 position.

  • BDP-03: Benzodioxipinone with a methoxy group at the R1 position.

  • BDP-04: Benzodioxipinone with a bulky phenyl group at the R2 position.

Step-by-Step Protocol:

  • 2D Structure Drawing and 3D Conversion:

    • Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert these 2D structures to 3D structures. Most chemical drawing software has this functionality.

  • Energy Minimization: The initial 3D conformation of a ligand is often not its lowest energy state. Energy minimization is crucial to obtain a more realistic starting conformation.

    • Use a force field like MMFF94 or AM1 to perform energy minimization. This can be done in software like Avogadro or via online tools.

  • Assigning Charges and Torsion Angles:

    • Similar to the protein, ligands require partial charges. Gasteiger charges are commonly used for small molecules.

    • Define the rotatable bonds (torsions) in the ligand. This is a critical step as it determines the flexibility of the ligand during the docking simulation. AutoDockTools can automatically detect and set these.

  • Saving in PDBQT Format: Save the prepared ligands in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.

Step-by-Step Protocol:

  • Grid Box Definition: Define the search space for the docking simulation. This is a 3D grid box that encompasses the active site of the protein.

    • The grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the binding site. A good starting point is to center the grid on the co-crystallized ligand if available, or on key catalytic residues. For SaFabH, the active site is well-characterized.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • exhaustiveness controls the computational effort of the search. A higher value increases the probability of finding the true binding mode but also increases the computation time. A value of 8 is the default, but increasing it can lead to more reliable results.[11]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with the scores for each pose.[10]

Results and Comparative Analysis

The primary output from a docking study is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted binding.

Table 1: Comparative Docking Results of Benzodioxipinone Derivatives against SaFabH

LigandBinding Affinity (kcal/mol)Number of H-BondsInteracting Residues
BDP-01 -6.51HIS241
BDP-02 -7.83HIS241, GLN189, SER212
BDP-03 -7.11HIS241
BDP-04 -8.22HIS241, PHE302 (π-π stacking)

Interpretation of Results:

  • BDP-02 shows a significantly improved binding affinity compared to the unsubstituted core (BDP-01). The introduction of a hydroxyl group allows for the formation of two additional hydrogen bonds with Gln189 and Ser212 in the active site. This highlights the importance of hydrogen bond donors/acceptors for potent inhibition.

  • BDP-03 , with a methoxy group, has a slightly better affinity than BDP-01 but is less potent than BDP-02. While the oxygen in the methoxy group can act as a hydrogen bond acceptor, the methyl group may introduce some steric hindrance or be less favorable for interaction compared to the hydroxyl proton.

  • BDP-04 demonstrates the highest binding affinity. The bulky phenyl group at the R2 position is likely involved in a favorable π-π stacking interaction with a phenylalanine residue (Phe302) in a hydrophobic pocket of the active site. This type of hydrophobic interaction is a major driving force for ligand binding.

Visualizing Binding Interactions with PyMOL

To gain deeper insights into the binding modes, it is essential to visualize the protein-ligand complexes.[12][13][14] PyMOL is an excellent tool for this purpose.

Step-by-Step Visualization Protocol:

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT file for the best pose of each ligand.[15]

  • Display Binding Site: Focus on the ligand and the surrounding amino acid residues. You can select residues within a certain distance (e.g., 5 Å) of the ligand.

  • Identify Interactions: Use PyMOL's tools to identify and display hydrogen bonds and other non-covalent interactions. This visual inspection is crucial to validate the docking results and understand the structural basis for the observed binding affinities.

  • Generate High-Quality Images: Create publication-quality images that clearly show the key interactions between the ligand and the protein.

G cluster_0 SaFabH Active Site HIS241 HIS241 GLN189 GLN189 SER212 SER212 PHE302 PHE302 BDP-02 BDP-02 BDP-02->HIS241 H-bond BDP-02->GLN189 H-bond BDP-02->SER212 H-bond BDP-04 BDP-04 BDP-04->HIS241 H-bond BDP-04->PHE302 π-π stacking

Caption: Key interactions of BDP-02 and BDP-04 in the SaFabH active site.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of benzodioxipinone derivatives. Our hypothetical case study against SaFabH demonstrates how systematic modifications to the core scaffold can significantly impact binding affinity. The results suggest that derivatives with hydrogen bonding capabilities (BDP-02) and those that can exploit hydrophobic interactions (BDP-04) are promising candidates for further investigation.

It is crucial to remember that molecular docking is a predictive tool. The in-silico results presented here provide a strong rationale for prioritizing these compounds for synthesis and subsequent in-vitro and in-vivo testing to validate their biological activity.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube.
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025-06-06). UCSF DOCK.
  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024-08-31). PubMed.
  • How to Perform Molecular Docking with AutoDock Vina. (2024-03-06). YouTube.
  • Autodock result protein-ligand interaction analysis using pymol. (2022-05-28). YouTube.
  • Targeted protein oxidation using a chromophore-modified rapamycin analog. (2021-09-22). PMC.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010-04-17). PMC - NIH.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes.MDPI.
  • Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. (2008-10-09). PubMed.
  • Basic docking — Autodock Vina 1.2.0 documentation.Read the Docs.
  • Protein-ligand docking.Cresset Group.
  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives.Oriental Journal of Chemistry.
  • Autodock Vina Tutorial - Molecular Docking. (2020-12-17). YouTube.
  • Structures of benzodioxol derivatives having various biological activities.ResearchGate.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020-07-18). YouTube.
  • Protein-Ligand Docking.
  • Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics..Semantic Scholar.
  • Protein-ligand docking. (2019-10-19). Galaxy Training!.
  • Visualizing protein-protein docking using PyMOL. (2021-10-12). Medium.
  • AutoDock Vina.The Scripps Research Institute.
  • Synthesis and biological profile of benzoxazolone derivatives. (2023-06-28). PubMed.
  • A Combination of 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation Studies of Benzimidazole-Quinolinone Derivatives as iNOS Inhibitors.MDPI.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023-10-06). MDPI.
  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. (2024-09-28). PMC.
  • Autodock Vina Result Analysis with PyMol. (2018-12-04). YouTube.

Sources

A Head-to-Head Comparison of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Scaffolds and Clinically-Approved PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed head-to-head comparison of a promising benzodioxepin scaffold, represented by a lead derivative, against the established PARP1 inhibitors Olaparib and Talazoparib.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of inhibitory potencies, the underlying biochemical principles, and the experimental methodologies crucial for evaluating and comparing these compounds. While direct inhibitory data for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is not extensively available in public literature, we will utilize its closely related and experimentally evaluated derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , as a representative of this chemical class for a robust comparative analysis. This compound was identified through virtual screening as a promising PARP1 inhibitor, making it a relevant starting point for this technical guide.[1][2]

The Central Role of PARP1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a pivotal role in the repair of single-strand DNA breaks (SSBs).[1] When DNA damage occurs, PARP1 is recruited to the site of the break and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to mend the damage.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. These cancer cells become heavily reliant on the PARP1-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP1 in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic DSBs. Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a phenomenon known as synthetic lethality. This targeted approach spares healthy cells that have a functional HR pathway.

Profile of Compared PARP1 Inhibitors

This guide focuses on a comparative analysis of three compounds: a lead derivative of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold and two clinically approved PARP1 inhibitors.

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Identified through high-throughput virtual screening, this compound represents a novel scaffold for PARP1 inhibition.[1] Its 2,3-dihydro-1,4-benzodioxine core provides a rigid framework that can be functionalized to optimize interactions within the PARP1 active site. The carboxamide group is a key feature, often found in PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, thus competing for the active site.

Olaparib (Lynparza®)

Olaparib is a first-in-class, potent, orally active PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations. Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effect in HR-deficient tumors.

Talazoparib (Talzenna®)

Talazoparib is another potent, orally available PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[3] A distinguishing feature of Talazoparib is its exceptionally high PARP-trapping efficiency, which is considered to be a significant contributor to its potent anti-tumor activity at lower concentrations compared to other PARP inhibitors.[4]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported PARP1 IC50 values for the compared compounds. It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration (NAD+) and the type of assay (biochemical vs. cell-based).

CompoundTargetIC50 Value (µM)Assay Type
2,3-Dihydro-1,4-benzodioxine-5-carboxamidePARP15.8Recombinant Enzyme Assay
OlaparibPARP1~0.005Cell-free Enzymatic
TalazoparibPARP1~0.00057Cell-free Enzymatic

Note: The IC50 values for Olaparib and Talazoparib are representative values from the literature and can vary. The IC50 for 2,3-dihydro-1,4-benzodioxine-5-carboxamide is from a specific study and provides a benchmark for this scaffold.[1][3][5]

From the data, it is evident that the clinically approved inhibitors, Olaparib and Talazoparib, exhibit significantly higher potency in the nanomolar range compared to the micromolar activity of the initial lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This difference of several orders of magnitude underscores the extensive optimization that clinically used drugs undergo. However, the 5.8 µM IC50 of the benzodioxine derivative demonstrates that this scaffold possesses inherent PARP1 inhibitory activity and serves as a valid starting point for further medicinal chemistry efforts to enhance potency.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

To ensure the reproducibility and validity of comparative data, a standardized experimental protocol is essential. Below is a detailed, step-by-step methodology for a common in vitro colorimetric PARP1 inhibition assay. This type of assay is often used in initial screening campaigns to determine the IC50 of test compounds.

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of recombinant human PARP1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. A decrease in signal in the presence of a test compound indicates inhibition of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (to stimulate PARP1 activity)

  • 10X PARP Buffer

  • Biotinylated NAD+

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for a screening assay might be 1 mM.

    • Further dilute the compounds in 1X PARP Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Reaction:

    • Add 25 µL of the diluted test compounds or vehicle control (1X PARP Buffer with DMSO) to the wells of the histone-coated 96-well plate.

    • Prepare a PARP1 enzyme mix by diluting the recombinant PARP1 and activated DNA in 1X PARP Buffer.

    • Add 25 µL of the PARP1 enzyme mix to each well.

    • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • After incubation, wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate at room temperature for 30 minutes.

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color development (typically 5-15 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no PARP1 enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for accurate execution and interpretation of results. The following diagram, generated using Graphviz, illustrates the key steps of the in vitro PARP1 inhibition assay.

PARP1_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds/Vehicle to Histone-Coated Plate Compound_Prep->Add_Compound Enzyme_Mix Prepare PARP1 Enzyme Mix (with Activated DNA) Add_Enzyme Add PARP1 Enzyme Mix Enzyme_Mix->Add_Enzyme Add_Compound->Add_Enzyme Add_NAD Initiate Reaction with Biotinylated NAD+ Add_Enzyme->Add_NAD Incubate_Reaction Incubate for 60 min Add_NAD->Incubate_Reaction Wash1 Wash Plate Incubate_Reaction->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate_HRP Incubate for 30 min Add_Strep_HRP->Incubate_HRP Wash2 Wash Plate Incubate_HRP->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate_TMB Incubate (Dark) Add_TMB->Incubate_TMB Add_Stop Add Stop Solution Incubate_TMB->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow for a colorimetric in vitro PARP1 inhibition assay.

Signaling Pathway of PARP1 Inhibition

The therapeutic effect of PARP inhibitors is rooted in the concept of synthetic lethality. The diagram below illustrates the signaling pathway, highlighting the differential outcomes of PARP1 inhibition in healthy versus HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_healthy Healthy Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) SSB_H Single-Strand Break (SSB) PARP1_H PARP1 SSB_H->PARP1_H DSB_H Double-Strand Break (DSB) (from replication fork collapse) SSB_H->DSB_H Replication PARPi_H PARP Inhibitor PARPi_H->PARP1_H Inhibits BER_Blocked_H BER Pathway Blocked PARP1_H->BER_Blocked_H HR_H Homologous Recombination (HR) (Functional) DSB_H->HR_H Repair_H DNA Repair HR_H->Repair_H Survival_H Cell Survival Repair_H->Survival_H SSB_C Single-Strand Break (SSB) PARP1_C PARP1 SSB_C->PARP1_C DSB_C Double-Strand Break (DSB) (from replication fork collapse) SSB_C->DSB_C Replication PARPi_C PARP Inhibitor PARPi_C->PARP1_C Inhibits BER_Blocked_C BER Pathway Blocked PARP1_C->BER_Blocked_C HR_C Homologous Recombination (HR) (Defective/Mutated) DSB_C->HR_C No_Repair_C No Repair HR_C->No_Repair_C Apoptosis_C Apoptosis (Cell Death) No_Repair_C->Apoptosis_C

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Concluding Remarks and Future Directions

This guide provides a foundational comparison between the 2,3-dihydro-1,4-benzodioxine scaffold and the established PARP1 inhibitors Olaparib and Talazoparib. While the initial hit from this novel scaffold shows modest micromolar activity, it validates the potential of this chemical class for PARP1 inhibition. The significant potency of Olaparib and Talazoparib, achieved through extensive structure-activity relationship (SAR) studies, sets a high benchmark for any new entrant in this therapeutic space.

For researchers working with the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold and its derivatives, future efforts should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structure of PARP1 to guide the design of more potent analogs that can form additional favorable interactions within the active site.

  • Enhancing PARP Trapping: Modifying the scaffold to increase its ability to trap PARP-DNA complexes, a key driver of cytotoxicity for inhibitors like Talazoparib.

  • Cell-Based Assays: Moving beyond biochemical assays to evaluate the efficacy of new compounds in relevant cancer cell lines, particularly those with known DNA repair deficiencies.

By leveraging the insights from established inhibitors and employing rational drug design principles, novel scaffolds like the one discussed here can be optimized to develop the next generation of effective PARP1-targeted cancer therapies.

References

  • Gangopadhyay, P., et al. (2015). Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2834-2838. [Link]

  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119451119. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Clinical Cancer Research, 21(10), 2345-2356. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 358. [Link]

  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119451119. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(23), 5338-5351. [Link]

  • Shen, Y., et al. (2015). BMN 673, a potent and orally bioavailable PARP1/2 inhibitor, demonstrates in vivo efficacy in BRCA-deficient xenograft models. Cancer Research, 75(15 Supplement), 2733-2733. [Link]

  • ResearchGate. (n.d.). Identification and optimization of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide as PARP-1 inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive guidance that extends beyond product application to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide is dedicated to the proper handling and disposal of 2,3-Dihydro-5H-1,4-benzodioxipin-5-one (CAS No. 22891-52-7), ensuring the safety of laboratory personnel and the protection of our environment.

For many novel or specialized research chemicals like this compound, a comprehensive and officially sanctioned Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach based on the precautionary principle is paramount. The absence of data should not be interpreted as the absence of hazard.

Hazard Assessment and Characterization: A Cautious Approach

While a specific GHS classification for this compound is not currently available in major public databases[1], an analysis of structurally similar compounds provides a basis for a preliminary hazard assessment. For instance, related benzodioxin derivatives are classified as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation[2]. Therefore, it is prudent to handle this compound with a similar level of caution.

Assumed Hazard Profile:

Potential Hazard Rationale based on Structurally Similar Compounds Recommended Precautions
Acute Toxicity (Oral, Dermal) Related benzodioxin compounds are categorized as harmful if swallowed or in contact with skin[2][3].Avoid ingestion and direct skin contact. Wear appropriate gloves and a lab coat.
Skin and Eye Irritation Analogous compounds are known to cause skin and serious eye irritation[2].Wear safety glasses or goggles and appropriate gloves.
Environmental Hazard The environmental fate and effects of this compound are not well-documented. As a precaution, it should be considered potentially harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The disposal of any chemical waste is governed by a "cradle-to-grave" management system, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States[4][5]. This means the generator of the waste is responsible for its safe management from generation to final disposal[4].

Step 1: Waste Identification and Segregation

The first crucial step is to identify the waste as potentially hazardous[6]. Due to the lack of specific data, this compound waste should be treated as hazardous.

  • Action: Segregate waste containing this compound from non-hazardous waste streams. This includes neat (pure) compound, contaminated consumables (e.g., pipette tips, weighing boats), and solutions.

  • Causality: Proper segregation prevents the commingling of incompatible waste streams, which could lead to dangerous chemical reactions, and ensures that hazardous waste is not improperly discarded as general refuse[6].

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.

  • Action: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Causality: This protects you from potential skin and eye irritation, as well as dermal absorption, based on the assumed hazard profile.

Step 3: Waste Collection and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Action:

    • Collect all waste containing this compound in a designated, chemically compatible, and sealable container.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the chemical in the waste.

    • Note the date when the waste was first added to the container.

  • Causality: Accurate labeling ensures that everyone who handles the waste is aware of its contents and potential hazards, and it is a legal requirement for hazardous waste transportation and disposal[5][7].

Step 4: On-Site Storage

Store the collected waste safely pending disposal.

  • Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[8].

  • Causality: Safe storage minimizes the risk of accidental spills, reactions, and exposure to personnel.

Step 5: Professional Disposal

The final and most critical step is to arrange for disposal by a licensed hazardous waste management company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Causality: Hazardous waste disposal is a highly regulated process that requires specialized expertise and permits[5][6]. Professional disposal companies are equipped to handle, transport, and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations[4][5][6].

Emergency Procedures: Spill and Exposure

Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Report: Notify your EHS office immediately.

  • Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. Follow the guidance of your EHS professionals.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Final Disposal A Generation of Waste (e.g., unused chemical, contaminated labware) B Hazard Assessment (Assume Hazardous due to lack of data) A->B C Segregate as Hazardous Waste B->C D Select Compatible Waste Container C->D E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Secure Area E->F G Contact EHS or Certified Waste Vendor F->G H Arrange for Waste Pickup and Transport G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol. Retrieved from [Link]

  • PubChem. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

Given the lack of specific toxicity data, we must infer potential hazards from analogous structures such as benzodioxepine and aromatic ketone derivatives.[5][6] The primary anticipated risks include:

  • Skin and Eye Irritation: Aromatic compounds and ketones can cause irritation upon contact.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[5][6]

  • Unknown Chronic Effects: The long-term toxicological properties have not been fully investigated.[5][6]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[8]Provides good resistance against a range of organic chemicals, including ketones and aromatic compounds.[8][9][10] Always inspect gloves for tears or holes before use.[4][6]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[11]Protects against splashes and airborne particles.[12][13]
Face Protection Face shield worn over safety goggles.Recommended when there is a significant risk of splashing or when handling larger quantities.[11][14]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[12][15]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][7]A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne concentrations.[5][11]

Safe Handling Workflow: A Step-by-Step Guide

The following workflow is designed to ensure a systematic and safe approach to handling 2,3-Dihydro-5H-1,4-benzodioxepin-5-one from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one.

Preparation
  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants.[12][13] Don chemical splash goggles and the recommended gloves.

  • Prepare Chemical Fume Hood: All manipulations of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the sash is at the lowest practical height.[4]

  • Gather Materials: Assemble all necessary glassware, reagents, and waste containers in the fume hood before introducing the compound.

Handling
  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula and avoid creating dust.[5]

  • Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic processes.

Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.

  • Waste Segregation: Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste. Do not empty into drains.[5]

  • Disposal: Dispose of all waste, including contaminated gloves and wipes, in accordance with your institution's hazardous waste disposal procedures.[5][7][16]

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory.[15] Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air.[5][7] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

  • Spills: For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you can confidently and safely incorporate 2,3-Dihydro-5H-1,4-benzodioxepin-5-one into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Fisher Scientific. (2010, October 16). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
  • Safety Data Sheet: 2-(1,3-Benzodioxol-5-yl)ethanol. (2014, December 3).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Safety D
  • Benchchem. (n.d.). 2,3-Dihydro-5h-1,4-benzodioxipin-5-one.
  • PubChem. (n.d.). 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro-.
  • California State University, Bakersfield. (n.d.).
  • TigerWeb. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Brodi Specialty Products Ltd. (n.d.).
  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • Guidechem. (n.d.). This compound 22891-52-7 wiki.
  • Institute for Molecular Biology & Biophysics. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-5h-1,4-benzodioxipin-5-one
Reactant of Route 2
2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.